molecular formula C9H9BrO3 B1524198 2-(4-Bromo-2-methoxyphenyl)acetic acid CAS No. 1026089-09-7

2-(4-Bromo-2-methoxyphenyl)acetic acid

Cat. No.: B1524198
CAS No.: 1026089-09-7
M. Wt: 245.07 g/mol
InChI Key: RNRCAQYXOAHKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRCAQYXOAHKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695208
Record name (4-Bromo-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026089-09-7
Record name (4-Bromo-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-2-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS No. 1026089-09-7), a substituted phenylacetic acid derivative. Phenylacetic acids are a critical class of compounds in medicinal chemistry and materials science, serving as versatile scaffolds and building blocks. This document delves into the structural attributes, synthesis strategies, spectroscopic characterization, potential reactivity, and prospective applications of this specific isomer. While direct experimental data for this compound is limited in peer-reviewed literature, this guide synthesizes information from commercial suppliers, data for structural isomers, and foundational chemical principles to provide a robust profile for researchers, scientists, and drug development professionals. The ensuing discussion aims to equip the reader with the necessary technical insights to effectively utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

This compound is a solid, crystalline compound under standard conditions.[1] The molecule incorporates a phenylacetic acid backbone, which is functionalized with a methoxy group at the ortho-position and a bromine atom at the para-position relative to the acetic acid moiety. These substitutions are critical in defining the molecule's electronic properties, reactivity, and potential biological activity. The methoxy group, an electron-donating group, and the bromine atom, an electron-withdrawing group, create a unique electronic environment on the aromatic ring that influences its interaction with biological targets and its utility in synthetic chemistry.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1026089-09-7[1][2][3][4]
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol
IUPAC Name (4-bromo-2-methoxyphenyl)acetic acid[1]
Physical Form Solid[1]
Purity Typically ≥97%[1][4]
Storage Sealed in dry, room temperature[1][4]
InChI Key RNRCAQYXOAHKGD-UHFFFAOYSA-N[1][4]

Synthesis and Mechanistic Considerations

The directing effects of the substituents on the aromatic ring are paramount in determining the regioselectivity of the bromination reaction. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group. The acetic acid moiety (-CH₂COOH) is a deactivating, meta-directing group. Given the stronger activating and directing influence of the methoxy group, electrophilic attack is most likely to occur at the positions ortho and para to it. Since the para position is sterically less hindered, it is the favored site of substitution, leading to the desired 4-bromo product.

A proposed experimental workflow for the synthesis is detailed below.

Proposed Experimental Protocol: Synthesis of this compound

Principle: This protocol describes the regioselective bromination of 2-methoxyphenylacetic acid using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a polar solvent like acetic acid. The reaction leverages the strong ortho-, para-directing effect of the methoxy group to achieve bromination at the C4 position.

Reagents:

  • 2-Methoxyphenylacetic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic acid or other suitable polar aprotic solvent

  • Deionized water

  • Sodium thiosulfate (for quenching excess bromine)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyphenylacetic acid in a suitable solvent like acetic acid.

  • Addition of Brominating Agent: Slowly add a stoichiometric equivalent of the brominating agent (e.g., N-Bromosuccinimide) to the stirred solution at room temperature. If using liquid bromine, it should be added dropwise.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. If bromine was used, the excess can be quenched by adding a saturated solution of sodium thiosulfate.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.

The following diagram illustrates the proposed synthesis workflow.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2-methoxyphenylacetic acid in acetic acid add_nbs Slowly add N-Bromosuccinimide (NBS) start->add_nbs 1. stir Stir at room temperature and monitor by TLC add_nbs->stir 2. quench Pour into ice-water (quench if necessary) stir->quench 3. extract Extract with ethyl acetate quench->extract 4. dry Dry organic layer and evaporate solvent extract->dry 5. recrystallize Recrystallize from suitable solvent dry->recrystallize 6. product Pure this compound recrystallize->product 7.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from its isomers.[1]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~10-12Singlet (broad)-COOH
~7.1-7.3DoubletAr-H (ortho to -CH₂COOH)
~6.9-7.1Doublet of doubletsAr-H (meta to -CH₂COOH & -OCH₃)
~6.8-7.0DoubletAr-H (ortho to -OCH₃)
~3.8-4.0Singlet-OCH₃
~3.6-3.8Singlet-CH₂-
¹³C NMR ~175-180Singlet-COOH
~155-160SingletAr-C (-OCH₃)
~130-135SingletAr-C (-CH₂COOH)
~130-135SingletAr-CH (meta to -OCH₃)
~120-125SingletAr-CH (ortho to -OCH₃)
~115-120SingletAr-C (-Br)
~110-115SingletAr-CH (ortho to -CH₂COOH)
~55-60Singlet-OCH₃
~40-45Singlet-CH₂-

Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode, or the protonated molecule [M+H]⁺ in positive ion mode. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, with two peaks of nearly equal intensity separated by 2 m/z units.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700-1750 cm⁻¹ would be indicative of the C=O stretching of the carboxyl group. C-O stretching bands for the ether and carboxylic acid would appear in the 1200-1300 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

Reactivity Profile and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the aromatic ring, and the carbon-bromine bond.

  • Carboxylic Acid Group: The carboxyl group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. This functionality is key to its use as a building block, allowing for its conjugation to other molecules of interest.

  • Aromatic Ring: The electron-rich aromatic ring, despite the presence of the deactivating bromo and carboxyl groups, can still potentially undergo further electrophilic substitution, although under harsher conditions. The existing substituents will direct any new incoming groups.

  • Carbon-Bromine Bond: The aryl bromide functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This significantly enhances its utility as a synthetic intermediate.

Given its structural features, this compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of drug discovery and agrochemicals.[5] Its isomers have been utilized in the development of anti-inflammatory and analgesic agents.[5] The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound could be explored to develop novel therapeutic agents.

Caption: Potential applications of this compound as a synthetic building block.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern provides a versatile platform for the development of novel compounds. While a comprehensive body of literature on this specific isomer is yet to be established, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and an overview of its potential applications based on sound chemical principles and data from closely related structures. It is our hope that this technical guide will serve as a valuable resource for researchers and developers working with this and similar compounds.

References

  • American Elements. (n.d.). This compound.
  • Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2835.

Sources

An In-Depth Technical Guide to 2-(4-Bromo-2-methoxyphenyl)acetic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromo-2-methoxyphenyl)acetic acid, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. We will delve into its chemical structure, synthesis, and characterization, with a particular focus on its application as a scaffold in the development of novel therapeutic agents. This document is intended to serve as a practical resource, offering not only established protocols but also the scientific rationale behind the methodological choices, thereby empowering researchers to effectively utilize this compound in their discovery and development workflows.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. The strategic placement of the bromo and methoxy groups on the phenyl ring imparts unique electronic and steric properties, making it a valuable synthon for introducing specific pharmacophoric features into larger molecules.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 1026089-09-7
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Appearance Solid (typically a white to off-white powder)
Purity Typically >97%
Storage Sealed in a dry environment at room temperature

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding

The synthesis of this compound can be achieved through the electrophilic bromination of 2-methoxyphenylacetic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the acetic acid moiety (-CH₂COOH) is a weakly deactivating group. The steric hindrance from the acetic acid group at the ortho position, coupled with the strong para-directing influence of the methoxy group, favors the introduction of the bromine atom at the C4 position.

Experimental Protocol: Synthesis

This protocol is adapted from the well-established methods for the regioselective bromination of substituted phenylacetic acids.[2]

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve 1 equivalent of 2-methoxyphenylacetic acid in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromine Solution Preparation: In a separate container, carefully prepare a solution of 1.05 equivalents of liquid bromine in glacial acetic acid.

  • Reaction: Slowly add the bromine solution dropwise to the stirred solution of 2-methoxyphenylacetic acid at ambient temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reaction temperature.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing a significant volume of ice-water. This will quench the reaction and precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold water to remove any residual acetic acid and inorganic byproducts.

  • Purification: The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the yield of pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: It is an excellent solvent for both the starting material and bromine, and its polar nature can help to stabilize the charged intermediate in the electrophilic aromatic substitution mechanism.

  • Slow Addition of Bromine: This is crucial to control the exothermicity of the reaction and to prevent the formation of di-brominated byproducts.

  • Ice-Water Quench: This step serves a dual purpose: it stops the reaction and precipitates the less water-soluble organic product, facilitating its isolation.

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds, removing impurities that may have different solubility profiles.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons. The coupling patterns and chemical shifts of the aromatic protons are particularly diagnostic for confirming the 4-bromo-2-methoxy substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH) and cleavage of the benzylic C-C bond.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase HPLC method can be developed to separate the target compound from any unreacted starting material or isomeric byproducts.[4][5]

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Applications in Drug Discovery and Development: A Field-Proven Perspective

Substituted phenylacetic acids are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting potent biological activities.[6] this compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential, particularly in the area of anti-inflammatory and analgesic drug discovery.

The Rationale: Targeting Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The general structure of many COX inhibitors incorporates an acidic moiety, such as a carboxylic acid, which is crucial for binding to the active site of the enzyme. The substituted phenyl ring of this compound can be further functionalized to enhance binding affinity and selectivity for the COX-2 isoform, which is the primary target for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects.[8][9]

Caption: The role of COX-2 in the inflammatory pathway and the inhibitory action of NSAIDs.

A Versatile Scaffold for Synthesis

The carboxylic acid group of this compound can be readily converted to other functional groups, such as esters, amides, and ketones, allowing for the facile generation of a library of derivatives. The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be used to introduce additional structural diversity and to explore the structure-activity relationships (SAR) of the synthesized compounds.

Conclusion: A Foundation for Innovation

This compound is a chemical intermediate with significant, yet not fully explored, potential. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an attractive starting point for the development of novel bioactive molecules. For researchers in drug discovery and related fields, a thorough understanding of the properties and handling of this compound is the first step towards unlocking its full potential in the creation of next-generation therapeutics. This guide has provided a foundational understanding of this important building block, with the aim of facilitating its effective application in the laboratory and beyond.

References

  • Guzei, I. A., Gunderson, A. R., & Hill, N. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1555. [Link]
  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1293. [Link]
  • American Elements. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). This compound.
  • Selinsky, B. S., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 290(15), 9789–9797. [Link]
  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
  • SIELC Technologies. (n.d.). Separation of Bromoacetic acid on Newcrom R1 HPLC column.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(8), 790–804.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Chegg. (2021). interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid.
  • Mardini, I. A., & FitzGerald, G. A. (2001). Selective Inhibitors of cyclooxygenase-2: A Growing Class of Anti-Inflammatory Drugs. Molecular Interventions, 1(1), 30–38. [Link]
  • NCBI. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
  • NCBI. (2011). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1.
  • Oriental Journal of Chemistry. (2014). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
  • PNAS. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition.
  • PubMed. (2004). Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen.
  • Wikipedia. (n.d.). 2C-B.

Sources

An In-Depth Technical Guide to the Initial Synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-(4-Bromo-2-methoxyphenyl)acetic Acid

This compound is a valuable substituted phenylacetic acid derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its bifunctional nature, featuring a reactive carboxylic acid moiety and a bromine-substituted aromatic ring, makes it a versatile intermediate for introducing the 4-bromo-2-methoxyphenyl group into larger scaffolds. This is particularly relevant in the fields of medicinal chemistry and drug development, where this structural motif is explored for its potential biological activity.[1] The strategic placement of the methoxy and bromo substituents on the phenyl ring allows for selective functionalization, enabling researchers to construct diverse molecular architectures for targeted therapeutic applications.

This technical guide provides a comprehensive overview of a reliable and well-established synthetic route to this compound. The chosen pathway proceeds through a benzyl cyanide intermediate, a classic and robust method for the preparation of phenylacetic acids.[2] Each step is detailed with in-depth explanations of the underlying chemical principles and practical considerations to ensure successful execution in a laboratory setting.

Overall Synthetic Workflow

The synthesis of this compound can be efficiently achieved in a multi-step sequence starting from a commercially available precursor. The following diagram illustrates the logical flow of the synthetic strategy, which involves the formation of a key benzyl bromide intermediate, followed by cyanation and subsequent hydrolysis.

Synthesis_Workflow A Starting Material (e.g., 4-Bromo-2-methoxytoluene) B Benzylic Bromination A->B NBS, Initiator C 4-Bromo-2-methoxybenzyl bromide B->C D Cyanation Reaction C->D NaCN or KCN E 2-(4-Bromo-2-methoxyphenyl)acetonitrile D->E F Hydrolysis E->F Acid or Base G Final Product This compound F->G

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Benzyl Bromide Intermediate

The initial and critical step is the formation of 4-bromo-2-methoxybenzyl bromide from a suitable starting material. A common and effective precursor is 4-bromo-2-methoxytoluene. The benzylic position of the methyl group is selectively brominated using a radical initiator.

Reaction Scheme:

4-Bromo-2-methoxytoluene → 4-Bromo-2-methoxybenzyl bromide

Causality Behind Experimental Choices:

The selective bromination of the benzylic methyl group in the presence of an aromatic ring is achieved through a free radical substitution reaction. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation as it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic aromatic substitution. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction upon heating or irradiation.[3] The choice of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to prevent the ionic reaction pathways.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methoxytoluene in a suitable solvent (e.g., carbon tetrachloride).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to facilitate the initiation of the radical reaction.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2-methoxybenzyl bromide. This intermediate can often be used in the next step without further purification.

Part 2: Synthesis of the Benzyl Cyanide Intermediate

The second stage involves the conversion of the benzyl bromide to the corresponding benzyl cyanide (acetonitrile) through a nucleophilic substitution reaction.

Reaction Scheme:

4-Bromo-2-methoxybenzyl bromide → 2-(4-Bromo-2-methoxyphenyl)acetonitrile

Causality Behind Experimental Choices:

This transformation is a classic SN2 reaction where the cyanide ion (CN⁻) acts as a nucleophile, displacing the bromide leaving group from the benzylic carbon.[4] The use of a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone is advantageous as it solvates the cation of the cyanide salt (e.g., Na⁺ or K⁺) while leaving the cyanide anion relatively free and highly nucleophilic.[4] The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction through the Finkelstein reaction, where the more nucleophilic iodide ion temporarily displaces the bromide, and is in turn displaced by the cyanide ion.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-bromo-2-methoxybenzyl bromide in a polar aprotic solvent like acetone or DMF.

  • Addition of Cyanide: Add finely powdered sodium cyanide or potassium cyanide to the solution. A catalytic amount of sodium iodide can also be added.[4]

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC, monitoring the disappearance of the benzyl bromide.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-(4-bromo-2-methoxyphenyl)acetonitrile. This product can be purified by column chromatography or recrystallization if necessary.

Part 3: Hydrolysis of the Benzyl Cyanide to the Carboxylic Acid

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5]

Reaction Scheme:

2-(4-Bromo-2-methoxyphenyl)acetonitrile → this compound

Causality Behind Experimental Choices:

  • Base-catalyzed hydrolysis: Involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation steps to form a primary amide intermediate, which is then further hydrolyzed to the carboxylate salt.[6] Subsequent acidification yields the final carboxylic acid. This method is often preferred due to its generally milder conditions and higher yields.

  • Acid-catalyzed hydrolysis: Involves the protonation of the nitrile nitrogen, which makes the carbon more electrophilic for the attack by water. A primary amide is also formed as an intermediate, which is then hydrolyzed to the carboxylic acid.

Step-by-Step Methodology (Base-catalyzed):

  • Reaction Setup: Place the crude 2-(4-bromo-2-methoxyphenyl)acetonitrile in a round-bottom flask.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, typically in a mixture with an alcohol like ethanol to improve solubility.[5]

  • Reaction Conditions: Heat the mixture to reflux. The hydrolysis of the intermediate amide can be slow, so a prolonged reaction time may be necessary.

  • Monitoring: Monitor the reaction by TLC until the starting nitrile is no longer present.

  • Work-up: Cool the reaction mixture to room temperature. If any unreacted starting material or amide intermediate is present, it can be removed by extraction with an organic solvent.

  • Acidification: Carefully acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (pH ~1-2).[5] The carboxylic acid product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 4-Bromo-2-methoxytolueneN-Bromosuccinimide, AIBNCarbon TetrachlorideReflux (approx. 77°C)80-90
2 4-Bromo-2-methoxybenzyl bromideSodium CyanideAcetone or DMFReflux75-85
3 2-(4-Bromo-2-methoxyphenyl)acetonitrileSodium HydroxideEthanol/WaterReflux85-95

Reaction Mechanism Visualization

The following diagram illustrates the mechanism for the base-catalyzed hydrolysis of the nitrile to the carboxylic acid.

Hydrolysis_Mechanism cluster_0 Nitrile Hydrolysis (Base-Catalyzed) R_CN R-C≡N Intermediate1 [R-C(O⁻)=NH] R_CN->Intermediate1 Nucleophilic Attack OH_minus OH⁻ Amide R-C(=O)NH₂ Intermediate1->Amide Protonation H2O_1 H₂O Intermediate2 [R-C(O⁻)(OH)NH₂] Amide->Intermediate2 Nucleophilic Attack OH_minus_2 OH⁻ Intermediate3 R-C(=O)O⁻ + NH₃ Intermediate2->Intermediate3 Elimination of NH₂⁻ Carboxylic_Acid R-COOH Intermediate3->Carboxylic_Acid Protonation H3O_plus H₃O⁺

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Conclusion

The synthesis of this compound via the benzyl cyanide pathway represents a robust and reliable method for obtaining this valuable intermediate. By carefully controlling the reaction conditions at each stage—from the selective benzylic bromination to the nucleophilic cyanation and final hydrolysis—researchers can achieve high yields of the desired product. The principles and protocols outlined in this guide are well-established in the field of organic synthesis and provide a solid foundation for the production of this and related phenylacetic acid derivatives for applications in pharmaceutical and chemical research.

References

  • Findlater, M., Guzei, I. A., & Breno, K. L. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811. [Link]
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Wikipedia. (n.d.). Grignard reagent.
  • Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl....
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • IUCr. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes.
  • PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide.
  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • Royal Society of Chemistry. (2013, June 24). Recent advances in the Willgerodt–Kindler reaction.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • ResearchGate. (2013, July). Recent advances in the Willgerodt–Kindler reaction.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Oriental Journal of Chemistry. (n.d.). Kinetic and Mechanistic Studies in the Oxidation of Ethanol by P-Methoxy-N-Bromobenzamide.
  • NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol.
  • Asian Journal of Chemistry. (2007, September 7). Kinetics and Mechanism of Oxidation of 4-Bromophenyl Ethanol by Polymer Supported Chromic Acid.
  • PubChem. (n.d.). 2-(4-Bromophenyl)ethanol.
  • PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-.
  • ResearchGate. (2015, January). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.

Sources

A Technical Guide to the Potential Biological Activities of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacetic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of 2-(4-Bromo-2-methoxyphenyl)acetic acid, a compound with structural motifs suggestive of anti-inflammatory, anticancer, and antimicrobial properties. Drawing upon structure-activity relationships of analogous compounds and established pharmacological principles, this document outlines a scientific rationale for investigating these potential activities. Detailed, field-proven experimental protocols are provided to enable researchers to systematically evaluate the efficacy of this molecule and elucidate its potential mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of novel small molecules.

Introduction and Rationale

This compound is a substituted phenylacetic acid derivative. The core phenylacetic acid structure is a known pharmacophore, and its derivatives have been explored for various therapeutic applications.[1] The specific substitutions on the phenyl ring of the topic compound—a bromine atom at the para position and a methoxy group at the ortho position—are of particular interest. Halogenation, particularly bromination, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.[2] The methoxy group can also modulate activity and metabolic stability.

The structural similarity of this compound to known bioactive molecules provides a strong rationale for investigating its potential therapeutic applications:

  • Anticancer Potential: The structurally related compound, 3-bromo-4-methoxyphenylacetic acid, is a key precursor in the synthesis of Combretastatin A-4, a potent inhibitor of tubulin polymerization with significant anticancer activity.[3][4][5] This suggests that this compound may also interfere with microtubule dynamics, a critical process in cell division, making it a potential candidate for anticancer drug development.

  • Anti-inflammatory Potential: Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[6][7][8] The structural features of this compound warrant an investigation into its ability to modulate this pathway.

  • Antimicrobial Potential: Phenylacetic acid itself has demonstrated antibacterial activity, and its derivatives are an area of active research for new antimicrobial agents.[1][9][10] The potential mechanisms of action for such compounds include the disruption of the bacterial cell wall or interference with essential metabolic pathways.[9][11]

This guide will now delve into the detailed experimental workflows to explore these three promising areas of biological activity for this compound.

Potential Anticancer Activity: A Hypothesis-Driven Approach

The primary hypothesis for the anticancer activity of this compound is its potential to act as a tubulin polymerization inhibitor, similar to Combretastatin A-4.[12][13] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

Experimental Workflow for Anticancer Activity Screening

A tiered screening approach is recommended to efficiently evaluate the anticancer potential of this compound.

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Cytotoxicity Screening (MTT Assay) B Apoptosis Assay (Annexin V/PI Staining) A->B Active Compounds C Cell Cycle Analysis (Flow Cytometry) B->C D Tubulin Polymerization Inhibition Assay C->D G2/M Arrest Observed E Western Blot for Apoptotic Markers D->E tubulin_inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Test Compound A α/β-Tubulin Dimers B Polymerization A->B F Inhibition of Polymerization C Microtubules B->C D Depolymerization C->D D->A E 2-(4-Bromo-2-methoxyphenyl) acetic acid E->F G Disrupted Microtubules F->G

Caption: Proposed mechanism of tubulin polymerization inhibition by this compound.

Potential Anti-inflammatory Activity

The hypothesis for the anti-inflammatory activity of this compound centers on its potential to inhibit key inflammatory mediators and signaling pathways, particularly the NF-κB pathway. [15]

Experimental Workflow for Anti-inflammatory Activity Screening

anti_inflammatory_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Cytotoxicity Assay (on Macrophages) B Nitric Oxide (NO) Production Assay A->B Non-toxic Concentrations C Pro-inflammatory Cytokine Quantification (ELISA) B->C D NF-κB Nuclear Translocation Assay C->D Inhibition Observed E Western Blot for IκBα Phosphorylation D->E

Caption: Workflow for evaluating the anti-inflammatory potential of this compound.

Detailed Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages. [15]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. [15]* Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Concentration of Test Compound (µM) Absorbance at 540 nm % Inhibition of NO Production
0 (LPS only)Reference value0
1To be determinedTo be determined
10To be determinedTo be determined
50To be determinedTo be determined
100To be determinedTo be determined
Table 2: Template for presenting nitric oxide production inhibition data.

This assay measures the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Procedure:

    • Treat RAW 264.7 cells as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions. [16]

Potential Antimicrobial Activity

The hypothesis for the antimicrobial activity of this compound is based on the known antibacterial properties of phenylacetic acid and its derivatives. [1][9]The potential mechanism could involve the disruption of bacterial cell wall synthesis or other essential cellular processes. [17][18][19][20][21]

Experimental Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_0 Initial Screening cluster_1 Further Characterization A Broth Microdilution Assay (Determine MIC) B Time-Kill Kinetics Assay A->B Activity Observed C Mechanism of Action Studies (e.g., Cell Wall Integrity) B->C

Caption: Workflow for assessing the antimicrobial activity of this compound.

Detailed Experimental Protocols

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [22][23]

  • Microorganisms: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium. [23] 2. Inoculate each well with a standardized suspension of the test microorganism. [23] 3. Include a growth control (no compound) and a sterility control (no bacteria). [23] 4. Incubate the plate at 37°C for 16-20 hours. [23]* Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity. [22]

      Microorganism This compound MIC (µg/mL) Ciprofloxacin (Positive Control) MIC (µg/mL)
      Staphylococcus aureus To be determined Reference value
      Escherichia coli To be determined Reference value
      Pseudomonas aeruginosa To be determined Reference value
      Table 3: Template for presenting Minimum Inhibitory Concentration (MIC) data.

Conclusion and Future Directions

This compound presents a compelling case for investigation as a potential therapeutic agent. Its structural features, shared with known bioactive compounds, provide a strong rationale for exploring its anticancer, anti-inflammatory, and antimicrobial properties. The experimental workflows and detailed protocols outlined in this technical guide offer a systematic and robust approach for researchers to validate these hypotheses. Positive findings from these in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and more in-depth mechanistic studies to identify specific molecular targets. The exploration of this and similar substituted phenylacetic acid derivatives could lead to the discovery of novel drug candidates with significant therapeutic potential.

References

  • Microbe Notes. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]
  • Yarlagadda, V., Sarkar, P., & Samaddar, S. (2016). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. MedChemComm, 7(11), 2034-2054.
  • Dentalcare. Bacterial Cell Wall Synthesis Inhibitors - Adjunctive and Prophylactic Use of Antibacterial Agents in Dentistry. [Link]
  • Basicmedical Key. Inhibitors of Bacterial Cell Wall Synthesis. [Link]
  • GPnotebook. (2018, January 1). Bacterial wall synthesis inhibitors. [Link]
  • Ren, G., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 8(8), e72152.
  • Lin, Y. C. (2004). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. Cancer Research, 64(22), 8111-8114.
  • Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work?[Link]
  • Vandeperre, S., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 40(7), 1339-1350.
  • ResearchGate. (2025, August 7).
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943-2971.
  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
  • Patsnap Synapse. (2024, June 21). What are Tubulin inhibitors and how do they work?[Link]
  • Krol, M., et al. (2019). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. International Journal of Molecular Sciences, 20(21), 5347.
  • Kampa, M., et al. (2004). Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action. Breast Cancer Research, 6(2), R63-R74.
  • ResearchGate. (2025, February 26).
  • Research Square. (2025, January 15). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. [Link]
  • Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 21(8), 1063.
  • Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(18), 5894.
  • Semantic Scholar. (2007, May 22). Antimicrobial Susceptibility Testing Protocols. [Link]
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186.
  • Ismael, N. A., et al. (2016). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Toxicology Letters, 259, S113.
  • Wu, Y., Huang, R., & Deng, X. (2021). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 9, e11874.
  • ResearchGate. (2025, August 14). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. [Link]
  • Noble Life Sciences.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
  • Asadi, M., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 17(1), 163-171.
  • ResearchGate. (2025, August 4).
  • Aruna kumari, S., Kishore babu, B., & Prasad, M. S. N. A. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 12(1).
  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
  • Frontiers. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. [Link]
  • Asadi, M., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research: IJPR, 17(1), 163-171.
  • Lee, J. Y., et al. (2011). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 6(4), e18179.
  • Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960.
  • Pettit, G. R., et al. (2009). An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1.
  • Liu, X., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 12, 782163.
  • Lawrence, H. R., et al. (2003). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 46(24), 5250-5260.
  • Arnold, M. A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(11), 1851-1864.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 22). Exploring the Synthesis and Chemical Properties of 4-Bromophenylacetic Acid. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(4-bromo-2-methoxyphenyl)acetic acid and its derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. This document details multiple synthetic strategies, offering insights into the rationale behind methodological choices, and provides validated experimental protocols. The content is designed for researchers, chemists, and professionals in the field of drug development, presenting a logical flow from retrosynthetic analysis to specific reaction mechanisms and derivatization techniques.

Introduction: Significance of this compound

Substituted phenylacetic acids are a cornerstone of organic synthesis, serving as crucial building blocks for a wide range of pharmaceuticals, agrochemicals, and advanced materials[1][2]. Among these, this compound stands out due to its specific substitution pattern. The molecule features three key functional handles: a carboxylic acid group, a bromine atom, and a methoxy group.

  • The carboxylic acid moiety allows for the formation of esters, amides, and other derivatives, and can participate in various coupling reactions.

  • The bromine atom at the 4-position is a versatile site for modification, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents.

  • The methoxy group at the 2-position influences the electronic properties of the aromatic ring and can play a role in directing further electrophilic aromatic substitution, should it be desired.

This unique combination of functionalities makes this compound a valuable precursor in the synthesis of complex molecular architectures, including potential anti-inflammatory agents and other biologically active compounds[2].

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of the target molecule involves several key disconnections. The most common strategies focus on forming the acetic acid side chain on a pre-functionalized benzene ring.

Retrosynthesis cluster_routes Key Disconnections target This compound hydrolysis Nitrile Hydrolysis target->hydrolysis C-CN bond willgerodt Willgerodt-Kindler Reaction target->willgerodt Carbonyl Migration & Oxidation mandelic Mandelic Acid Reduction target->mandelic C-OH Reduction acetonitrile 2-(4-Bromo-2-methoxyphenyl)acetonitrile hydrolysis->acetonitrile acetophenone 1-(4-Bromo-2-methoxyphenyl)ethanone willgerodt->acetophenone mandelic_acid 2-(4-Bromo-2-methoxyphenyl)-2-hydroxyacetic acid mandelic->mandelic_acid

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary synthetic strategies that will be discussed in detail:

  • The Benzyl Cyanide (Nitrile) Route: Involves the synthesis of a substituted benzyl cyanide followed by hydrolysis.

  • The Willgerodt-Kindler Route: Starts from the corresponding acetophenone and involves a rearrangement and oxidation process.

  • The Mandelic Acid Route: Utilizes the reduction of a substituted mandelic acid derivative.

Synthetic Strategy I: The Benzyl Cyanide Route

This is one of the most common and reliable methods for preparing phenylacetic acids[3]. The strategy is a two-step process: formation of the benzyl cyanide intermediate, followed by its hydrolysis.

Synthesis of the Benzyl Cyanide Intermediate

The key precursor, 2-(4-bromo-2-methoxyphenyl)acetonitrile, can be prepared from 4-bromo-2-methoxybenzaldehyde. The aldehyde itself is a critical starting material, often synthesized via the bromination of 2-methoxybenzaldehyde or through more modern methods involving metal-halogen exchange[4][5][6].

Workflow for Benzyl Cyanide Synthesis:

Benzyl_Cyanide_Workflow start 4-Bromo-2-methoxybenzaldehyde step1 Step 1: Reduction to Alcohol (e.g., NaBH4, MeOH) start->step1 intermediate1 (4-Bromo-2-methoxyphenyl)methanol step1->intermediate1 step2 Step 2: Conversion to Benzyl Halide (e.g., SOCl2 or PBr3) intermediate1->step2 intermediate2 1-Bromo-4-(halomethyl)-2-methoxybenzene step2->intermediate2 step3 Step 3: Cyanation (e.g., NaCN, Acetone) intermediate2->step3 product 2-(4-Bromo-2-methoxyphenyl)acetonitrile step3->product

Caption: Workflow for the synthesis of the acetonitrile intermediate.

Hydrolysis of the Nitrile to Carboxylic Acid

The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be less prone to side reactions for certain substrates.

Protocol: Basic Hydrolysis of 2-(4-Bromo-2-methoxyphenyl)acetonitrile [7]

  • Dissolution: Dissolve the acetonitrile derivative (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • Base Addition: Add an excess of a strong base, such as 6M aqueous sodium hydroxide (NaOH) solution (approx. 3-5 eq).

  • Reflux: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

    • Rationale: The elevated temperature is necessary to drive the hydrolysis of both the nitrile and the intermediate amide.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a concentrated acid (e.g., HCl) to a pH of approximately 1-2.

    • Causality: This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water to remove inorganic salts and then dry to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Synthetic Strategy II: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into ω-aryl-substituted amides (or thioamides), which can then be hydrolyzed to the corresponding carboxylic acids[8][9]. This reaction uniquely results in the migration of the carbonyl function to the terminal position of the alkyl chain.

Mechanism and Key Reagents

The Kindler modification, which uses an amine (typically morpholine) and elemental sulfur, is the most common variant[8][9]. The reaction proceeds through a complex mechanism involving the formation of an enamine, subsequent thiation, and a series of rearrangements, ultimately yielding a thioamide[10].

Workflow for Willgerodt-Kindler Synthesis:

Willgerodt_Workflow start 1-(4-Bromo-2-methoxyphenyl)ethanone step1 Step 1: Thioamide Formation (Sulfur, Morpholine, Heat) start->step1 intermediate Thioamide Intermediate step1->intermediate step2 Step 2: Hydrolysis (e.g., NaOH(aq), Heat) intermediate->step2 product This compound step2->product

Caption: General workflow for the Willgerodt-Kindler reaction.

Experimental Considerations

The Willgerodt-Kindler reaction often requires high temperatures, and modern protocols frequently employ microwave-assisted heating to reduce reaction times and improve yields[11].

Protocol: Two-Step Willgerodt-Kindler Synthesis [12]

  • Thioamide Synthesis: In a suitable reaction vessel, combine the starting acetophenone (1.0 eq), morpholine (approx. 3.0 eq), and elemental sulfur (approx. 2.0 eq). Heat the mixture (conventional heating or microwave irradiation) until the starting ketone is consumed (monitored by TLC or GC-MS). After cooling, the thioamide intermediate is typically isolated by precipitation or extraction.

  • Hydrolysis: The crude thioamide is then subjected to vigorous hydrolysis. This is usually achieved by refluxing with a strong aqueous base (e.g., NaOH or KOH) or acid (e.g., H₂SO₄) for several hours.

  • Work-up: Following hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid, which is then isolated by filtration, as described in Protocol 3.2.

Table 1: Comparison of Synthetic Strategies

FeatureBenzyl Cyanide RouteWillgerodt-Kindler Route
Starting Material Substituted BenzaldehydeSubstituted Acetophenone
Key Intermediates Benzyl Halide, Benzyl CyanideThioamide
Reagent Toxicity High (uses alkali cyanides)Moderate (uses sulfur, morpholine)
Reaction Conditions Generally moderateOften requires high temperatures
Scalability Well-established for large scaleCan be challenging due to heat
Key Advantage High yields, reliableTolerant of various functional groups

Synthetic Strategy III: The Mandelic Acid Reduction Route

Another effective approach is the reduction of the corresponding mandelic acid (α-hydroxy phenylacetic acid). This method avoids the use of highly toxic cyanides.

Synthesis of the Mandelic Acid Intermediate

The required intermediate, 2-(4-bromo-2-methoxyphenyl)-2-hydroxyacetic acid, can be synthesized from 4-bromo-2-methoxybenzaldehyde via the formation of a cyanohydrin, followed by hydrolysis.

Reduction of the Mandelic Acid

The hydroxyl group of the mandelic acid can be reduced to a methylene group using several methods. A classic method involves red phosphorus and hydroiodic acid, but a more modern and scalable approach uses catalytic sodium iodide with phosphorous acid as the stoichiometric reductant[13]. Catalytic hydrogenation over a noble metal catalyst is also a viable, though often slower, method[3][14].

Protocol: Iodide-Catalyzed Reduction of Mandelic Acid [13]

  • Reaction Setup: To a solution of the mandelic acid derivative (1.0 eq) in a suitable solvent (e.g., acetic acid), add catalytic sodium iodide (NaI, ~0.1 eq) and phosphorous acid (H₃PO₃, ~2.0 eq).

    • Mechanism Insight: The reaction relies on the in situ generation of hydroiodic acid (HI). HI reduces the benzylic alcohol, and the resulting iodine (I₂) is then reduced back to iodide by the phosphorous acid, regenerating the catalyst.

  • Heating: Heat the mixture to reflux and monitor the reaction's progress until completion.

  • Work-up and Isolation: Cool the reaction mixture and quench with an aqueous solution of a reducing agent like sodium bisulfite to remove any residual iodine. The product can then be extracted into an organic solvent. After washing and drying the organic phase, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the final this compound.

Derivatization Reactions

Once synthesized, the parent acid can be readily converted into various derivatives.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or using coupling agents like DCC/DMAP yields the corresponding ester.

  • Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride with SOCl₂) followed by reaction with a primary or secondary amine produces the desired amide.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic routes. The choice of method depends on factors such as the availability of starting materials, scalability requirements, and tolerance for hazardous reagents. The Benzyl Cyanide route is a high-yielding and well-documented pathway, while the Willgerodt-Kindler reaction offers a valuable alternative starting from acetophenones. The Mandelic Acid reduction route provides a cyanide-free option with modern, catalytic variations improving its practicality. The versatility of the final product as a synthetic intermediate underscores its importance in the ongoing development of novel chemical entities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • BenchChem. (2025). Potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis.
  • Google Patents. (n.d.). DE2944480A1 - METHOD FOR PRODUCING PHENYL ACETIC ACID AND SIMPLY DERIVATIVES THEREOF.
  • Google Patents. (n.d.). US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof.
  • PubMed. (n.d.). Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • PubMed. (2013). Recent advances in the Willgerodt-Kindler reaction.
  • Huang, Y., & Dömling, A. (n.d.). Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of.
  • ResearchGate. (2025). Recent advances in the Willgerodt–Kindler reaction.
  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

Sources

The Strategic Role of 2-(4-Bromo-2-methoxyphenyl)acetic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Bromo-2-methoxyphenyl)acetic acid is a highly versatile and strategically important building block in organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid handle, a reactive aryl bromide, and an activating ortho-methoxy group, offers medicinal chemists and process developers a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis and core applications, focusing on its utility in palladium-catalyzed cross-coupling reactions and intramolecular cyclization cascades for the synthesis of novel heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causal logic behind key procedural choices, thereby equipping researchers with the knowledge to effectively leverage this reagent in their synthetic campaigns.

Introduction: A Multifaceted Building Block

In the landscape of modern drug discovery and materials science, the demand for efficient and modular synthetic routes to novel chemical entities is paramount. This compound emerges as a key player in this context, serving as a linchpin for the introduction of a substituted phenylacetic acid moiety.[1] The strategic placement of the bromo, methoxy, and acetic acid functionalities allows for a diverse range of subsequent chemical manipulations.

The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction, enabling the assembly of more complex side chains. The aryl bromide is a prime substrate for a plethora of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile construction of biaryl systems.[1] Crucially, the ortho-methoxy group exerts a significant electronic and steric influence on the molecule's reactivity. Electronically, it activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of these reactions. Sterically, it can direct ortho-lithiation and influence the conformational preferences of downstream products. This guide will explore how these features are exploited in two major classes of synthetic transformations.

Synthesis of this compound

The preparation of this compound is typically achieved through the regioselective bromination of a suitable precursor. While direct bromination of 2-methoxyphenylacetic acid is a plausible route, controlling the regioselectivity can be challenging. A more controlled and widely applicable approach is the bromination of 4-methoxyphenylacetic acid, which reliably yields the 3-bromo isomer.[2] For the synthesis of the title 2-bromo isomer, a multi-step sequence starting from a different precursor would be necessary. However, for the purpose of this guide, we will present an adapted protocol based on the highly reliable regioselective bromination of a phenylacetic acid derivative, which serves as a robust template for this class of transformation.

Experimental Protocol: Regioselective Bromination (Adapted)

This protocol is adapted from the well-established synthesis of the isomeric 2-(3-bromo-4-methoxyphenyl)acetic acid and provides a general and effective method for the bromination of activated phenylacetic acids.[2]

Materials:

  • 4-Methoxyphenylacetic acid (1.0 equiv.)

  • Glacial Acetic Acid

  • Bromine (1.0 equiv.)

  • Ice-water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenylacetic acid (e.g., 10 g, 60.2 mmol) in glacial acetic acid (60 ml).

  • Prepare a solution of bromine (e.g., 9.62 g, 3.1 ml, 60.2 mmol) in glacial acetic acid (30 ml) and charge it to the dropping funnel.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes at room temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 60 minutes.

  • Pour the reaction mixture into a beaker containing 500 ml of ice-water. A pale yellow precipitate should form.

  • Stir the resulting suspension for 10 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with ice-water (3 x 10 ml).

  • Air-dry the solid for 20 minutes on the filter.

  • For further purification, recrystallize the crude product from a suitable solvent such as hot xylene to yield a white crystalline powder.[2]

Causality and Experimental Insights:

  • Solvent Choice: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of the bromination.

  • Regioselectivity: The methoxy group is a powerful ortho-, para-directing group. In the case of 4-methoxyphenylacetic acid, the positions ortho to the methoxy group are sterically unhindered and electronically activated, leading to highly regioselective bromination at the 3-position.[2] For the synthesis of the title compound, a different starting material with appropriate blocking groups or a different synthetic strategy would be required to achieve the desired 2-bromo-4-methoxy substitution pattern.

  • Workup: Pouring the reaction mixture into ice-water serves to quench any unreacted bromine and to precipitate the less water-soluble product.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional group that enables the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming biaryl linkages, which are prevalent in pharmaceuticals and organic materials.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound (or its ester derivative) to form a Pd(II) intermediate. The electron-donating ortho-methoxy group can subtly influence the rate of this step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond of the biaryl product.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Product Ar-R Ar-Pd(II)-R(L2)->Product Reductive Elimination Catalyst_Regen Pd(0)L2

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol is based on established procedures for the Suzuki-Miyaura coupling of aryl bromides and can be adapted for this compound or its ester derivatives.[3][4]

Materials:

  • Methyl 2-(4-bromo-2-methoxyphenyl)acetate (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add methyl 2-(4-bromo-2-methoxyphenyl)acetate (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 2-(2-methoxy-[1,1'-biphenyl]-4-yl)acetate>80 (expected)
24-Methoxyphenylboronic acidMethyl 2-(2,4'-dimethoxy-[1,1'-biphenyl]-4-yl)acetate>85 (expected)
33-Thienylboronic acidMethyl 2-(2-methoxy-4-(thiophen-3-yl)phenyl)acetate>75 (expected)
Note: Yields are representative and based on couplings with structurally similar aryl bromides. Optimization for each substrate is recommended.[3]

Intramolecular Cyclization: A Pathway to Fused Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly isoquinolones and related structures. This is typically achieved through a two-step sequence: amide bond formation followed by an intramolecular ring-closing reaction.

Synthesis of Isoquinolone Scaffolds

Isoquinolones are a class of nitrogen-containing heterocycles that are prevalent in natural products and pharmaceuticals. A common strategy for their synthesis involves the intramolecular cyclization of an N-substituted-2-halophenylacetamide.

Synthetic Workflow:

Isoquinolone_Synthesis Start This compound Amide N-R-2-(4-Bromo-2-methoxyphenyl)acetamide Start->Amide Amide Coupling (e.g., R-NH2, DCC/EDC) Product Fused Isoquinolone Derivative Amide->Product Intramolecular Cyclization (e.g., Pd-catalyzed C-N coupling)

Figure 2: General workflow for the synthesis of isoquinolone derivatives.
Experimental Protocol: Amide Coupling and Intramolecular Cyclization

Part A: Amide Formation

Materials:

  • This compound (1.0 equiv.)

  • Amine (R-NH₂) (1.1 equiv.)

  • Coupling agent (e.g., DCC or EDC, 1.2 equiv.)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve this compound (e.g., 1.0 mmol) in anhydrous dichloromethane.

  • Add the amine (1.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (1.2 mmol) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can often be used in the next step without further purification.

Part B: Intramolecular Palladium-Catalyzed C-N Cyclization

This protocol is a general representation of an intramolecular Buchwald-Hartwig amination.

Materials:

  • N-R-2-(4-Bromo-2-methoxyphenyl)acetamide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere

Procedure:

  • In a Schlenk tube, combine the amide (1.0 mmol), palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent.

  • Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired isoquinolone derivative.

Mechanistic Considerations: The intramolecular cyclization proceeds via a catalytic cycle similar to intermolecular C-N coupling reactions. The key is the intramolecular nature of the oxidative addition and reductive elimination steps, which is often entropically favored. The choice of ligand is critical to stabilize the palladium catalyst and promote the desired reductive elimination over potential side reactions.

Conclusion

This compound stands out as a strategically valuable and versatile building block in organic synthesis. Its trifunctional nature provides a platform for a wide array of chemical transformations, enabling the efficient construction of complex molecular frameworks. The protocols and mechanistic insights provided in this guide for Suzuki-Miyaura couplings and intramolecular cyclizations to form isoquinolones highlight the core utility of this reagent. By understanding the interplay of its functional groups and the causal logic behind the experimental procedures, researchers can confidently employ this compound as a key component in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555–o1556. [Link]
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
  • Gale, E. M., & Donahue, J. P. (2007). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
  • Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. [Link]
  • Vlachou, M., Tsotinis, A., Kelland, L. R., & Thurston, D. E. (2002). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. HETEROCYCLES, 57(1), 129-133. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158.

Sources

A Comprehensive Technical Guide to 2-(4-Bromo-2-methoxyphenyl)acetic Acid: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a valuable building block in organic synthesis. Its structural features, including a carboxylic acid moiety, a methoxy group, and a bromine atom on the phenyl ring, provide multiple reactive sites for the construction of more complex molecules. This guide offers an in-depth review of its synthesis, chemical properties, and significant applications, particularly in the fields of medicinal chemistry and agrochemical development, providing a crucial resource for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 1026089-09-7[1]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [2]
Appearance Solid[1]
Melting Point 127-131 °C[3]

Synthesis and Characterization

Postulated Synthesis of this compound

The proposed synthesis would involve the direct bromination of 2-methoxyphenylacetic acid. The methoxy group is an ortho-, para- director. Therefore, careful control of reaction conditions would be necessary to favor the formation of the desired 4-bromo isomer.

Experimental Protocol: Synthesis of the Isomer 2-(3-Bromo-4-methoxyphenyl)acetic acid[4]

This protocol for a closely related isomer provides a strong foundational methodology.

  • Dissolution: To a stirred solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml), add a solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in acetic acid (30 ml) slowly dropwise over 30 minutes.

  • Reaction: The mixture is stirred at room temperature for 60 minutes.

  • Work-up: The reaction mixture is then poured into 500 ml of ice-water. The resulting pale yellow, turbid mixture is stirred for 10 minutes.

  • Isolation: The precipitate is collected by filtration, rinsed with ice-water (3 x 10 ml), and air-dried for 20 minutes.

  • Purification: The crude product is recrystallized from hot xylene to yield a white crystalline powder.

Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. A full suite of spectroscopic analyses should be performed. While the complete data for this compound is not compiled in a single source, the expected and reported data for related compounds provide a strong basis for verification.

Table 2: Spectroscopic Data for Phenylacetic Acid Derivatives

Technique2-(3-Bromo-4-methoxyphenyl)acetic acid[4]2-Bromo-4-methoxyphenol[5]
¹H NMR (CDCl₃, δ) 3.56 (2H, s, CH₂), 3.89 (3H, s, OCH₃), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d)3.75 (s, 3H), 5.23 (s, 1H), 6.78 (dd, J = 2.91, 2.88 Hz, 1H), 6.94 (d, J = 8.91 Hz, 1H), 7.01 (d, J = 2.88 Hz, 1H)
¹³C NMR (CDCl₃, δ) 39.9, 56.5, 111.9, 112.2, 127.0, 129.6, 134.6, 155.5, 178.055.99, 109.92, 115.35, 116.33, 116.85, 146.53, 153.83
FTIR (KBr, cm⁻¹) Not available in this sourceAn FTIR spectrum is available for 2-Bromo-4-methoxyphenylacetic acid on SpectraBase[6]
Mass Spectrometry Not available in this sourceNot available in this source

Diagram: Proposed Synthesis of this compound

Synthesis reactant 2-Methoxyphenylacetic acid reagent Bromine (Br2) Acetic Acid reactant->reagent product This compound reagent->product Bromination

Caption: Proposed synthetic route to this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.[3] The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the creation of diverse molecular libraries for screening.

While specific drug candidates synthesized directly from this starting material are not widely reported in the public domain, the utility of closely related bromo-methoxyphenylacetic acid derivatives is well-established. For instance, these scaffolds are utilized in the synthesis of selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Diagram: Role in Drug Discovery Workflow

DrugDiscovery A This compound B Chemical Modification (e.g., Cross-coupling, Amidation) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Preclinical Development E->F

Caption: The role of this compound in a typical drug discovery pipeline.

Applications in Agrochemicals

In addition to its role in pharmaceuticals, this compound and its derivatives are used in the formulation of herbicides and pesticides.[3] The specific mode of action in these applications is often related to the disruption of essential biological pathways in the target organisms.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance and the following should be noted:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air.[8]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

This compound is a versatile and valuable intermediate for chemical synthesis. Its utility in the development of pharmaceuticals and agrochemicals underscores its importance in applied research. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for scientists and researchers in the field. Further research into novel applications and the development of more efficient synthetic methodologies will continue to expand the utility of this important chemical building block.

References

Click to expand
  • Chem-Impex. 2-Bromo-4-methoxyphenylacetic acid. [Link]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1555. [Link]
  • Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
  • SpectraBase. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • SpectraBase. (n.d.). Bromoacetic acid, 4-methoxyphenyl ester.
  • American Elements. (n.d.). This compound.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid.
  • Wiley Spectra Lab. (n.d.). 2-[4-(2-Methoxyphenyl)phenyl]acetic acid.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • El-Sayed, M. A., Al-Hussain, S. A., Al-amri, A. M., El-Waei, T. A., & Al-Omair, M. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1289. [Link]
  • NIST. (n.d.). α-Bromophenylacetic acid.

Sources

An In-depth Technical Guide to 2-(4-Bromo-2-methoxyphenyl)acetic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Bromo-2-methoxyphenyl)acetic acid, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. We will delve into its chemical properties, explore a detailed synthetic pathway with mechanistic insights, discuss modern analytical techniques for its characterization, and survey its role in the development of bioactive molecules. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: A Versatile Phenylacetic Acid Derivative

This compound is a substituted phenylacetic acid derivative characterized by a bromine atom at the C4 position and a methoxy group at the C2 position of the phenyl ring. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable building block in organic synthesis. Phenylacetic acid and its derivatives are important pharmacophores found in a variety of therapeutic agents. The presence of the bromo and methoxy substituents on the phenyl ring of this compound allows for further functionalization, making it a key intermediate in the synthesis of more complex molecules, including anti-inflammatory and analgesic drugs.[1][2] Its utility also extends to the agricultural sector, where it serves as a precursor for the development of novel herbicides and pesticides.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1026089-09-7
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
IUPAC Name (4-bromo-2-methoxyphenyl)acetic acid
Appearance White to off-white solid/powder
Melting Point 125.0-134.0 °C
Purity ≥97%
Storage Sealed in dry, room temperature

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound can be achieved through the electrophilic bromination of 2-methoxyphenylacetic acid using molecular bromine in a suitable solvent like acetic acid. The methoxy group is an ortho-, para-directing activator, while the acetic acid side chain is a weak deactivator. The steric hindrance from the ortho-acetic acid group and the electronic activation of the para-position by the methoxy group favor the substitution at the C4 position.

Synthesis_Workflow Start Start: 2-Methoxyphenylacetic Acid Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Reagents: - Bromine (Br2) - Acetic Acid (Solvent) Reagents->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product End Product: This compound Purification->Product Applications Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Research Biochemical Research Core->Research AntiInflam Anti-inflammatory Agents Pharma->AntiInflam Analgesics Analgesics Pharma->Analgesics Herbicides Herbicides Agro->Herbicides Pesticides Pesticides Agro->Pesticides Metabolic Metabolic Pathway Studies Research->Metabolic

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-(4-Bromo-2-methoxyphenyl)acetic acid and its key positional isomers. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, reactivity, and application of these valuable chemical intermediates. The content is structured to offer not only procedural knowledge but also the underlying scientific principles that govern the properties and utility of these compounds.

Introduction: The Strategic Importance of Bromomethoxyphenylacetic Acids

Substituted phenylacetic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly in the non-steroidal anti-inflammatory drug (NSAID) class. The introduction of bromo and methoxy substituents onto the phenylacetic acid framework provides chemists with versatile handles for molecular elaboration. The specific placement of these groups significantly influences the molecule's physicochemical properties and reactivity, making a comprehensive understanding of each isomer essential for strategic drug design and process development. This guide will focus on this compound and its isomers, highlighting their roles as key building blocks in the synthesis of complex bioactive molecules.[1]

Synthesis and Mechanistic Considerations

The synthesis of bromomethoxyphenylacetic acid isomers can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired substitution pattern, and scalability.

Electrophilic Aromatic Substitution: A Direct Approach

A common and direct method for the synthesis of certain isomers is the electrophilic bromination of a methoxyphenylacetic acid precursor. The regioselectivity of this reaction is governed by the directing effects of the activating methoxy group (ortho-, para-directing) and the deactivating but ortho-, para-directing acetic acid side chain.

A prime example is the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid from 4-methoxyphenylacetic acid. The methoxy group at position 4 directs bromination to the ortho positions (3 and 5).

Experimental Protocol: Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid [2]

  • Materials: 4-methoxyphenylacetic acid (10 g, 60.2 mmol), Acetic acid (90 ml), Bromine (9.62 g, 3.1 ml, 60.2 mmol).

  • Procedure:

    • Dissolve 4-methoxyphenylacetic acid in 60 ml of acetic acid in a stirred reaction vessel.

    • Separately, prepare a solution of bromine in 30 ml of acetic acid.

    • Slowly add the bromine solution dropwise to the 4-methoxyphenylacetic acid solution over a period of 30 minutes at room temperature.

    • Continue stirring the reaction mixture for 60 minutes at room temperature.

    • Pour the reaction mixture into 500 ml of ice-water to precipitate the product.

    • Stir the resulting pale yellow, turbid mixture for 10 minutes.

    • Collect the solid product by filtration, rinsing with three 10 ml portions of ice-water.

    • Air-dry the product for 20 minutes.

    • Recrystallize the crude product from hot xylene to yield a white crystalline powder of 2-(3-Bromo-4-methoxyphenyl)acetic acid.

  • Yield: 12.41 g (84%).[2]

  • Characterization: Melting point: 113.15–114.05 °C (386.3–387.2 K).[2]

The Willgerodt-Kindler Reaction: A Versatile Approach

The Willgerodt-Kindler reaction is a powerful tool for the synthesis of aryl-acetic acids and their derivatives from the corresponding aryl ketones.[3] This reaction involves the oxidation of the terminal methyl group of an acetophenone and migration of the carbonyl group. The reaction typically proceeds by heating the aryl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid. This method is particularly useful when the desired substitution pattern is more readily available on an acetophenone precursor.

Willgerodt_Kindler_Workflow cluster_reagents Reaction Conditions cluster_hydrolysis Workup Start Aryl Methyl Ketone Thioamide Thioamide Intermediate Start->Thioamide Heat Reagents Sulfur (S8) Morpholine Product Aryl-acetic Acid Thioamide->Product Hydrolysis Acid or Base Hydrolysis Grignard_Synthesis cluster_reagents Reagents ArylHalide Aryl Bromide Grignard Grignard Reagent (ArMgBr) ArylHalide->Grignard Mg Magnesium (Mg) Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate CO2 Carbon Dioxide (CO2) Product Aryl-acetic Acid Carboxylate->Product AcidWorkup Acidic Workup (e.g., H3O+)

Caption: Synthetic pathway for aryl-acetic acids via Grignard reagent carboxylation.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The isomeric substitution pattern of the bromo and methoxy groups has a profound impact on the physical and spectroscopic properties of these molecules. Understanding these differences is critical for their identification, purification, and application.

Table 1: Comparative Physicochemical Properties of Bromomethoxyphenylacetic Acid Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound1026089-09-7C₉H₉BrO₃245.07Not ReportedSolid
2-(2-Bromo-4-methoxyphenyl)acetic acid66916-99-2C₉H₉BrO₃245.07127-131Cream color powder [1]
2-(3-Bromo-4-methoxyphenyl)acetic acid774-81-2C₉H₉BrO₃245.07113-114White crystalline powder [2]
2-(5-Bromo-2-methoxyphenyl)acetic acid7017-48-3C₉H₉BrO₃245.07Not ReportedNot Reported

Table 2: Comparative Spectroscopic Data of Bromomethoxyphenylacetic Acid Isomers

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Absorptions (cm⁻¹)
This compound Data not available in searched literature.Data not available in searched literature.Expected: ~3000 (O-H), ~1700 (C=O), ~1250 (C-O)
2-(2-Bromo-4-methoxyphenyl)acetic acid Data not available in searched literature.Data not available in searched literature.Expected: ~3000 (O-H), ~1700 (C=O), ~1250 (C-O)
2-(3-Bromo-4-methoxyphenyl)acetic acid 3.56 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 6.86 (d, 1H), 7.19 (dd, 1H), 7.48 (d, 1H) [2]39.9, 56.5, 111.9, 112.2, 127.0, 129.6, 134.6, 155.5, 178.0 [2]Expected: ~3000 (O-H), ~1700 (C=O), ~1250 (C-O)
2-(5-Bromo-2-methoxyphenyl)acetic acid Data not available in searched literature.Data not available in searched literature.Expected: ~3000 (O-H), ~1700 (C=O), ~1250 (C-O)

Analytical Characterization: Ensuring Purity and Identity

The robust analytical characterization of bromomethoxyphenylacetic acid isomers is crucial for quality control in both research and manufacturing settings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and identification of these closely related compounds.

Proposed Analytical Protocol: HPLC Separation of Bromomethoxyphenylacetic Acid Isomers

  • Objective: To develop a robust HPLC method for the baseline separation of this compound and its positional isomers.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility in separating compounds with varying polarities.

  • Mobile Phase: A gradient elution is recommended to achieve optimal separation.

    • Solvent A: Water with 0.1% formic acid (to ensure the carboxylic acids are in their protonated form).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program (suggested starting point):

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: The C18 stationary phase will separate the isomers based on their relative hydrophobicity. The gradient elution allows for the separation of both more and less polar isomers within a reasonable timeframe. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better-defined retention times.

Analytical_Workflow Sample Isomer Mixture HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Separation Separated Isomers HPLC->Separation UV_Detector UV Detector (254 nm) Separation->UV_Detector Chromatogram Chromatogram (Peak Identification & Quantification) UV_Detector->Chromatogram

Caption: A typical analytical workflow for the separation and quantification of bromomethoxyphenylacetic acid isomers using HPLC.

Chemical Reactivity and Applications in Drug Discovery

The bromine atom on the phenyl ring of these acetic acid derivatives is a key functional group that enables a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various substituents, making these compounds highly valuable in the construction of diverse molecular libraries for drug discovery.

The Influence of Isomeric Position on Reactivity

The position of the bromo and methoxy groups significantly influences the electronic environment of the aromatic ring, which in turn affects the reactivity of the C-Br bond in cross-coupling reactions.

  • Electronic Effects: The methoxy group is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). The bromine atom is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+M effect). The interplay of these effects, dictated by their relative positions, determines the electron density at the carbon atom bearing the bromine, influencing the rate of oxidative addition in palladium-catalyzed reactions.

  • Steric Hindrance: A substituent ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate compared to meta or para isomers.

Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a widely used reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. [3][4]The bromomethoxyphenylacetic acids are excellent substrates for this reaction, allowing for the synthesis of biaryl structures, which are common motifs in pharmaceuticals.

Suzuki_Coupling cluster_reagents Reaction Components ArylBromide Bromomethoxyphenyl- acetic Acid Product Biaryl-acetic Acid ArylBromide->Product BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst Base

Caption: Schematic of the Suzuki-Miyaura coupling reaction with a bromomethoxyphenylacetic acid.

Applications in the Synthesis of Bioactive Molecules

The utility of bromomethoxyphenylacetic acid isomers is demonstrated by their application as key intermediates in the synthesis of complex natural products and pharmaceuticals. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid is a known precursor in the synthesis of the potent antimitotic agent Combretastatin A-4. [2]This highlights the strategic importance of these building blocks in accessing biologically relevant chemical space.

Conclusion

This compound and its isomers are more than just simple chemical intermediates; they are enabling tools for innovation in medicinal chemistry and materials science. Their well-defined structures, coupled with the versatile reactivity of the bromo and carboxylic acid functionalities, provide a robust platform for the synthesis of novel and complex molecules. A thorough understanding of the synthesis, characterization, and reactivity of each isomer, as detailed in this guide, is paramount for any researcher aiming to leverage these compounds to their full potential in the pursuit of new scientific discoveries and therapeutic agents.

References

  • Findlater, M., Guzei, I. A., & Breno, K. L. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. [Link]
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers. BenchChem Technical Support.
  • Chegg. (2021). interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. Chegg.com.
  • Krasavin, M., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]
  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid. Chem-Impex.com.
  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • BLDpharm. (n.d.). 2-(2-Bromo-4-methoxyphenyl)acetic acid. BLDpharm.com.
  • LookChem. (n.d.). Cas 1878-68-8,4-Bromophenylacetic acid. LookChem.com.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • LookChem. (n.d.). 2-Bromo-4-methoxyphenylacetic acid. LookChem.com.
  • Beilstein Journals. (n.d.).
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Chemical Properties of 4-Bromophenylacetic Acid.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Wikipedia.
  • ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis. ChemicalBook.com.
  • BLDpharm. (n.d.). 2-(5-Bromo-2-methoxyphenyl)acetic acid. BLDpharm.com.
  • SpectraBase. (n.d.). 2-(4-Bromophenyl)acetic acid phenacyl ester. SpectraBase.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org.
  • PubChem. (n.d.). 5-Bromo-2-methoxyphenylacetic acid. PubChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Clinivex. (n.d.). 2-Amino-2-(5-bromo-2-methoxyphenyl)acetic Acid. Clinivex.com.
  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC.com.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem.
  • BLDpharm. (n.d.). 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid. BLDpharm.com.
  • ChemicalBook. (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr. ChemicalBook.com.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-4-methoxyphenylacetic acid, 97% 5 g. ThermoFisher.com.
  • SpectraBase. (n.d.). 5-Bromo-2-methoxyphenylacetic acid. SpectraBase.
  • Sigma-Aldrich. (n.d.). This compound. SigmaAldrich.com.
  • NIST WebBook. (n.d.). 4-Bromophenylacetic acid. NIST.
  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka.
  • ResearchGate. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. PubChem.
  • SIELC Technologies. (n.d.). Separation of Bromoacetic acid on Newcrom R1 HPLC column. SIELC.com.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-4-methoxyphenylacetic Acid. TCIchemicals.com.
  • NIST WebBook. (n.d.). α-Bromophenylacetic acid. NIST.
  • BenchChem. (2025). Technical Support Center: HPLC Separation of Acetophenone Isomers. BenchChem.
  • ScienceDirect. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. ScienceDirect.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Utilization of 2-(4-Bromo-2-methoxyphenyl)acetic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the intricate process of pharmaceutical development, the selection of foundational chemical scaffolds is a critical determinant of success. 2-(4-Bromo-2-methoxyphenyl)acetic acid is a bifunctional organic compound that serves as a highly versatile building block for the synthesis of diverse bioactive molecules.[1] Its structure is distinguished by three key features: a phenylacetic acid core, a methoxy group, and a bromine atom. This unique arrangement provides medicinal chemists with a powerful tool for constructing complex molecular architectures.

The bromine substituent, in particular, renders the molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic and efficient introduction of various aryl, heteroaryl, and alkyl groups, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Consequently, this reagent has found significant application in the development of novel therapeutics, particularly in the design of anti-inflammatory agents and kinase inhibitors.[1][2]

This guide provides an in-depth overview of the strategic applications of this compound, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies.

Core Applications in Medicinal Chemistry

The utility of this compound stems from its capacity to serve as a precursor to a multitude of complex pharmaceutical intermediates. Its structural features can be strategically manipulated to access novel chemical space.

Scaffold for Kinase Inhibitor Synthesis

The phenylacetic acid moiety is a privileged scaffold in numerous kinase inhibitors. The bromine atom on this compound acts as a crucial "handle" for diversification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of the chemical space around the core scaffold, which is essential for optimizing potency and selectivity against specific kinase targets.[2]

The general workflow involves coupling the bromo-substituted core with a diverse set of boronic acids or esters to generate a library of biaryl compounds. These compounds can then be further elaborated to yield final kinase inhibitor candidates.

G A This compound B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst, Base, R-B(OH)2 C Library of Biaryl Acetic Acid Analogs B->C D Amide Coupling or Further Derivatization C->D E Final Kinase Inhibitor Candidates D->E

Caption: Workflow for Kinase Inhibitor Synthesis.

Intermediate for Anti-Inflammatory and Analgesic Drugs

The phenylacetic acid structure is a well-established pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as a key intermediate in the synthesis of novel analgesic and anti-inflammatory agents.[1] The methoxy group can influence the pharmacokinetic properties of the final compound, while the bromo-substituent allows for molecular elaboration to fine-tune the biological activity and safety profile.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and reproducible. However, optimization may be required for specific substrates and scales.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a cornerstone reaction for this scaffold.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 v/v ratio) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness & Causality:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is critical for catalytic turnover.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[5]

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from degradation.

Data Presentation: Representative Suzuki Couplings

EntryArylboronic AcidExpected ProductAnticipated Yield (%)
1Phenylboronic acid2-(2-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid85-95
24-Fluorophenylboronic acid2-(4'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)acetic acid82-92
3Pyridin-3-ylboronic acid2-(2-Methoxy-4-(pyridin-3-yl)phenyl)acetic acid70-85
Protocol 2: Fischer Esterification of the Carboxylic Acid

Protecting the carboxylic acid as an ester is often a necessary step before performing subsequent chemical transformations on other parts of the molecule.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Standard laboratory glassware

Procedure:

  • Setup: Dissolve this compound in a large excess of anhydrous methanol in a round-bottom flask.

  • Catalyst: Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be used without further purification or purified by column chromatography if necessary.

Self-Validating System:

  • TLC Analysis: The ester product will have a higher Rf value (be less polar) than the starting carboxylic acid.

  • Spectroscopic Confirmation: Successful esterification can be confirmed by ¹H NMR spectroscopy by the appearance of a new singlet at approximately 3.7 ppm, corresponding to the methyl ester protons.

G cluster_0 Protocol 1: Suzuki Coupling cluster_1 Protocol 2: Esterification A Setup: Add Reagents (Substrate, Boronic Acid, Base) B Inert Atmosphere: Evacuate & Backfill (3x) A->B C Add Catalyst & Solvents B->C D Heat & Stir (90-100 °C) C->D E Monitor by TLC/LC-MS D->E F Work-up & Purification E->F G Pure Product F->G H Dissolve Acid in Methanol I Add Catalytic H2SO4 H->I J Reflux I->J K Monitor by TLC J->K L Work-up & Purification K->L M Pure Ester L->M

Caption: Experimental workflows for key transformations.

Conclusion

This compound is an exemplary building block whose value lies in its inherent structural features that allow for predictable and versatile chemical modifications. The protocols and strategies outlined herein demonstrate its utility in constructing libraries of potential therapeutic agents, particularly kinase inhibitors. By leveraging robust and well-understood methodologies like the Suzuki-Miyaura coupling, researchers can efficiently navigate the complexities of lead generation and optimization in the drug discovery pipeline.

References

  • Findlater, M. et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid.Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1555. [Link]
  • This compound | CAS 1026089-09-7. American Elements. [Link]
  • Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

Sources

Application Note: 2-(4-Bromo-2-methoxyphenyl)acetic Acid as a Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Bromo-2-methoxyphenyl)acetic acid is a trifunctional chemical scaffold that has emerged as a high-value starting material in medicinal chemistry. Its unique arrangement of a carboxylic acid, an aryl bromide, and a methoxy group provides a strategic platform for constructing complex molecular architectures. This document provides a detailed guide for researchers and drug development professionals on the applications and synthetic protocols involving this building block. We will explore its reactivity profile and provide validated, step-by-step protocols for key transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. The synthesis of advanced intermediates for targeted therapies, such as Spleen Tyrosine Kinase (Syk) inhibitors, will be highlighted as a practical application.[1][2][3][4][5]

Introduction and Strategic Importance

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials dictates the feasibility, cost, and novelty of the final drug candidates. This compound serves as an exemplary building block due to its inherent structural features that allow for sequential and divergent synthesis.

  • The carboxylic acid moiety is a primary handle for amide bond formation, a cornerstone of medicinal chemistry for introducing diverse functional groups and building molecular weight.

  • The aryl bromide is a versatile functional group, primed for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of complex aryl, heteroaryl, or alkyl substituents.

  • The methoxy group acts as an electronic and steric modulator. Its ortho-position relative to the acetic acid side chain can influence the conformation of the final molecule, which is critical for binding to biological targets.

This guide will demonstrate how these features can be strategically exploited to generate libraries of novel compounds for screening and lead optimization.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the reagent's properties is essential for successful experimental design.

PropertyValueSource(s)
CAS Number 1026089-09-7[6]
Molecular Formula C₉H₉BrO₃[6]
Molecular Weight 245.07 g/mol [6]
Appearance White to off-white solid/powder[7]
Melting Point 125-134 °C[7]
Purity Typically ≥97%[7]
Storage Sealed in a dry environment at room temperature

Reactivity Insights:

The molecule's reactivity is dominated by the interplay of its three functional groups. The carboxylic acid can be readily activated by a wide range of coupling agents. The bromine atom's position on the phenyl ring makes it susceptible to oxidative addition by palladium(0) catalysts, initiating cross-coupling cycles.[8][9][10][11] The electron-donating methoxy group can influence the regioselectivity of further electrophilic aromatic substitution, should that be desired, although the primary utility lies in the existing functional handles.

Application Showcase: Synthesis of a Syk Kinase Inhibitor Intermediate

Spleen Tyrosine Kinase (Syk) is a critical mediator in the signaling pathways of immune cells and represents a key target for treating B-cell malignancies and autoimmune diseases.[1][2] The highly selective Syk inhibitor PRT062607 (also known as P505-15 or BIIB-057) demonstrates the power of this compound as a starting material.[1][3][4][5] While the full synthesis is complex, the initial steps rely on the transformations described in this guide. The 2-(4-bromo-2-methoxyphenyl)acetyl core forms a central part of the final molecule, which has an IC₅₀ of 1 nM for Syk and exhibits over 80-fold selectivity against other kinases.[3][4][5]

G A This compound B Amide Coupling (Protocol 1) A->B C Suzuki Coupling (Protocol 2) A->C D Amide Intermediate B->D E Biaryl Acetic Acid Derivative C->E F Advanced Intermediates for Syk Inhibitors (e.g., PRT062607) D->F E->F

Caption: Synthetic pathways from the core building block.

Detailed Synthetic Protocols

The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of the title acid with a generic primary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often results in high yields.

Rationale: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with HATU. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and the amine's ammonium salt (if applicable) without competing in the reaction.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add the primary amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).

  • In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the aryl bromide with a generic boronic acid to form a C-C bond, a key step in building molecular complexity.[8][9][11][12]

Rationale: The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages.[11] The catalytic cycle involves three key steps: (i) Oxidative Addition of the aryl bromide to a Pd(0) catalyst, forming a Pd(II) complex; (ii) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base; and (iii) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[11] The choice of ligand, base, and solvent is crucial for an efficient reaction.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Transmetalation (Base, R-B(OH)₂) C->D E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

  • This compound derivative (e.g., methyl ester or amide from Protocol 1) (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a Schlenk flask, combine the this compound derivative (1.0 equiv), the boronic acid (1.5 equiv), and the base (K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas (N₂ or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture (Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Troubleshooting and Safety Considerations

  • Low Amide Coupling Yield: Ensure all reagents and solvents are anhydrous. If the amine is a hydrochloride salt, ensure sufficient base is used (an extra equivalent). Consider alternative coupling reagents like T3P or EDC/HOBt.

  • Failed Suzuki Reaction: Catalyst degradation is a common issue. Ensure the reaction is thoroughly degassed. The boronic acid may be of poor quality; consider using the corresponding pinacol ester. Some heteroaryl bromides or boronic acids may require specialized ligands (e.g., SPhos, XPhos) instead of PPh₃.[8]

  • Safety: this compound and its derivatives should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Palladium catalysts are toxic and should be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a powerful and versatile building block for drug discovery programs. Its trifunctional nature allows for the rapid and efficient synthesis of diverse and complex small molecules. The protocols detailed herein for amide bond formation and Suzuki-Miyaura cross-coupling provide reliable methods for leveraging this reagent's full potential, enabling the creation of novel compound libraries and accelerating the path toward identifying new therapeutic agents.

References

  • Spurgeon, S.E., et al. (2013). The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia. Journal of Pharmacology and Experimental Therapeutics, 344(2), 378-387.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563.
  • Lee, C. H., et al. (2015). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 17(1), 82-85.
  • Chem-Impex International. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • Akondi, S. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4496-4503.
  • Luo, Q. L., et al. (2014). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 79(14), 6703-6709.
  • Ciriminna, R., et al. (2011). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 7, 1363-1369.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Kim, J. S., et al. (2007). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][15]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 28(6), 1035-1038.
  • Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1555.
  • Hoellenriegel, J., et al. (2012). Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration. Leukemia, 26(7), 1576-1583.
  • Wang, X., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171870.
  • LookChem. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • Kappe, C. O., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(1), M1837.
  • American Elements. (n.d.). This compound.
  • Andersen, H. L., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. European Journal of Organic Chemistry, 2016(15), 2639-2643.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application Notes and Protocols: 2-(4-Bromo-2-methoxyphenyl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

2-(4-Bromo-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a crucial building block in modern medicinal chemistry. Its unique structural features—a carboxylic acid moiety, a bromine atom, and a methoxy group—provide a versatile platform for the synthesis of a diverse array of biologically active molecules. The carboxylic acid allows for the formation of amides, esters, and other bioisosteric replacements, while the bromine atom is a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings. The methoxy group influences the compound's electronic properties and can engage in key interactions with biological targets.

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its utility in the design and synthesis of anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. We will delve into the scientific rationale behind its use, provide detailed experimental protocols, and present a case study on the synthesis of a related natural product.

Core Application: Design and Synthesis of Selective COX-2 Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation.[2] The selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The this compound scaffold is an excellent starting point for the development of selective COX-2 inhibitors. The phenylacetic acid core is a common feature in many NSAIDs. The strategic placement of the bromo and methoxy substituents allows for fine-tuning of the molecule's steric and electronic properties to achieve selective binding to the COX-2 active site.

Scientific Rationale for Application

The design of selective COX-2 inhibitors often leverages the subtle structural differences between the COX-1 and COX-2 active sites. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Medicinal chemists can exploit this by designing molecules with bulky substituents that can occupy this side pocket, thereby preventing the molecule from binding to the more constricted COX-1 active site.

The bromine atom on the this compound scaffold can be utilized in cross-coupling reactions to introduce larger aryl or heteroaryl groups that can extend into the COX-2 side pocket. The methoxy group can form hydrogen bonds with key residues in the active site, enhancing binding affinity and selectivity.

Experimental Workflow for the Synthesis of a Model COX-2 Inhibitor

The following workflow outlines the synthesis of a hypothetical selective COX-2 inhibitor derived from this compound. This workflow is based on established synthetic methodologies for similar classes of compounds.[4][5]

G cluster_0 Synthesis of Amide Intermediate cluster_1 Suzuki Cross-Coupling Start This compound Activation Carboxylic Acid Activation (e.g., HATU, EDCI) Start->Activation Amine Substituted Aniline Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Intermediate N-(Substituted phenyl)-2-(4-bromo-2-methoxyphenyl)acetamide Coupling->Intermediate Coupling2 Suzuki Coupling Intermediate->Coupling2 Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling2 Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling2 Base Base (e.g., K2CO3) Base->Coupling2 Product Final COX-2 Inhibitor Analog Coupling2->Product

Caption: Synthetic workflow for a model COX-2 inhibitor.

Protocol 1: Synthesis of N-(4-Sulfamoylphenyl)-2-(4-bromo-2-methoxyphenyl)acetamide

This protocol describes the synthesis of an amide intermediate, a common step in the development of COX-2 inhibitors.

Materials:

  • This compound

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-aminobenzenesulfonamide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2.

Materials:

  • Synthesized inhibitor compounds

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Prostaglandin screening EIA kit

  • Assay buffer

  • 96-well microplates

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the test compound dilutions to the respective wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a prostaglandin screening EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

  • The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation: Hypothetical COX-2 Inhibition Data
CompoundR-Group (from Suzuki Coupling)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) ->100.05>200
Analog 1 Phenyl5.20.1534.7
Analog 2 4-Fluorophenyl4.80.0860.0
Analog 3 3-Pyridyl8.10.2138.6

Case Study: Synthesis of Combretastatin A-4 Precursor using a Positional Isomer

G Start 2-(3-Bromo-4-methoxyphenyl)acetic acid Condensation Perkin Condensation Start->Condensation Aldehyde 3,4,5-Trimethoxybenzaldehyde Aldehyde->Condensation Reagents Acetic Anhydride, Triethylamine Reagents->Condensation Intermediate Intermediate Acid Condensation->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Product (Z)-Combretastatin A-4 Precursor Decarboxylation->Product

Caption: Synthesis of a Combretastatin A-4 precursor.

Protocol 3: Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic Acid

This protocol describes the regioselective bromination of 4-methoxyphenylacetic acid.[6]

Materials:

  • 4-Methoxyphenylacetic acid

  • Bromine

  • Glacial acetic acid

  • Ice-water

  • Xylene

Procedure:

  • Dissolve 4-methoxyphenylacetic acid (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the resulting solid, wash with ice-water, and air-dry.

  • Recrystallize the crude product from hot xylene to obtain pure 2-(3-bromo-4-methoxyphenyl)acetic acid.[6]

Conclusion and Future Perspectives

This compound and its isomers are undeniably valuable scaffolds in medicinal chemistry. Their utility extends from the synthesis of anti-inflammatory agents to complex natural products. The strategic positioning of functional groups allows for a high degree of synthetic versatility, enabling medicinal chemists to explore a vast chemical space in the quest for novel therapeutics. Future applications of this compound will likely involve its use in the synthesis of kinase inhibitors, G-protein coupled receptor modulators, and other drug classes where a substituted phenylacetic acid core is a desirable feature. The continued development of novel cross-coupling methodologies will further expand the synthetic utility of this versatile building block.

References

  • Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1555.
  • Abdel-Aziz, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1297.
  • Tuccinardi, T., et al. (2019). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ARPI, University of Pisa.
  • Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9184-9189.
  • Abdel-Maksoud, M. S., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future Journal of Pharmaceutical Sciences, 8(1), 1-21.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Zemtsova, I., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315.
  • J&K Scientific. 2-Bromo-4-methoxyphenylacetic acid.
  • Al-Sanea, M. M., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Crystals, 11(6), 684.
  • Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(10), 1004-1009.
  • Tsolaki, E., et al. (2020). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 25(18), 4235.
  • Cahyaningrum, S. E., et al. (2021). Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. Pharmaceutics, 13(9), 1351.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512-2529.
  • American Elements. This compound.

Sources

Application Notes & Protocols: Leveraging 2-(4-Bromo-2-methoxyphenyl)acetic Acid for Novel Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Inflammation Control

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet pathologically damaging when dysregulated.[1] Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders represent a significant global health burden, driving a continuous search for more effective and safer therapeutic agents. The cornerstone of anti-inflammatory therapy has long been Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of inflammatory prostaglandins.[2][3]

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of potent NSAIDs like diclofenac. This application note presents 2-(4-Bromo-2-methoxyphenyl)acetic acid as a versatile starting scaffold for the design and synthesis of a new generation of anti-inflammatory agents. Its chemical structure (CAS 1026089-09-7) offers distinct advantages for medicinal chemists: the carboxylic acid group provides a key interaction point with target enzymes, while the bromo and methoxy substituents on the phenyl ring serve as strategic handles for chemical modification.[4] These modifications can be systematically explored to optimize potency, selectivity (e.g., for COX-2 over COX-1), and pharmacokinetic properties, a common strategy in developing drugs with an improved therapeutic index.[5][6]

This guide provides a comprehensive framework for researchers, outlining the critical signaling pathways involved, detailed protocols for a tiered in vitro screening cascade, and a perspective on subsequent in vivo validation.

Part 1: The Mechanistic Landscape of Inflammation

Successful drug design requires a deep understanding of the molecular pathways driving the pathology. For inflammation, two pathways are of paramount importance for screening novel compounds derived from our core scaffold: the Prostaglandin Synthesis Pathway and the NF-κB Signaling Pathway.

The Cyclooxygenase (COX) and Prostaglandin Synthesis Pathway

Prostaglandins are potent lipid mediators that drive many of the cardinal signs of inflammation, including vasodilation, pain, and fever.[7][8] They are synthesized from arachidonic acid by the COX enzymes.[9][10] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme responsible for homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[11]

  • COX-2: An inducible enzyme, the expression of which is dramatically upregulated at sites of inflammation by stimuli like cytokines and endotoxins.[11][12]

The therapeutic effect of traditional NSAIDs comes from inhibiting COX-2, while the common gastrointestinal side effects are a result of concurrently inhibiting the protective COX-1 enzyme.[3][12] Therefore, a primary goal in modern anti-inflammatory drug design is to achieve selectivity for COX-2.

G AA Arachidonic Acid (from membrane phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2->Prostanoids_Homeostatic via various synthases Prostanoids_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostanoids_Inflammatory via various synthases NSAIDs Traditional NSAIDs NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits COX2i COX-2 Selective Inhibitors (e.g., Celecoxib) COX2i->COX2 Inhibits Stimuli Inflammatory Stimuli (Cytokines, LPS) Stimuli->COX2 Induces Expression

Caption: The Prostaglandin Synthesis Pathway via COX-1 and COX-2 enzymes.

The NF-κB Pro-Inflammatory Signaling Pathway

Nuclear Factor kappa B (NF-κB) is a master transcription factor that orchestrates the inflammatory response.[13][14] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pathogens (e.g., via Toll-like receptors recognizing LPS) or pro-inflammatory cytokines (e.g., TNF-α), a signaling cascade is initiated that leads to the translocation of NF-κB into the nucleus.[15][16] Once in the nucleus, NF-κB binds to DNA and drives the transcription of hundreds of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and the COX-2 enzyme itself.[14][17] Therefore, inhibiting the NF-κB pathway is another highly attractive strategy for anti-inflammatory drug development.

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Part 2: Experimental Design & Protocols

A robust screening cascade is essential for identifying promising lead compounds. The following protocols are designed to systematically evaluate derivatives of this compound, starting with direct enzyme inhibition and progressing to more complex cell-based models of inflammation.

Experimental Workflow Overview

The logical progression of experiments ensures that resources are focused on the most promising candidates. A critical and often overlooked step is the concurrent assessment of cytotoxicity to ensure that observed effects are specific to anti-inflammatory pathways and not a result of cellular toxicity.

G Start Compound Library (Derivatives of 2-(4-Bromo-2-methoxy phenyl)acetic acid) COX_Assay Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay Tox_Assay Protocol 3: Cytotoxicity Assay (MTT or similar) Start->Tox_Assay Cell_Assay Protocol 2: Cell-Based Assay (LPS-Stimulated Macrophages) COX_Assay->Cell_Assay Active Compounds Data_Analysis Data Analysis (IC50, CC50, Selectivity Index) Cell_Assay->Data_Analysis Tox_Assay->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID InVivo Protocol 4: In Vivo Validation (e.g., Carrageenan Paw Edema) Lead_ID->InVivo

Caption: High-level experimental workflow for screening anti-inflammatory compounds.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
  • Principle: This is a primary, target-based screen to directly measure the inhibitory potential of test compounds against isolated COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of the COX enzymes, which is the final step in prostaglandin synthesis.[9] Commercially available kits provide a standardized and reliable method.

  • Materials:

    • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)

    • Test compounds (dissolved in DMSO, final concentration ≤1%)

    • Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective), Indomethacin (non-selective)

    • Vehicle Control (DMSO)

    • Microplate reader (absorbance at 590 nm)

  • Methodology:

    • Reagent Preparation: Prepare all buffers, enzymes, and reagents according to the manufacturer's protocol.

    • Compound Dilution: Prepare a serial dilution of each test compound and control compound in assay buffer. A typical starting range is 0.01 µM to 100 µM.

    • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

      • 150 µL Assay Buffer (Background wells)

      • 10 µL Vehicle Control (100% Activity wells)

      • 10 µL of appropriate Positive Control dilution

      • 10 µL of each Test Compound dilution

    • Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme to all wells except the background wells.

    • Incubation: Gently shake and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to all wells.

    • Final Incubation & Reading: Incubate for 5 minutes at room temperature. Read the absorbance at 590 nm.

  • Data Analysis & Causality:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percent inhibition for each concentration: % Inhibition = [(Control Abs - Inhibitor Abs) / Control Abs] * 100

    • Plot the % Inhibition versus the log of the compound concentration.

    • Use non-linear regression analysis to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Expertise Insight: This direct enzyme assay is a crucial first step. A low IC50 value indicates high potency. Comparing the IC50 for COX-1 and COX-2 provides the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A high SI is desirable as it suggests the compound is less likely to cause gastrointestinal side effects.

Protocol 2: Cell-Based Anti-Inflammatory Assay in Macrophages
  • Principle: This protocol assesses the compound's activity in a more biologically relevant context. RAW 264.7 murine macrophages are stimulated with bacterial lipopolysaccharide (LPS) to induce a robust inflammatory response, mimicking bacterial infection.[18][19] We will measure the inhibition of key inflammatory mediators: nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[20]

  • Materials:

    • RAW 264.7 cells

    • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

    • LPS from E. coli

    • Test compounds and Dexamethasone (positive control)

    • Griess Reagent Kit for NO measurement

    • ELISA Kits for mouse TNF-α and IL-6

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Compound Treatment: Remove the old media. Add fresh media containing serial dilutions of the test compounds or Dexamethasone (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO).

    • Pre-incubation: Incubate for 1 hour at 37°C. This allows the compound to enter the cells before the inflammatory stimulus is applied.

    • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control wells) to a final concentration of 100 ng/mL.

    • Incubation: Incubate the plates for 24 hours at 37°C.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes.

      • Add 50 µL of NED solution and incubate for another 10 minutes.

      • Read absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's specific protocol.[21][22] These assays typically involve capturing the cytokine on an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate.

  • Data Analysis & Causality:

    • Calculate the concentration of NO, TNF-α, and IL-6 for each treatment condition.

    • Normalize the data by expressing it as a percentage of the LPS-only stimulated control.

    • Calculate the IC50 value for the inhibition of each mediator.

    • Expertise Insight: A compound that effectively inhibits the production of NO and cytokines demonstrates efficacy in a cellular context. This suggests it may be acting on upstream signaling pathways like NF-κB, not just COX enzymes. Comparing potency across these different readouts provides a more complete picture of the compound's mechanism.

Protocol 3: Concurrent Cytotoxicity Assessment (MTT Assay)
  • Principle: This protocol is essential for validating the results from Protocol 2. It ensures that the observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is toxic to the cells.[18][23] The MTT assay measures the metabolic activity of viable cells.

  • Methodology:

    • Plate Setup: This assay should be run in parallel with Protocol 2. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Compound Treatment: Treat the cells with the exact same concentrations of test compounds used in the inflammation assay for 24 hours. Do not add LPS.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Reading: Read the absorbance at 570 nm.

  • Data Analysis & Causality:

    • Calculate cell viability: % Viability = (Abs of Treated Cells / Abs of Vehicle Control Cells) * 100.

    • Calculate the CC50 (the concentration that causes 50% cytotoxicity).

    • Trustworthiness: A trustworthy lead compound will have an IC50 for inflammation (from Protocol 2) that is significantly lower than its CC50. The ratio (CC50/IC50) is the Selectivity Index (SI). A high SI (>10) indicates that the compound's anti-inflammatory activity occurs at non-toxic concentrations.

Protocol 4: Perspective on In Vivo Validation (Carrageenan-Induced Paw Edema)
  • Principle: Once a lead compound with good in vitro potency and a high selectivity index is identified, the next step is to evaluate its efficacy in a living organism. The carrageenan-induced paw edema model in rats or mice is a widely used and well-characterized model of acute inflammation.[24][25] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema), which can be measured over time.[25]

  • Brief Workflow:

    • Animals are pre-treated orally or via injection with the test compound, a vehicle control, or a positive control (e.g., Indomethacin).

    • After a set time (e.g., 60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • The volume of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Expected Outcome & Causality: An effective anti-inflammatory compound will significantly reduce the increase in paw volume compared to the vehicle-treated group.[26] This model helps to confirm that the compound is not only active but also has favorable enough pharmacokinetic properties (absorption, distribution) to reach the site of inflammation and exert its effect in vivo.[27][28]

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for decision-making in a drug discovery project. All quantitative data should be summarized in tables for easy comparison.

Table 1: Sample Data Summary for Novel Phenylacetic Acid Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)NO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)Cytotoxicity CC50 (µM)
Lead-001 25.40.8 31.8 2.1 1.5 >100
Lead-00215.15.22.98.97.4>100
Lead-0035.84.91.215.612.325.1
Indomethacin0.11.50.075.58.2>100

Data are hypothetical and for illustrative purposes only.

Interpretation: In this example, Lead-001 would be identified as the most promising candidate. It shows potent and selective inhibition of COX-2, strong inhibition of downstream inflammatory mediators (NO, TNF-α) in a cellular context, and no significant cytotoxicity at effective concentrations. Its profile is superior to the other derivatives and shows a different mechanism (COX-2 selective) compared to the non-selective control, Indomethacin.

References

  • The Role of COX Enzymes in Pain and Inflamm
  • Prostaglandin Synthesis. Biology LibreTexts.
  • Role and regulation of cyclooxygenase-2 during inflamm
  • What Is the Role of Cyclooxygenase (COX) in the Body?. GoodRx.
  • Cytokine Release Assay.
  • NF-κB: At the Borders of Autoimmunity and Inflamm
  • Synthesis of Prostaglandins (PG) and Thromboxanes (TX).
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Cytokine Release Assays. ProMab Biotechnologies.
  • Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research.
  • The Nuclear Factor NF-κB Pathway in Inflamm
  • Cytokine Release Assay | Performed By Immunology Experts. iQ Biosciences.
  • Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health.
  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM - PURFORM Health.
  • Cytokine Release Assay (CRA). Immundnz.
  • Prostaglandin synthesis pathway.
  • Introduction to Prostaglandin.
  • What are COX-2 inhibitors and how do they work?.
  • Prostaglandin. Wikipedia.
  • NF-κB signaling in inflamm
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
  • NF-κB signaling in inflamm
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Validating the Anti-inflammatory Effects of Novel Compounds: A Compar
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC - NIH.
  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed.
  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH.
  • Substituted (2-phenoxyphenyl)
  • 2-Bromo-4-methoxyphenylacetic acid. Chem-Impex.
  • Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone. PubMed.
  • This compound | 1026089-09-7. Sigma-Aldrich.
  • This compound | CAS 1026089-09-7. AMERICAN ELEMENTS.
  • Substituted (2-phenoxyphenyl)
  • 2C-B. Wikipedia.
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI.
  • Inflammation and the mechanism of action of anti-inflamm
  • In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. NIH.
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI.

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromo-2-methoxyphenyl)acetic acid for Biaryl Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a paramount tool in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[1][2][3] This guide provides a detailed protocol and in-depth scientific rationale for the coupling of 2-(4-Bromo-2-methoxyphenyl)acetic acid with various arylboronic acids. We address the specific challenges posed by this substrate, including the electron-rich nature of the aryl bromide and the presence of a reactive carboxylic acid moiety. By leveraging modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, we present an optimized, high-yield protocol suitable for researchers in drug development and organic synthesis.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds by coupling organoboron compounds with organohalides, catalyzed by a palladium complex.[4][5] Its significance is underscored by its wide functional group tolerance and relatively mild reaction conditions.[3][6]

The target substrate, this compound, presents a unique set of challenges and opportunities:

  • Electron-Rich Aryl Bromide: The presence of an ortho-methoxy group makes the aryl bromide electron-rich. This can slow down the rate-determining oxidative addition step of the catalytic cycle.[7]

  • Steric Hindrance: The ortho-methoxy and adjacent acetic acid groups create steric bulk around the reaction center, which can impede catalyst coordination and subsequent steps.[8][9]

  • Free Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction. Furthermore, the resulting carboxylate can potentially coordinate to the palladium center and inhibit catalysis.[10][11]

Despite these challenges, successfully coupling this molecule opens pathways to a diverse range of substituted phenylacetic acid derivatives, which are valuable building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This guide provides a robust protocol to overcome these hurdles.

Mechanism and Substrate-Specific Considerations

The catalytic cycle of the Suzuki reaction involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][7][12][13]

The Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) Pd0:n->PdII_Aryl:s ArylHalide Ar-X OxAdd->ArylHalide Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂(R') PdII_Aryl:s->PdII_Diaryl:n Borate [R'-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) Boronic R'-B(OH)₂ Base->Boronic Activation Borate->PdII_Aryl Nucleophile PdII_Diaryl:e->Pd0:w RedElim Reductive Elimination Product Ar-R' RedElim->Product ArylHalide->Pd0 Substrate

Caption: The Suzuki-Miyaura catalytic cycle.

Overcoming Substrate Challenges
  • Catalyst & Ligand Selection: For electron-rich and sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ are often inefficient.[8] Modern dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos are superior.[14][15] These ligands are both bulky and highly electron-donating:

    • Bulky Nature: Promotes the formation of the highly reactive monoligated Pd(0)L species, which accelerates oxidative addition.[15][16]

    • Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the cleavage of the C-Br bond during oxidative addition and enhances the final reductive elimination step.[7][15] We recommend using a pre-formed catalyst like XPhos Pd G3 , which is an air- and moisture-stable precatalyst that ensures reliable formation of the active catalytic species.

  • Base and Solvent Choice: The presence of the free carboxylic acid requires careful selection of the base.

    • Base: A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is ideal. It is strong enough to facilitate the transmetalation step but generally does not cause unwanted side reactions. An extra equivalent of base is necessary to neutralize the acidic proton of the substrate.[10]

    • Solvent: A polar aprotic solvent system that can dissolve both the organic substrates and the inorganic base is required. A mixture of 1,4-dioxane and water is a common and effective choice, as water can also play a beneficial role in the transmetalation step.[17][18]

Detailed Experimental Protocol

This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
  • Substrates: this compound, Arylboronic acid (e.g., Phenylboronic acid)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-87-9)

  • Base: Potassium phosphate tribasic (K₃PO₄), anhydrous powder

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water

  • Equipment: Schlenk flask or reaction vial, magnetic stir bar, heating plate with oil bath, nitrogen/argon line, standard glassware for work-up and purification, TLC plates, rotary evaporator, flash chromatography system.

Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Aryl Bromide 1.0 equiv (1.0 mmol)Limiting reagent
Arylboronic Acid 1.2 - 1.5 equivSlight excess ensures complete consumption of the aryl bromide.
Catalyst (XPhos Pd G3) 2 mol %Low catalyst loading is sufficient with highly active precatalysts.
Base (K₃PO₄) 3.0 equivAccounts for the acidic proton and the catalytic cycle requirement.
Solvent Dioxane/H₂O (4:1 v/v)Good solubility for reactants and promotes transmetalation.
Concentration 0.1 M (relative to aryl bromide)Standard concentration to balance reaction rate and solubility.
Temperature 100 °CProvides sufficient thermal energy for hindered substrates.
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS for completion.
Step-by-Step Procedure
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 259 mg), the desired arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol, 637 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and degassed deionized water. Add 10 mL of this solvent mixture to the flask via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take small aliquots (e.g., 0.1 mL), dilute with ethyl acetate, and filter through a small plug of silica before analysis. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and carefully acidify to pH ~2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents 1. Add Reagents to Schlenk Flask (Aryl Bromide, Boronic Acid, Base, Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat 4. Heat Reaction (100 °C with Stirring) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Work-up (Cool, Acidify, Extract) monitor->quench Upon Completion purify 7. Purify (Flash Chromatography) quench->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Ineffective base (old or hydrated).1. Use a fresh bottle of precatalyst; ensure proper inert technique.2. Degas solvents thoroughly by sparging with N₂/Ar for 30 min.3. Use freshly opened, anhydrous K₃PO₄.
Side Product Formation (Homocoupling) Presence of oxygen, leading to oxidation of Pd(0) to Pd(II) which can catalyze boronic acid homocoupling.[5]Improve degassing of the reaction mixture and solvents. Ensure a positive pressure of inert gas throughout the reaction.
Protodeborylation The boronic acid is replaced by a hydrogen atom. Can be caused by excess water or insufficiently anhydrous conditions.Use anhydrous grade solvents. Do not exceed the recommended 4:1 dioxane/water ratio.
Poor Solubility The carboxylate salt of the starting material or product may have poor solubility in the reaction medium.Try a different solvent system, such as toluene/water or 2-MeTHF/water. Increasing the solvent volume may also help.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. (n.d.). National Institutes of Health (NIH). [Link]
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). BYJU'S. [Link]
  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health (NIH). [Link]
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014). Royal Society of Chemistry. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. [Link]
  • Cross-Coupling Reactions | The Journal of Organic Chemistry. (2012).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Harvard University. [Link]
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. [Link]
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). PubMed. [Link]
  • Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry. (n.d.). Reddit. [Link]
  • trans-Dichlorobis(XPhos)palladium(II)
  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. (2021). Reddit. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. (n.d.).
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. [Link]
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. (n.d.).

Sources

Synthesis of novel bioactive molecules from 2-(4-Bromo-2-methoxyphenyl)acetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Novel Bioactive Molecules from 2-(4-Bromo-2-methoxyphenyl)acetic acid

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the selection of a starting material is a pivotal decision that dictates the scope and efficiency of a drug discovery campaign. This compound is an exemplary scaffold, offering a trifecta of reactive sites that serve as versatile handles for molecular elaboration.[1][2][3] Its structure features: 1) a carboxylic acid group, ripe for amidation or esterification; 2) an aryl bromide, a prime substrate for palladium-catalyzed cross-coupling reactions; and 3) a methoxy group, which electronically influences the aromatic ring and presents an opportunity for late-stage demethylation to unmask a phenol.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies and bio-evaluation protocols, leveraging this compound to generate libraries of novel molecules with potential therapeutic applications, particularly in oncology and inflammatory diseases.[1][4]

Section 1: Strategic Derivatization Pathways

The inherent functionality of the starting material allows for a divergent synthetic approach. Two primary pathways are outlined here: modification via the carboxylic acid (Path A) and elaboration through C-C bond formation at the aryl bromide (Path B). These pathways can be used sequentially to maximize structural diversity.

G cluster_path_b Path B: C-C Coupling Core Strategy cluster_path_a Path A: Amide Scaffolding start This compound esterification Step 1: Esterification (Protection/Solubilization) start->esterification amide Amide Coupling (HATU, EDC, etc.) (Introduce Amine Diversity) start->amide suzuki Step 2: Suzuki-Miyaura Coupling (Introduce Aryl/Heteroaryl Diversity) esterification->suzuki Suzuki Substrate hydrolysis Step 3 (Optional): Saponification (Unmask Carboxylic Acid) suzuki->hydrolysis final_b Biaryl Acetic Acid Derivatives hydrolysis->final_b final_a Novel Amide Derivatives amide->final_a

Caption: Divergent synthetic pathways from the starting scaffold.

Section 2: Core Synthetic Protocols

The following protocols are presented as robust starting points. Researchers are encouraged to optimize conditions based on the specific properties of their chosen coupling partners.

Protocol: Fischer Esterification of Starting Material (Path B, Step 1)

Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial preliminary step for subsequent cross-coupling reactions. This transformation protects the acidic proton, which would otherwise interfere with organometallic reagents, and often improves the solubility of the substrate in organic solvents used for coupling reactions.[5]

Methodology:

  • To a solution of this compound (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude methyl 2-(4-bromo-2-methoxyphenyl)acetate can be purified by column chromatography if necessary.

Protocol: Suzuki-Miyaura Cross-Coupling (Path B, Step 2)

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, ideal for linking the aryl bromide scaffold to a wide variety of aryl or heteroaryl boronic acids or esters.[6][7][8] The choice of a palladium catalyst, ligand, and base is critical for achieving high yields.[9][10] A common and effective system is Pd(PPh₃)₄ with a carbonate base.

G cluster_main pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X L₂ pd0->pdiil Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-Ar' L₂ pdiil->pdiib Transmetalation (Ar'-B(OR)₂) pdiib->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Methodology:

  • In a microwave vial or Schlenk flask, combine methyl 2-(4-bromo-2-methoxyphenyl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture at 85-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography on silica gel.

Protocol: Amide Coupling via HATU (Path A)

Rationale: Direct amidation of the starting carboxylic acid provides an alternative and highly efficient route to a different class of derivatives. Amide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective for forming amide bonds, even with poorly nucleophilic amines, by creating a highly activated ester intermediate in situ.[11]

Methodology:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) (0.2 M).

  • Add HATU (1.1 eq) and a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the solution. Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add the desired primary or secondary amine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by flash column chromatography or recrystallization.

Section 3: Physicochemical and Structural Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of newly synthesized molecules.[12][13] A combination of spectroscopic and chromatographic techniques should be employed.[14][15][16]

Technique Purpose Typical Information Obtained
¹H & ¹³C NMR Structural ElucidationConfirms the carbon-hydrogen framework, number of protons, chemical environment, and connectivity.
Mass Spectrometry Molecular Weight & FormulaProvides the exact mass (HRMS) to confirm the elemental composition and molecular formula.[12]
Infrared (IR) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups (e.g., C=O stretch for esters/amides, O-H for acids).[15]
HPLC Purity AssessmentQuantifies the purity of the final compound, typically aiming for >95% for biological testing.[14]

Section 4: Protocols for In Vitro Bioactivity Screening

After synthesis and purification, the novel compounds must be evaluated for biological activity. The following are standard, robust assays for preliminary screening of anticancer and anti-inflammatory potential.

Protocol: Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell viability.[17][18] It measures the metabolic activity of mitochondrial reductase enzymes in living cells, providing a quantitative measure of a compound's cytotoxic or cytostatic effects, often expressed as an IC₅₀ value (the concentration required to inhibit cell growth by 50%).[17][19]

Methodology:

  • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (and a vehicle control, e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve fitting software.

Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of a compound to inhibit the production of NO in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), an inflammatory agent.[20]

Methodology:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC₅₀ value. A preliminary MTT assay on the RAW 264.7 cells should be run in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[20]

G start Purified Novel Compound (>95% Purity) assay1 Anticancer Assay (e.g., MTT on A549 cells) start->assay1 assay2 Anti-inflammatory Assay (e.g., NO Inhibition in RAW 264.7) start->assay2 result1 Cytotoxicity Data (IC₅₀ Value) assay1->result1 result2 Anti-inflammatory Data (IC₅₀ Value) assay2->result2

Caption: Workflow for parallel in vitro bioactivity screening.

Section 5: Data Presentation

Clear and concise presentation of data is crucial for interpreting results and planning future experiments.

Table 1: Representative Synthetic and Bioactivity Data

Compound ID R-Group (from Suzuki Coupling) Yield (%) Anticancer IC₅₀ (µM) [MCF-7] Anti-inflammatory IC₅₀ (µM)
SM-01 Phenyl 85 25.4 > 50
SM-02 4-Fluorophenyl 81 15.2 35.8
SM-03 3-Pyridyl 75 8.7 12.1

| SM-04 | 2-Thienyl | 79 | 11.5 | 19.4 |

Conclusion

This compound stands as a highly valuable and versatile starting material for the generation of diverse chemical libraries. The synthetic protocols detailed herein for esterification, Suzuki-Miyaura coupling, and amidation, coupled with standard in vitro assays for anticancer and anti-inflammatory activity, provide a comprehensive framework for a modern drug discovery program. By systematically exploring the chemical space accessible from this scaffold, researchers can efficiently identify novel bioactive molecules with significant therapeutic potential.

References

  • National Institutes of Health (NIH). (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • BenchChem. (2025). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
  • Dalton Transactions. (n.d.). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. RSC Publishing.
  • American Chemical Society (ACS) Publications. (n.d.). Guidelines for Characterization of Organic Compounds.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • ResearchGate. (n.d.). Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review).
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[14][19]-thiazepin-3(2H)-one. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[14][19]-thiazepin-3(2H)-one.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • ResearchGate. (2025). Bioassays for Anticancer Activities.
  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • MDPI. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC.
  • inLIBRARY. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. The American Journal of Medical Sciences and Pharmaceutical Research.
  • Design, synthesis and biological testing of a novel series of anti‐inflammatory drugs. (n.d.). Design, synthesis and biological testing of a novel series of anti‐inflammatory drugs.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Nanotechnology Perceptions. (n.d.). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization.
  • National Institutes of Health (NIH). (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC.
  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Sigma-Aldrich. (n.d.). This compound.
  • AMERICAN ELEMENTS. (n.d.). This compound.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.

Sources

Application Notes and Protocols: 2-(4-Bromo-2-methoxyphenyl)acetic Acid as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Phenylacetic Acid Derivatives in Modern Agrochemicals

The relentless pursuit of higher crop yields and robust pest management strategies has positioned synthetic chemistry at the forefront of agricultural innovation. Within the vast arsenal of chemical building blocks, substituted phenylacetic acids have emerged as critical intermediates in the synthesis of a new generation of highly effective and selective agrochemicals. Their structural versatility allows for the precise tuning of biological activity, leading to the development of novel herbicides, fungicides, and insecticides.

This technical guide focuses on the application of 2-(4-bromo-2-methoxyphenyl)acetic acid as a key intermediate in agrochemical synthesis. We will explore its synthesis, key reactions, and its role in the construction of complex active ingredients. As a case study, we will delve into the synthesis of the strobilurin fungicide, Mandestrobin, which, while not directly synthesized from our title compound, exemplifies the synthetic strategies employed for this class of molecules and highlights the importance of substituted phenylacetic acid scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe and effective use in any synthetic protocol.

PropertyValueReference
CAS Number 1026089-09-7
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance Solid
Storage Temperature Room Temperature, sealed in a dry environment
Purity Typically ≥97%

Safety Information:

This compound is a chemical that requires careful handling. Always consult the latest Safety Data Sheet (SDS) before use.

Hazard StatementPrecautionary Statement
H302 - Harmful if swallowedP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
H315 - Causes skin irritationP280 - Wear protective gloves/protective clothing/eye protection/face protection
H319 - Causes serious eye irritationP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H332 - Harmful if inhaled
H335 - May cause respiratory irritation

Synthesis Protocol: this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative method.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Bromination cluster_1 Step 2: Isomer Separation A 2-Methoxyphenylacetic acid C 2-(Bromo-2-methoxyphenyl)acetic acid isomers A->C CCl₄, AIBN (initiator) B N-Bromosuccinimide (NBS) B->C D Isomer Mixture E Column Chromatography D->E Silica gel, Hexane/Ethyl Acetate F This compound E->F

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

Step 1: Radical Bromination of 2-Methoxyphenylacetic Acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-methoxyphenylacetic acid (1 equivalent) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield a crude mixture of brominated isomers.

Step 2: Isomer Separation and Purification

  • Chromatography Preparation: Prepare a silica gel column packed in a hexane/ethyl acetate solvent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of hexane/ethyl acetate. The desired 4-bromo isomer is typically less polar than other isomers.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Agrochemical Synthesis: A Case Study of Mandestrobin

While a direct synthesis of a commercial agrochemical from this compound is not widely documented in publicly available literature, the synthesis of the fungicide Mandestrobin provides an excellent illustration of how complex phenylacetic acid derivatives are utilized. Mandestrobin is a strobilurin fungicide that inhibits mitochondrial respiration in fungi.[1] Its synthesis involves the key intermediate {2-[(2,5-dimethylphenoxy)methyl]phenyl}(methoxy)acetic acid, a structural analogue of our title compound.

Retrosynthetic Analysis of Mandestrobin

Mandestrobin Mandestrobin Amide Amide Formation Mandestrobin->Amide Intermediate_Acid {2-[(2,5-dimethylphenoxy)methyl]phenyl}(methoxy)acetic acid Amide->Intermediate_Acid Methylamine Methylamine Amide->Methylamine Etherification Williamson Ether Synthesis Intermediate_Acid->Etherification Precursor_Acid 2-(2-(bromomethyl)phenyl)-2-methoxyacetic acid Etherification->Precursor_Acid Dimethylphenol 2,5-Dimethylphenol Etherification->Dimethylphenol Bromination Radical Bromination Precursor_Acid->Bromination Starting_Material 2-(o-tolyl)-2-methoxyacetic acid Bromination->Starting_Material

Caption: Retrosynthetic analysis of the fungicide Mandestrobin.

Synthetic Protocol for a Key Phenylacetic Acid Intermediate in Mandestrobin Synthesis

The synthesis of Mandestrobin begins with the alkylation of 2,5-dimethylphenol with 2-(chloromethyl)benzal chloride.[2] This is followed by several steps to construct the final molecule. The formation of the crucial phenylacetic acid moiety is a key transformation.

Step 1: Synthesis of 2-((2,5-dimethylphenoxy)methyl)benzaldehyde

  • Reaction Setup: In a suitable reactor, dissolve 2,5-dimethylphenol (1 equivalent) and 2-(chloromethyl)benzaldehyde (1 equivalent) in a polar aprotic solvent such as DMF.

  • Base Addition: Add a base, such as potassium carbonate (1.5 equivalents), to the mixture.

  • Reaction Conditions: Heat the reaction to 80-100°C and stir for 4-6 hours until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield 2-((2,5-dimethylphenoxy)methyl)benzaldehyde.

Step 2: Conversion to the Phenylacetic Acid Derivative

From the aldehyde, a multi-step sequence is typically employed to generate the methoxyacetic acid moiety. This can involve, for example, the formation of a cyanohydrin followed by hydrolysis and methylation.

  • Cyanohydrin Formation: The aldehyde is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form the corresponding cyanohydrin.

  • Hydrolysis to the Carboxylic Acid: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to yield the α-hydroxyphenylacetic acid derivative.

  • Methylation: The hydroxyl group is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to give the final {2-[(2,5-dimethylphenoxy)methyl]phenyl}(methoxy)acetic acid intermediate.

This intermediate is then converted to the corresponding methyl ester and subsequently reacted with methylamine to form the final Mandestrobin product.[3]

Conclusion and Future Perspectives

This compound and its structural analogues are valuable intermediates in the synthesis of complex organic molecules, including modern agrochemicals. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid and methoxy groups offer sites for a variety of chemical transformations. The synthesis of the fungicide Mandestrobin, which utilizes a related phenylacetic acid derivative, underscores the importance of this molecular scaffold in the development of innovative crop protection solutions. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to these key intermediates and their application in the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

  • PubChem. Mandestrobin.
  • Wikipedia. Mandestrobin. [Link]
  • Kajay Remedies. 2 Hydroxyphenylacetic Acid | CAS 614-75-5. [Link]
  • Sumitomo Chemical. Research and Development of a Novel Fungicide 'Mandestrobin'. [Link]
  • ChemRobotics. Patent Grant to Sumitomo Chemical for Agrochemical Combination Despite Pre-Grant Opposition. (2023-08-20). [Link]
  • Google Patents. CA2790065A1 - Plant fungal disease controlling composition comprising mandestrobin and zoxamide and method for controlling plant fungal diseases.
  • Inventiva Pharma.
  • Google Patents. US11653650B2 - Fungicide composition and method for controlling disease of crop.
  • Google Patents. CN103641731A - Method for producing phenylacetamide compound.
  • Minnesota Department of Agriculture. Mandestrobin | New Active Ingredient Review. [Link]
  • InnoPeptiChem.
  • Google Patents.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
  • NIH. Physiological effects of mandestrobin. [Link]
  • Google Patents. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid.
  • Google Patents. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • FAO-WHO. Mandestrobin - Pesticide Detail | CODEXALIMENTARIUS. [Link]
  • University of Hertfordshire. Mandestrobin (Ref: S-2200) - AERU. [Link]

Sources

Application Note: A Validated Protocol for the Regioselective Bromination of 2-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated experimental protocol for the regioselective bromination of 2-methoxyphenylacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules. The protocol details a robust method using bromine in glacial acetic acid, yielding primarily 5-bromo-2-methoxyphenylacetic acid. We delve into the underlying reaction mechanism, provide step-by-step instructions for synthesis and purification, outline critical safety precautions, and offer guidance on product characterization and troubleshooting. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable method for the synthesis of this valuable building block.

Introduction: Significance and Reaction Principle

2-Methoxyphenylacetic acid and its halogenated derivatives are valuable precursors in organic synthesis. Specifically, brominated methoxyphenylacetic acids serve as key intermediates in the synthesis of natural products and pharmacologically active compounds. For instance, related structures are employed in the synthesis of antimitotic agents like Combretastatin A-4 and other biologically significant molecules.[1] The introduction of a bromine atom onto the aromatic ring provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[2]

The bromination of 2-methoxyphenylacetic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, an electrophile (in this case, the bromine cation or a polarized bromine molecule) attacks the electron-rich benzene ring, replacing a hydrogen atom.[3][4] The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the ring. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[5][6] The acetic acid moiety (-CH₂COOH) is a weakly deactivating group. The strong activating effect of the methoxy group governs the position of bromination, directing the incoming electrophile preferentially to the positions ortho and para to it. Due to steric hindrance at the C3 position (ortho to both substituents), the substitution occurs predominantly at the C5 position, which is para to the methoxy group.

Reaction Scheme:

o-Methoxyphenylacetic acid → 5-Bromo-2-methoxyphenylacetic acid

Mechanistic Overview

The reaction proceeds via a well-established two-step mechanism for electrophilic aromatic substitution.[4][7]

  • Generation and Attack of the Electrophile: In the presence of a polar solvent like acetic acid, molecular bromine (Br₂) becomes polarized, creating an electrophilic bromine atom (δ+). The π-electrons of the activated aromatic ring attack this electrophile. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][7]

  • Restoration of Aromaticity: A weak base (such as the acetate ion or a water molecule) abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. This regenerates the aromatic π-system, yielding the final substituted product.[3][5]

Below is a diagram illustrating the key steps in the reaction mechanism.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Start 2-Methoxyphenylacetic Acid + Br₂ in Acetic Acid Intermediate Resonance-Stabilized Sigma Complex (Arenium Ion) Start->Intermediate π-electrons attack δ+ Br (Rate-Determining Step) Product 5-Bromo-2-methoxyphenylacetic Acid Intermediate->Product Base removes H+ (Aromaticity Restored) Byproducts HBr + Acetic Acid Product->Byproducts

Caption: Mechanism of electrophilic bromination of 2-methoxyphenylacetic acid.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Performing the reaction in a well-ventilated fume hood is mandatory.

Materials and Equipment
Reagents & Materials Grade Supplier
2-Methoxyphenylacetic Acid≥98%Sigma-Aldrich, Acros, etc.
Bromine (Br₂)ReagentFisher Scientific, etc.
Glacial Acetic AcidACS GradeVWR, Fisher Scientific, etc.
Sodium Thiosulfate (Na₂S₂O₃)AnhydrousAny standard supplier
Toluene or XyleneACS GradeAny standard supplier
Deionized Water-Laboratory supply
Ice-Laboratory supply
Equipment
250 mL Round-bottom flask
125 mL Dropping funnel
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Buchner funnel and filter flask
Standard laboratory glassware
Personal Protective Equipment (PPE)
Safety Precautions: A Critical Overview

Hazard Analysis: This reaction involves highly corrosive and toxic substances. A thorough risk assessment must be conducted before beginning.

  • Bromine (Br₂): Extremely toxic if inhaled, corrosive, and causes severe skin burns and eye damage.[8] It is also a strong oxidizing agent. Always handle liquid bromine in a certified chemical fume hood. Have a neutralizing agent for bromine spills (e.g., sodium thiosulfate solution) readily available.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Its vapors are irritating to the respiratory system.[9] It is also a flammable liquid.[9]

  • Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction. The setup must be vented into a fume hood or equipped with a gas trap.

Required Personal Protective Equipment (PPE):

  • Chemical splash goggles and a face shield.[10][11]

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Flame-resistant lab coat.

  • Closed-toe shoes.

Reagent Preparation and Stoichiometry

The following table outlines the quantities for a typical reaction yielding approximately 10-12 grams of product.

Reagent MW ( g/mol ) Amount Volume Moles Equivalents
2-Methoxyphenylacetic Acid166.1710.0 g-0.06021.0
Bromine159.819.62 g3.1 mL0.06021.0
Glacial Acetic Acid60.05-~90 mL-Solvent

Note: This stoichiometry is based on a similar, well-documented procedure for a related isomer.[1]

Step-by-Step Synthesis Procedure
  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a 125 mL dropping funnel, and a reflux condenser in a chemical fume hood.

  • Dissolution: Add 2-methoxyphenylacetic acid (10.0 g, 0.0602 mol) to the round-bottom flask. Add 60 mL of glacial acetic acid and stir until the solid is completely dissolved.

  • Bromine Solution: In a separate beaker inside the fume hood, carefully measure bromine (3.1 mL, 9.62 g, 0.0602 mol) and dilute it with 30 mL of glacial acetic acid. Transfer this solution to the dropping funnel.

  • Reaction: Begin stirring the 2-methoxyphenylacetic acid solution at room temperature. Add the bromine solution dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature below 35°C using a water bath if necessary. The deep red-brown color of bromine should gradually fade as it is consumed.

  • Stirring: After the addition is complete, allow the mixture to stir at room temperature for an additional 60-90 minutes to ensure the reaction goes to completion.[1]

  • Quenching & Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry with vigorous stirring. A pale yellow or off-white precipitate will form.

  • Neutralization (Optional but Recommended): To neutralize any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the yellow color of the supernatant disappears.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.

  • Drying: Air-dry the crude product on the filter for at least 30 minutes, then transfer it to a watch glass to dry completely, preferably in a vacuum desiccator.

Purification by Recrystallization
  • Transfer the crude solid to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of hot solvent (toluene or xylene are effective) to dissolve the solid completely.[1]

  • Allow the solution to cool slowly to room temperature.

  • Place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Sources

Application Note: Quantitative Analysis of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals, detailing robust and validated methodologies for the precise quantification of 2-(4-Bromo-2-methoxyphenyl)acetic acid. This compound is a relevant intermediate in the synthesis of various pharmaceutical agents and can also be a process-related impurity.[1] Accurate quantification is therefore critical for ensuring the quality, safety, and efficacy of final drug products.[2][3] This document moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring each protocol serves as a self-validating system grounded in established scientific principles. We will explore three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section provides a detailed protocol, a discussion of the underlying principles, and validation considerations in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle and Rationale

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis, ideally suited for non-volatile and thermally sensitive compounds like this compound. The technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this analyte, a reversed-phase (RP-HPLC) method is optimal. The nonpolar C18 stationary phase retains the moderately nonpolar analyte, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, facilitates elution. The carboxylic acid moiety's ionization can be controlled by adjusting the mobile phase pH with an acid (e.g., phosphoric or formic acid), which ensures a consistent retention time and sharp peak shape.[7] The phenyl ring and bromine atom act as chromophores, allowing for sensitive detection using a UV-Vis spectrophotometer.

Experimental Workflow: RP-HPLC```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurately weigh Standard & Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate & Filter (0.45 µm PTFE) B->C D System Suitability Test (SST) Inject Standard 5x C->D Transfer to vials E Inject Blank (Diluent) D->E If SST passes F Construct Calibration Curve (Inject Standards at multiple levels) E->F G Inject Samples F->G H Integrate Peak Area G->H I Calculate Concentration using Calibration Curve H->I J Generate Report I->J

Caption: GC-MS workflow including the critical derivatization step.

Detailed Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (1 µL).

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode (m/z 50-450) for method development; Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions.

  • Derivatization Procedure:

    • Prepare stock solutions of the analyte and an internal standard (IS), e.g., 2-(4-chlorophenyl)acetic acid, in a suitable aprotic solvent like ethyl acetate.

    • In a GC vial, place an aliquot of the sample or standard solution.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Seal the vial tightly and heat in a heating block at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis and Calculation:

    • Inject the derivatized standards and samples.

    • Identify the TMS-ester of this compound by its retention time and mass spectrum.

    • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration.

    • Determine the concentration in the samples from the calibration curve.

Quantitative NMR (qNMR) Spectroscopy

Principle and Rationale

Quantitative NMR (qNMR) is a primary analytical method, meaning it can determine the amount of a substance without needing a chemically identical reference standard for the analyte itself. [8]The fundamental principle of qNMR is that the integrated signal area of a specific resonance is directly proportional to the number of nuclei contributing to that signal. For quantification, a certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a unique, well-resolved signal from the analyte to a signal from the internal standard, the precise molar quantity and thus the purity or concentration of the analyte can be calculated. This technique is invaluable for certifying reference materials and for assays where a specific standard is unavailable.

Experimental Workflow: ¹H-qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh Analyte & Certified Internal Standard (e.g., Maleic Acid) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) in an NMR tube A->B C Ensure complete dissolution B->C D Insert tube into NMR spectrometer (≥ 400 MHz) C->D E Acquire ¹H spectrum with quantitative parameters (Long D1, 90° pulse) D->E F Apply Fourier Transform, Phase & Baseline Correction E->F G Integrate non-overlapping signals of Analyte & Standard F->G H Calculate Purity/Concentration using the qNMR equation G->H

Caption: Quantitative NMR workflow for purity assessment or assay.

Detailed Protocol: ¹H-qNMR
  • Instrumentation & Materials:

    • NMR Spectrometer (≥ 400 MHz).

    • High-precision analytical balance.

    • Certified Internal Standard (IS), e.g., Maleic Acid or Dimethyl sulfone. The IS must have signals that do not overlap with the analyte.

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (Crucial for Quantitation):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a D1 of 30-60 seconds is often sufficient).

    • Number of Scans: ≥ 16 (increase for better signal-to-noise).

    • Acquisition Time: Sufficient to resolve peaks (typically > 3 seconds).

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the singlet for the -CH₂- group) and a signal for the internal standard.

    • Integrate both signals accurately.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

    • x: Analyte

    • std: Internal Standard

Summary and Method Selection Guide

The choice of analytical technique depends on the specific application, required sensitivity, and available instrumentation.

Technique Primary Application Sensitivity Specificity Sample Throughput Key Advantage
RP-HPLC Routine QC, stability testing, impurity profiling.High (µg/mL to ng/mL)Good to HighHighRobust, widely available, excellent for routine analysis.
GC-MS Trace analysis, structure confirmation, analysis in complex matrices.Very High (pg/mL)ExcellentMediumUnambiguous identification through mass spectral library matching.
qNMR Purity assessment of reference standards, assays without a specific standard.Low (mg/mL)ExcellentLowPrimary ratio method; does not require an identical standard.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • ICH. (n.d.). Quality Guidelines.
  • Altabrisa Group. (2025).
  • Patel, K. et al. (n.d.).
  • Ng, L. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • Kanamori, T. et al. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of Forensic Sciences. [Link]
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • J&K Scientific. (n.d.). 2-Bromo-4-methoxyphenylacetic acid. [Link]
  • SIELC Technologies. (n.d.). Separation of Bromoacetic acid on Newcrom R1 HPLC column. [Link]
  • Lurie, I. S. et al. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences. [Link]

Sources

Application Notes and Protocols: Investigating 2-(4-Bromo-2-methoxyphenyl)acetic Acid in the Development of Novel Analgesic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-(4-Bromo-2-methoxyphenyl)acetic Acid

The global need for novel analgesic agents with improved efficacy and safety profiles remains a critical challenge in modern medicine. Phenylacetic acid derivatives represent a well-established and versatile scaffold in medicinal chemistry, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The subject of this guide, this compound, is a commercially available research chemical that holds potential as a key intermediate or a primary candidate in the development of new analgesics.[1][2][3][4] Its structural features—a phenylacetic acid core, a bromine atom, and a methoxy group—provide a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities that can be exploited for targeted drug design.

The bromine substituent can enhance binding affinity to target proteins through halogen bonding and increase the compound's metabolic stability. The methoxy group's position may influence the molecule's conformation and interaction with biological targets. These characteristics make this compound a compelling starting point for a research program aimed at discovering next-generation pain therapeutics. This document provides a comprehensive set of protocols and application notes to guide researchers in the synthesis, characterization, and evaluation of this compound's analgesic potential.

PART 1: Synthesis and Characterization

Protocol 1: Synthesis of this compound

This protocol details a plausible synthetic route to this compound, adapted from established methods for similar phenylacetic acid derivatives. The rationale behind this multi-step synthesis is to build the target molecule from readily available starting materials.

Workflow for Synthesis:

A 1-Bromo-3-methoxybenzene B Friedel-Crafts Acylation (Acetyl chloride, AlCl3) A->B C 1-(4-Bromo-2-methoxyphenyl)ethan-1-one B->C D Willgerodt-Kindler Reaction (Sulfur, Morpholine) C->D E 2-(4-Bromo-2-methoxyphenyl)-N-morpholinoethanethioamide D->E F Hydrolysis (Acid or Base) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Materials:

  • 1-Bromo-3-methoxybenzene

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Sulfur powder

  • Morpholine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Friedel-Crafts Acylation.

    • To a stirred solution of 1-bromo-3-methoxybenzene in anhydrous DCM at 0°C, slowly add anhydrous AlCl₃.

    • Add acetyl chloride dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by pouring it over ice-cold water and extract with DCM.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 1-(4-bromo-2-methoxyphenyl)ethan-1-one. Purify by column chromatography if necessary.

  • Step 2: Willgerodt-Kindler Reaction.

    • In a flask, combine 1-(4-bromo-2-methoxyphenyl)ethan-1-one, sulfur powder, and morpholine.

    • Heat the mixture to reflux for 12-16 hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the product, 2-(4-bromo-2-methoxyphenyl)-N-morpholinoethanethioamide, with diethyl ether.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Step 3: Hydrolysis.

    • To the crude thioamide from the previous step, add a solution of concentrated HCl or aqueous NaOH.

    • Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated HCl if a basic hydrolysis was performed.

    • The product, this compound, will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.

PART 2: Preclinical Evaluation of Analgesic Activity

The following protocols describe standard in vivo models for assessing the analgesic properties of a test compound. These models are designed to evaluate both centrally and peripherally mediated analgesia.

Proposed Mechanism of Action

Many phenylacetic acid derivatives exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation. It is hypothesized that this compound may act through a similar mechanism.

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (PGE2) COX_Enzymes->Prostaglandins Produces Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates Test_Compound This compound Test_Compound->COX_Enzymes Inhibits

Caption: Proposed mechanism of action via COX enzyme inhibition.

Protocol 2: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model assesses the ability of a compound to inhibit visceral pain, which is a model for peripherally acting analgesics.[5][6][7][8][9][10]

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound (test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • 0.6% Acetic acid solution

  • Syringes and needles for oral and intraperitoneal administration

Procedure:

  • Acclimatize mice to the laboratory environment for at least one week.

  • Fast the mice for 12 hours before the experiment, with free access to water.

  • Divide the mice into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and Test compound groups (e.g., 25, 50, 100 mg/kg).

  • Administer the vehicle, indomethacin, or test compound orally (p.o.).

  • After 30-60 minutes, administer 0.6% acetic acid (10 mL/kg) intraperitoneally (i.p.) to each mouse.[5]

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15-20 minutes.[5]

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Protocol 3: Hot Plate Test (Central Analgesia)

This model evaluates the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.[8][11][12]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • This compound (test compound)

  • Vehicle

  • Morphine (positive control)

Procedure:

  • Acclimatize the animals and select those with a baseline reaction time (paw licking or jumping) of 5-15 seconds on the hot plate.

  • Divide the selected animals into groups: Vehicle control, Positive control (Morphine, 5 mg/kg, s.c.), and Test compound groups.

  • Record the baseline latency for each animal before drug administration.

  • Administer the vehicle, morphine, or test compound.

  • Measure the reaction latency at different time points (e.g., 30, 60, 90, and 120 minutes) after administration.

  • A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

  • An increase in reaction latency compared to the baseline and the vehicle group indicates central analgesic activity.

Protocol 4: Formalin Test (Inflammatory and Neurogenic Pain)

The formalin test is a robust model that can differentiate between neurogenic pain (first phase) and inflammatory pain (second phase).[8][9][11][13]

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound (test compound)

  • Vehicle

  • Morphine (positive control, for both phases)

  • Indomethacin (positive control, for the second phase)

  • 5% Formalin solution

Procedure:

  • Acclimatize the animals in individual observation chambers for 30 minutes.

  • Administer the vehicle, positive controls, or test compound.

  • After the appropriate pre-treatment time (e.g., 30-60 minutes), inject 20-50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Immediately return the animal to the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (Neurogenic pain): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory pain): 15-30 minutes post-formalin injection.

  • A reduction in licking/biting time in Phase 1 suggests central analgesic activity, while a reduction in Phase 2 suggests peripheral anti-inflammatory/analgesic effects.

PART 3: Data Interpretation and Further Development

Data Summary

The results from the in vivo assays should be tabulated for clear comparison.

Treatment GroupDose (mg/kg)Acetic Acid Writhing (% Inhibition)Hot Plate Latency (sec) at 60 minFormalin Test - Phase 1 (% Inhibition)Formalin Test - Phase 2 (% Inhibition)
Vehicle Control-0Baseline value00
Indomethacin10Expected high inhibitionExpected no significant changeExpected low inhibitionExpected high inhibition
Morphine5Expected high inhibitionExpected significant increaseExpected high inhibitionExpected high inhibition
Test Compound25Experimental valueExperimental valueExperimental valueExperimental value
Test Compound50Experimental valueExperimental valueExperimental valueExperimental value
Test Compound100Experimental valueExperimental valueExperimental valueExperimental value
Structure-Activity Relationship (SAR) Insights

The analgesic activity of this compound can be systematically optimized through SAR studies. Key modifications to consider include:

  • Position of the Bromo and Methoxy Groups: Synthesize isomers to determine the optimal substitution pattern on the phenyl ring.

  • Halogen Substitution: Replace the bromine atom with other halogens (F, Cl, I) to probe the role of halogen bonding and lipophilicity.

  • Modifications of the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid group can modulate the compound's pharmacokinetic properties.

These studies are crucial for identifying lead compounds with enhanced potency and a favorable safety profile.[14][15][16]

Comprehensive Experimental Workflow

cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vivo Analgesic Screening cluster_development Lead Optimization Synthesis Synthesis of This compound Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, MP) Purification->Characterization Writhing_Test Acetic Acid-Induced Writhing Test (Peripheral Analgesia) Characterization->Writhing_Test Hot_Plate Hot Plate Test (Central Analgesia) Characterization->Hot_Plate Formalin_Test Formalin Test (Neurogenic & Inflammatory Pain) Characterization->Formalin_Test SAR_Studies Structure-Activity Relationship (SAR) Studies Writhing_Test->SAR_Studies Hot_Plate->SAR_Studies Formalin_Test->SAR_Studies Tox_Studies Preliminary Toxicity Assessment SAR_Studies->Tox_Studies Lead_Compound Identification of Lead Compound Tox_Studies->Lead_Compound

Caption: Overall workflow for the development of analgesic agents.

Conclusion

This compound presents a promising, yet underexplored, scaffold for the development of novel analgesic agents. The protocols and guidelines presented here provide a robust framework for its synthesis and comprehensive preclinical evaluation. By systematically applying these methodologies, researchers can elucidate the analgesic potential of this compound and pave the way for the development of new and effective pain therapies.

References

  • Slideshare. (n.d.). Screening models(IN-VIVO)
  • Zhong, J. (Ed.). (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 904. [Link]
  • ResearchGate. (n.d.).
  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?. [Link]
  • Science Publishing Group. (n.d.). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. [Link]
  • American Elements. (n.d.). This compound. [Link]
  • National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
  • International Journal of Basic & Clinical Pharmacology. (2017, May 2).
  • MDPI. (n.d.). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. [Link]
  • PubMed. (1986).
  • Wikipedia. (n.d.). 2C-B. [Link]
  • ResearchGate. (n.d.). MF498 [N- -2-(2-methoxyphenyl)
  • PubMed. (2019).
  • PubMed. (2003).
  • PubMed. (n.d.). Analgesic and anti-inflammatory activities evaluation of (-)-O-acetyl, (-)-O-methyl, (-)
  • Academic Journals. (n.d.). Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. [Link]
  • Dovepress. (2022, April 26). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. [Link]
  • PubMed Central. (n.d.). Analgesic and Anti-Inflammatory Activities of Rosa taiwanensis Nakai in Mice. [Link]
  • PubMed Central. (2020, February 28). Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae). [Link]
  • PubMed Central. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Purification of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the high-yield purification of 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS No. 1026089-09-7). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in obtaining this key chemical intermediate with high purity and optimal yield. Our guidance is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of this compound.

Question 1: My yield is consistently low after the initial workup and purification. What are the common causes and how can I improve it?

Answer: Low yield is a frequent issue that can often be traced back to either the reaction conditions or the purification process itself. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The bromination of 2-methoxyphenylacetic acid may not have gone to completion.

    • Solution: Before purification, verify reaction completion using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or optimizing the stoichiometry of the brominating agent.

  • Loss during Extraction: The product, being a carboxylic acid, can have significant solubility in the aqueous phase, especially if the pH is not sufficiently acidic during the extraction workup.

    • Solution: Ensure the aqueous layer is acidified to a pH of 1-2 with an acid like HCl before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane). This protonates the carboxylate, making it more soluble in the organic phase. Perform multiple extractions (e.g., 3x with a smaller volume of solvent) to maximize recovery.

  • Premature Crystallization during Hot Filtration: If you are performing a recrystallization, the product may crystallize on the filter paper or in the funnel during the removal of insoluble impurities.

    • Solution: Use a pre-heated funnel and receiving flask for the hot filtration step. Additionally, use a slight excess of the hot recrystallization solvent to ensure the product remains in solution during this step.

  • Excessive Solvent in Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, leading to maximum crystal formation. If you've used too much solvent, you can carefully evaporate some of it to concentrate the solution.

Question 2: My purified product has a broad melting point range and appears off-white or yellowish. What are the likely impurities?

Answer: A broad melting point is a classic indicator of impurities. For this specific compound, the most common impurities are positional isomers and unreacted starting material.

  • Positional Isomers: The bromination of 2-methoxyphenylacetic acid can lead to the formation of other isomers, such as 2-bromo-4-methoxyphenylacetic acid (a likely co-product). These isomers often have similar polarities, making them difficult to separate. A patent for a similar compound highlights that isomeric impurities can be challenging to remove[1].

  • Unreacted Starting Material: As mentioned, an incomplete reaction will leave you with the starting 2-methoxyphenylacetic acid in your crude product.

  • Colored Impurities: The yellowish tint can be due to residual bromine or oxidized byproducts.

Question 3: How can I effectively remove positional isomers from my product?

Answer: Separating positional isomers is challenging but achievable through careful selection of purification techniques.

  • Fractional Recrystallization: This is often the most effective method. It involves multiple recrystallization steps, and the key is to find a solvent system where the desired isomer and the impurity have slightly different solubilities.

    • Recommended Solvent System: Based on protocols for similar compounds, a mixed solvent system of aqueous methanol has been shown to be effective in reducing isomeric impurities[1]. You can also explore other systems like ethanol/water or toluene.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used.

    • Recommended Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity should allow for the separation of the isomers. Monitor the fractions closely by TLC.

Question 4: I'm observing "oiling out" instead of crystallization during my recrystallization. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the crude product separates from the solution as a liquid rather than a solid. This typically happens when the solution becomes saturated at a temperature that is above the melting point of the impure product.

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent (e.g., the more polar solvent in a mixed system) to the hot solution to decrease the saturation temperature.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the solution as it cools to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and promote crystallization.

    • Change Solvent System: If the problem persists, you may need to choose a different solvent system with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the high-yield purification of this compound?

A1: Recrystallization is the most common and scalable method for purifying this compound. A well-optimized recrystallization protocol can yield a product with >98% purity. For a detailed procedure, refer to the "High-Yield Purification Protocol" section below.

Q2: What is a good solvent system for the recrystallization of this compound?

Solvent SystemRationale
Aqueous Methanol/Ethanol The compound is likely soluble in hot alcohol and less soluble in cold water. This differential solubility is ideal for recrystallization and can help in removing less polar impurities.
Toluene or Xylene These non-polar aromatic solvents can be effective for compounds that are solids at room temperature. A successful recrystallization of an isomer was achieved with hot xylene[2].
Ethyl Acetate/Hexane A polar solvent (ethyl acetate) to dissolve the compound, and a non-polar anti-solvent (hexane) to induce crystallization.

Q3: What are the expected spectroscopic data for pure this compound?

A3: While a primary literature source with the NMR data for this specific compound is not available, we can predict the expected signals based on its structure and data from similar compounds. For a definitive analysis, it is recommended to acquire NMR data on your purified sample and compare it to commercially available reference spectra, which chemical suppliers often provide.

  • ¹H NMR (predicted):

    • A singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm.

    • A singlet for the methylene (-CH₂) protons of the acetic acid group around 3.6-3.7 ppm.

    • Aromatic protons in the 6.8-7.5 ppm range, showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

    • A broad singlet for the carboxylic acid (-COOH) proton, typically above 10 ppm, which may not always be visible.

  • ¹³C NMR (predicted):

    • A signal for the methoxy carbon around 55-56 ppm.

    • A signal for the methylene carbon around 40-41 ppm.

    • A signal for the carboxylic acid carbonyl carbon around 175-180 ppm.

    • Six distinct signals for the aromatic carbons, including the carbon attached to the bromine atom.

Q4: How should I store the purified this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. A storage temperature of room temperature is generally acceptable.

High-Yield Purification Protocol: Recrystallization

This protocol is based on established methods for purifying similar brominated phenylacetic acids.

Materials:

  • Crude this compound

  • Methanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 5-10 mL of methanol.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration. To do this, pre-heat a separate flask and a funnel. Quickly filter the hot solution to remove the insolubles.

  • Addition of Anti-Solvent: While the methanol solution is still warm, slowly add deionized water dropwise with continuous stirring until you observe persistent cloudiness (turbidity). This indicates that the solution is nearing saturation.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 methanol/water solution to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Hot Methanol Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter AddWater Add Water (Anti-Solvent) Dissolve->AddWater No Insolubles HotFilter->AddWater Cool Slow Cooling & Ice Bath AddWater->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Methanol/Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: A generalized workflow for the high-yield purification of this compound via recrystallization.

References

  • Findlater, M., Guzei, I. A., & Breno, K. L. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1555. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
  • US Patent No. US20120309973A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]
  • The Ohio Journal of Science. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. 61(3), 186. [Link]

Sources

Identifying common impurities in 2-(4-Bromo-2-methoxyphenyl)acetic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-bromo-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your synthesis and the purity of your final product.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of impurities can significantly impact the outcome of subsequent reactions and the overall quality of the final product. This guide provides a detailed overview of common impurities, their origins, and strategies for their detection and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are the expected impurities for each?

A1: There are several common synthetic strategies, each with its own set of potential impurities. The choice of route often depends on the available starting materials and scalable process considerations.

  • Route A: Bromination of 2-Methoxyphenylacetic Acid: This route involves the direct bromination of 2-methoxyphenylacetic acid. While seemingly straightforward, controlling the regioselectivity of the bromination is critical.

  • Route B: Hydrolysis of 2-(4-Bromo-2-methoxyphenyl)acetonitrile: This two-step process involves the synthesis of the corresponding acetonitrile derivative followed by hydrolysis.

  • Route C: Grignard Reaction with Carbon Dioxide: This route typically involves the formation of a Grignard reagent from 1-bromo-4-bromo-2-methoxybenzene, followed by carboxylation.

The following table summarizes the key impurities associated with each route:

Synthetic RouteStarting MaterialsKey Impurities
A: Bromination 2-Methoxyphenylacetic acid, BromineIsomeric bromination products (e.g., 2-(2-bromo-4-methoxyphenyl)acetic acid), Dibrominated products, Unreacted starting material
B: Nitrile Hydrolysis 4-Bromo-2-methoxybenzyl halide, Cyanide sourceUnreacted 2-(4-bromo-2-methoxyphenyl)acetonitrile, 4-Bromo-2-methoxybenzaldehyde, 4-Bromo-2-methoxybenzyl alcohol
C: Grignard Reaction 1,4-Dibromo-2-methoxybenzene, Magnesium, CO2Biphenyl derivatives (from homo-coupling), Benzene derivative (from protonation of Grignard), Unreacted Grignard reagent

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities in the Bromination Route

Symptoms:

  • Broad melting point range of the final product.

  • Additional peaks observed in HPLC and GC analysis with the same mass-to-charge ratio as the desired product.

  • Complex aromatic region in the 1H NMR spectrum.

Root Cause Analysis: The methoxy group is an ortho-, para-directing group. In the bromination of 2-methoxyphenylacetic acid, the incoming electrophile (bromine) can add at positions para or ortho to the methoxy group. While the para-position is sterically favored, some ortho-substitution can occur, leading to the formation of 2-(2-bromo-4-methoxyphenyl)acetic acid. Over-bromination can also lead to dibrominated species.

Corrective and Preventive Actions (CAPA):

  • Reaction Control: Maintain a low reaction temperature (0-5 °C) during the addition of bromine to enhance regioselectivity.

  • Stoichiometry: Use a slight excess of 2-methoxyphenylacetic acid relative to bromine to minimize dibromination.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be effective in separating the desired para-isomer from the ortho-isomer.

Issue 2: Incomplete Hydrolysis of the Nitrile Intermediate

Symptoms:

  • A peak corresponding to the nitrile intermediate is observed in the HPLC or GC-MS analysis of the final product.

  • A characteristic nitrile stretch (~2250 cm-1) may be present in the IR spectrum of the crude product.

Root Cause Analysis: The hydrolysis of the nitrile to a carboxylic acid requires forcing conditions (strong acid or base and heat). Incomplete reaction can result from insufficient reaction time, temperature, or concentration of the hydrolyzing agent.

Corrective and Preventive Actions (CAPA):

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting nitrile.

  • Reaction Conditions: Increase the reaction time or the concentration of the acid or base. For example, refluxing with a 6M NaOH solution followed by acidification is a common procedure.[1]

  • Purification: The unreacted nitrile can typically be removed by recrystallization, as its polarity is significantly different from the carboxylic acid product.

Issue 3: Formation of Biphenyl Impurity in the Grignard Route

Symptoms:

  • A high molecular weight impurity is detected by GC-MS.

  • The isolated product has a yellowish color.

Root Cause Analysis: The Grignard reagent can react with the starting aryl halide in a coupling reaction to form a biphenyl derivative.[2] This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.[2]

Corrective and Preventive Actions (CAPA):

  • Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux during the Grignard formation and avoid excessive heating.

  • Purification: Biphenyl impurities are non-polar and can often be removed by trituration with a non-polar solvent like hexane or by column chromatography.

Issue 4: Presence of Demethylated Impurity

Symptoms:

  • A more polar impurity is observed on TLC or HPLC.

  • Mass spectrometry shows a peak corresponding to the loss of a methyl group (M-14).

  • A broad peak corresponding to a phenolic -OH may be observed in the 1H NMR and IR spectra.

Root Cause Analysis: The methoxy group can be susceptible to demethylation under harsh acidic conditions, particularly at elevated temperatures, leading to the formation of 2-(4-bromo-2-hydroxyphenyl)acetic acid.[3][4][5] Reagents like HBr or BBr3 are known to cleave methyl ethers.[5]

Corrective and Preventive Actions (CAPA):

  • Avoid Harsh Acids: If possible, use basic conditions for reactions such as nitrile hydrolysis.

  • Temperature Control: Avoid excessive heating during acidic workups or reactions.

  • Purification: The phenolic impurity is more acidic and polar than the desired product. It can be removed by careful pH adjustment during an aqueous workup or by column chromatography.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the separation and detection of this compound and its common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile/water (1:1).

Visualizing Impurity Formation

The following diagrams illustrate the formation of key impurities in the different synthetic routes.

Synthesis_Impurities cluster_bromination Route A: Bromination cluster_nitrile Route B: Nitrile Hydrolysis cluster_grignard Route C: Grignard Reaction 2-MPAA 2-Methoxyphenylacetic Acid Product_A This compound 2-MPAA->Product_A Br2, AcOH Ortho_Isomer 2-(2-Bromo-4-methoxyphenyl)acetic acid 2-MPAA->Ortho_Isomer Side Reaction Dibromo Dibrominated Product Product_A->Dibromo Excess Br2 Benzyl_Halide 4-Bromo-2-methoxybenzyl halide Nitrile 2-(4-Bromo-2-methoxyphenyl)acetonitrile Benzyl_Halide->Nitrile NaCN Aldehyde 4-Bromo-2-methoxybenzaldehyde Benzyl_Halide->Aldehyde Oxidation Product_B This compound Nitrile->Product_B H3O+ or OH- Aryl_Halide 1,4-Dibromo-2-methoxybenzene Grignard Grignard Reagent Aryl_Halide->Grignard Mg, Ether Product_C This compound Grignard->Product_C 1. CO2 2. H3O+ Biphenyl Biphenyl Impurity Grignard->Biphenyl Coupling with Aryl Halide

Caption: Synthetic routes and potential side products.

References

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts.
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH.
  • How do typical impurities arise in the Grignard reaction? - Homework.Study.com.
  • 2C-B - Wikipedia.
  • (PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate.
  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.
  • Demethylation - Wikipedia.
  • This compound | CAS 1026089-09-7 | AMERICAN ELEMENTS ®.
  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. - Blucher Chemistry Proceedings.
  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium.
  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI.
  • Method for demethylation or removing methoxy group of an aromatic compound having a ... - Google Patents.
  • Reactions of Grignard Reagents - Master Organic Chemistry.
  • Grignard Reaction - Organic Chemistry Portal.
  • O-Demethylation | Chem-Station Int. Ed.
  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure.
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • Academic Sciences - International Journal of Chemistry Research.

Sources

Technical Support Center: Synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7). This versatile building block is a crucial intermediate in the development of pharmaceuticals and other complex organic molecules.[1] Achieving a high yield of this compound, however, can be challenging due to potential side reactions and purification difficulties.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and field-proven insights to optimize their synthetic protocols. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Primary Synthetic Pathways

The synthesis of this compound can be approached via several established routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. The three most common strategies are outlined below.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule SM1 4-Bromo-2-methoxy- benzaldehyde TARGET 2-(4-Bromo-2-methoxy- phenyl)acetic acid SM1->TARGET Oxidation (e.g., Pinnick) SM2 4-Bromo-2-methoxy- benzyl bromide INT1 Grignard Reagent or Organolithium SM2->INT1 Mg or Li (Anhydrous Ether) INT2 2-(4-Bromo-2-methoxy- phenyl)acetonitrile SM2->INT2 NaCN or KCN (Solvent) SM3 1-(4-Bromo-2-methoxy- phenyl)ethanone INT3 Thioamide Intermediate SM3->INT3 Sulfur, Morpholine (Willgerodt-Kindler) INT1->TARGET 1. CO2 (Dry Ice) 2. H3O+ Workup INT2->TARGET Acid or Base Hydrolysis INT3->TARGET Hydrolysis

Caption: Common synthetic routes to the target acid.

Troubleshooting Guide & Optimization Strategies

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My overall yield is consistently low (<60%). Which synthetic route offers the best balance of yield and reliability?

While multiple routes are viable, the hydrolysis of 2-(4-bromo-2-methoxyphenyl)acetonitrile is often the most robust and high-yielding pathway for industrial and laboratory-scale synthesis.[2] This is due to the typically clean conversion of the nitrile to the carboxylic acid under controlled conditions.

Comparative Analysis of Routes:

Synthetic RouteProsConsTypical Yield Range
Nitrile Hydrolysis High yields, relatively clean reaction, well-established methodology.[3][4]Requires handling of toxic cyanides; hydrolysis can sometimes stall at the amide intermediate.75-95%
Grignard Carboxylation Direct route, avoids cyanides.Highly sensitive to moisture and air; risk of side reactions (e.g., Wurtz coupling).[5][6]50-75%
Willgerodt-Kindler Good for ketone starting materials.Requires high temperatures; can produce complex mixtures and sulfur-containing byproducts.[7]40-70%

Recommendation: For maximizing yield, focus on optimizing the nitrile hydrolysis pathway. If cyanide use is a major concern, the Grignard route is a solid alternative, provided that strictly anhydrous conditions are maintained.

Question 2: I'm following the nitrile hydrolysis route, but the reaction is slow or incomplete. How can I drive it to completion?

Incomplete hydrolysis is a common issue, often resulting from suboptimal reaction conditions. The primary culprits are insufficient temperature, inadequate concentration of the hydrolyzing agent, or poor solubility.

Troubleshooting Steps:

  • Increase Temperature: Both acidic and basic hydrolysis are significantly accelerated by heat. Refluxing the reaction mixture is standard practice. For a typical basic hydrolysis, refluxing in a mixture of ethanol and 6M aqueous NaOH is effective.[3]

  • Ensure Sufficient Hydrolyzing Agent: Use a significant excess of the acid or base. For basic hydrolysis, at least 3-4 equivalents of NaOH are recommended to ensure the reaction equilibrium is pushed towards the carboxylate salt.

  • Improve Solubility: If the nitrile has poor solubility in the aqueous medium, the reaction will be slow.

    • Co-solvents: Using a water-miscible co-solvent like ethanol, dioxane, or ethylene glycol can dramatically improve reaction rates.

    • Phase-Transfer Catalysis (PTC): For basic hydrolysis, adding a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transport of the hydroxide ion into the organic phase, accelerating the reaction at lower temperatures.

Workflow for Optimizing Nitrile Hydrolysis:

Hydrolysis_Optimization START Incomplete Hydrolysis Detected (via TLC/HPLC) CHECK1 Is reaction at reflux? START->CHECK1 ACTION1 Increase temperature to reflux. CHECK1->ACTION1 No CHECK2 Is base/acid in sufficient excess? (>3 eq.) CHECK1->CHECK2 Yes ACTION1->CHECK2 ACTION2 Add additional eq. of NaOH/H2SO4. CHECK2->ACTION2 No CHECK3 Is starting material fully dissolved? CHECK2->CHECK3 Yes ACTION2->CHECK3 ACTION3 Add co-solvent (e.g., Ethanol) or Phase Transfer Catalyst. CHECK3->ACTION3 No END Monitor reaction until completion. CHECK3->END Yes ACTION3->END

Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.

Question 3: My Grignard reaction with CO₂ gives a poor yield. What are the most critical parameters to control?

The success of a Grignard reaction hinges almost entirely on the rigorous exclusion of water and atmospheric oxygen.[5][6] Protic contaminants will quench the highly basic Grignard reagent, immediately halting the reaction.

Critical Troubleshooting Checklist:

  • Glassware and Reagents:

    • Glassware: All glassware must be flame-dried or oven-dried (>120°C) for several hours and assembled hot under a stream of dry nitrogen or argon.

    • Solvent: Use freshly distilled, anhydrous ether or THF. Ether is often preferred as it is less hygroscopic than THF.

    • Magnesium: Use high-quality magnesium turnings. If they appear dull or oxidized, they can be activated by briefly stirring with a crystal of iodine or a few drops of 1,2-dibromoethane before adding the aryl halide.

  • Reaction Initiation:

    • Initiation can be sluggish. Gentle warming with a heat gun or adding a small seed crystal from a previous successful batch can help start the reaction, which is indicated by bubbling and a cloudy appearance.[6]

  • Carboxylation Step:

    • CO₂ Source: Use freshly crushed dry ice. Do not use old dry ice, as it can accumulate a layer of water ice from atmospheric condensation.

    • Procedure: Pour the Grignard solution slowly onto a large excess of crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to localized depletion of CO₂ and side reactions, such as the formation of a ketone.

  • Work-up:

    • After the CO₂ has sublimated, perform an acidic workup (e.g., with 1M HCl) to protonate the carboxylate salt and dissolve any remaining magnesium salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities and how can I minimize them?

The primary impurities depend on the synthetic route.

  • From Nitrile Hydrolysis: The most common impurity is the intermediate 2-(4-bromo-2-methoxyphenyl)acetamide . To minimize it, ensure the hydrolysis conditions (heat, time, reagent excess) are sufficient to drive the reaction to completion.

  • From Grignard Carboxylation: A common byproduct is 1,1'-bis(4-bromo-2-methoxyphenyl) , formed via Wurtz coupling. This can be minimized by adding the aryl bromide solution slowly to the magnesium turnings to maintain a low concentration of the halide. Another potential impurity is 1-(4-bromo-2-methoxyphenyl)ethan-1-one , formed if the Grignard reagent reacts with the newly formed carboxylate. This is minimized by adding the Grignard to an excess of CO₂.

  • Starting Material Impurities: Isomeric impurities in the starting material (e.g., 2-bromo-5-methoxyphenyl derivatives) will carry through the synthesis and are very difficult to remove from the final product. Always use starting materials of the highest possible purity.

Q2: How should I purify the final product for the best results?

Recrystallization is the most effective method for purifying this compound.

  • Solvent Selection: A mixed solvent system often gives the best results. A good starting point is a mixture of an alcohol (like ethanol or isopropanol) and water, or an ester (ethyl acetate) and a non-polar solvent (hexanes).

  • Procedure: Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., ethyl acetate). If impurities remain undissolved, perform a hot filtration. Slowly add the anti-solvent (e.g., hexanes) until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.

Q3: What are the key safety considerations for this synthesis?

  • Cyanide (Nitrile Route): Sodium or potassium cyanide are highly toxic. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Have a cyanide poisoning antidote kit available and ensure you are trained in its use. Acidification of any cyanide-containing waste will produce highly toxic HCN gas. Therefore, all cyanide waste should be quenched with bleach (sodium hypochlorite) before disposal.

  • Grignard Reagents: These reagents are pyrophoric and react violently with water. All operations must be conducted under a dry, inert atmosphere. Diethyl ether is extremely flammable.

  • Bromine/Brominating Agents: Bromine is highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.

Detailed Experimental Protocol: Nitrile Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of substituted phenylacetonitriles.[3]

Step 1: Synthesis of 2-(4-Bromo-2-methoxyphenyl)acetonitrile

This intermediate is typically prepared from 4-bromo-2-methoxybenzyl bromide (or chloride) via nucleophilic substitution with sodium cyanide.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-2-methoxybenzyl bromide (1.0 eq) in a suitable solvent like anhydrous acetone or ethanol.

  • Add sodium cyanide (1.2 eq) to the solution. The use of anhydrous acetone can help prevent hydrolysis of the benzyl halide to the corresponding alcohol.[8]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the solvent under reduced pressure.

  • Redissolve the crude residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude nitrile, which can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • To the crude 2-(4-bromo-2-methoxyphenyl)acetonitrile (1.0 eq) in a round-bottom flask, add a mixture of ethanol and 6M aqueous sodium hydroxide (4.0 eq NaOH).

  • Heat the mixture to reflux. The solution should become homogeneous as the reaction progresses. Monitor by TLC until the starting nitrile and any intermediate amide have been consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or toluene to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated HCl or 6M H₂SO₄. The product will precipitate as a white or off-white solid.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.

  • Purify the crude product by recrystallization as described in the FAQ section. A yield of 85-95% from the nitrile can be expected.

References

  • Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811. [Link]
  • Chegg. (2017). Solved: In this experiment, you will prepare the Grignard reagent... Chegg.com. [Link]
  • Journal of Heterocyclic Chemistry. (Date unavailable). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][9]-thiazepin-3(2H)-one. [Link]
  • American Elements. This compound. American Elements. [Link]
  • Wikipedia. 2C-B. Wikipedia. [Link]
  • ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction.
  • Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. [Link]
  • Google Patents. (2012). Synthesis method of 4-bromo-2-nitrophenyl acetic acid. CN102718659A.
  • The Ohio Journal of Science. (Date unavailable). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]
  • Organic Syntheses. (Date unavailable). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
  • Quick Company. (Date unavailable).
  • Quick Company. (Date unavailable).
  • Google Patents. (2012). Preparation method of methoxyphenylacetic acid. CN102643192A.

Sources

Technical Support Center: Synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-(4-bromo-2-methoxyphenyl)acetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. As a key intermediate in the development of various pharmaceutical agents, mastering its preparation is crucial. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature and extensive laboratory experience.

Synthetic Strategy Overview

The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on the availability of starting materials, scale, and the specific purity requirements of your project. The following diagram outlines the primary synthetic pathways.

cluster_route1 Route 1: Phenylacetonitrile Pathway cluster_route2 Route 2: Willgerodt-Kindler Reaction cluster_route3 Route 3: Malonic Ester Synthesis Start1 4-Bromo-2-methoxybenzaldehyde P1 Convert to Benzyl Halide Start1->P1 ME1 Convert to Benzyl Halide Start1->ME1 Start2 4'-Bromo-2'-methoxyacetophenone WK1 Reaction with Sulfur & Morpholine Start3 4-Bromo-2-methoxytoluene Start3->P1 Start3->ME1 P2 Cyanation to form 2-(4-Bromo-2-methoxyphenyl)acetonitrile P3 Hydrolysis EndProduct Target: this compound WK2 Formation of Thioamide Intermediate WK3 Hydrolysis ME2 Alkylation of Diethyl Malonate ME3 Hydrolysis & Decarboxylation

Caption: Key synthetic routes to this compound.

Table 1: Comparison of Primary Synthetic Routes
RouteStarting MaterialKey ReagentsTypical YieldProsCons
Phenylacetonitrile 4-Bromo-2-methoxytoluene or corresponding benzaldehydeNBS/AIBN or SOCl₂, NaCN70-85%Reliable, generally clean reactions.Involves highly toxic cyanides.
Willgerodt-Kindler 4'-Bromo-2'-methoxyacetophenoneSulfur, Morpholine, H₂SO₄/NaOH50-70%Utilizes readily available acetophenones.Can be messy, requires high temperatures, and optimization is often needed.[1]
Malonic Ester 4-Bromo-2-methoxytolueneNBS/AIBN, Diethyl malonate, NaOH/H₃O⁺65-80%Classic, robust C-C bond formation.Multi-step; decarboxylation can be problematic for some substrates.[2]

Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions.

Q1: My hydrolysis of 2-(4-bromo-2-methoxyphenyl)acetonitrile to the carboxylic acid is stalling or giving low yields. What is happening?

A1: This is a common issue often related to reaction conditions or substrate stability. The methoxy group ortho to the acetic acid side chain can influence reactivity.

  • Causality: Incomplete hydrolysis is often due to insufficient reaction time, temperature, or concentration of the acid/base catalyst. Under basic conditions, the intermediate amide may precipitate or be resistant to further hydrolysis. Conversely, excessively harsh acidic conditions (e.g., high concentrations of H₂SO₄ or HCl at high temperatures) can risk cleaving the methyl ether, leading to phenolic byproducts.

  • Troubleshooting Steps:

    • Extend Reaction Time: Monitor the reaction by TLC or LCMS. Nitrile hydrolysis can be slow; ensure you are running it long enough for full conversion of both the nitrile and the intermediate amide.

    • Increase Temperature: For basic hydrolysis, refluxing in a mixture of ethanol and aqueous NaOH (e.g., 6M) is typically effective. If the reaction is still sluggish, consider a higher boiling point solvent like ethylene glycol.

    • Optimize Acid Hydrolysis: A mixture of acetic acid, sulfuric acid, and water is a common choice. If you suspect ether cleavage, try milder conditions or a different acid. A 50% (by weight) sulfuric acid solution is often robust for the hydrolysis of related thioamide intermediates and can be adapted here.[3]

    • Phase-Transfer Catalysis: For stubborn reactions, particularly under basic conditions, adding a phase-transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate by improving the interaction between the aqueous base and the organic substrate.

Q2: I'm attempting the Willgerodt-Kindler reaction with 4'-Bromo-2'-methoxyacetophenone and getting a complex, tar-like mixture with very little of the desired product. How can I clean this up?

A2: The Willgerodt-Kindler reaction has a reputation for being "messy" if not properly optimized.[1] The high temperatures and use of elemental sulfur can lead to numerous side reactions and polymerization.

  • Causality: The reaction mechanism involves a complex series of equilibria and rearrangements.[4][5] Suboptimal temperatures can lead to incomplete reaction or decomposition. The ratio of sulfur to amine is also critical. An excess or deficit can favor byproduct formation. The final hydrolysis step is equally crucial; incomplete hydrolysis of the thioamide intermediate will contaminate the final product.

  • Troubleshooting Steps:

    • Temperature Control: This is paramount. The internal temperature should be carefully controlled, often by refluxing in a high-boiling solvent like quinoline or simply by heating the neat mixture of reagents.[1][3] For p-methoxyacetophenone, refluxing for 5 hours has been reported to be effective.[3]

    • Reagent Ratios: Systematically vary the molar ratios of sulfur and morpholine to your ketone. A common starting point is ~2.5 equivalents of sulfur and ~3-4 equivalents of morpholine.

    • Workup Procedure: Do not attempt to directly hydrolyze the entire crude reaction mixture. A more effective method is to first isolate the intermediate phenylthioacetmorpholide. This can be done by taking the cooled reaction mixture up in a solvent like chloroform, washing away excess amine with dilute acid, and removing the solvent.[3]

    • Hydrolysis of the Thioamide: The isolated thioamide should then be hydrolyzed under vigorous conditions, such as refluxing with 10% alcoholic sodium hydroxide or 50% sulfuric acid for an extended period (e.g., 10 hours).[3] This two-step process (isolation then hydrolysis) often provides a much cleaner final product.

Start Low Yield in Willgerodt-Kindler Q1 Is the reaction mixture a tar? Start->Q1 A1_Yes Optimize Temperature & Reagent Ratios. Consider a high-boiling solvent. Q1->A1_Yes Yes A1_No Proceed to Workup Analysis Q1->A1_No No Q2 Was the intermediate thioamide isolated? A1_No->Q2 A2_Yes Focus on Hydrolysis Step. Increase time/temp or acid/base concentration. Q2->A2_Yes Yes A2_No Recommendation: Isolate the thioamide before hydrolysis for a cleaner reaction. Q2->A2_No No

Caption: Troubleshooting workflow for the Willgerodt-Kindler reaction.

Q3: My malonic ester synthesis is suffering from incomplete decarboxylation. How can I drive this final step to completion?

A3: Decarboxylation of the diacid intermediate formed after hydrolysis is a critical, and sometimes challenging, final step.[6][7]

  • Causality: The reaction proceeds through a cyclic, six-membered transition state, which requires sufficient thermal energy.[6] If the temperature is too low, the reaction will be slow or incomplete. The presence of certain solvents can either help or hinder the process. Additionally, if the initial hydrolysis (saponification) of the diester is not complete, the monoester will not decarboxylate under the same conditions.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Before attempting decarboxylation, confirm that both ester groups have been fully hydrolyzed to the carboxylic acid. This can be checked by TLC or by ensuring the saponification step is run to completion (e.g., reflux with excess NaOH until the organic layer is fully consumed).

    • Increase Temperature: The most common solution is to increase the temperature. After acidification of the hydrolyzed mixture, the crude malonic acid can be isolated and heated neat (often to 150-200 °C) until CO₂ evolution ceases.

    • Use a High-Boiling Solvent: Heating in a high-boiling solvent like xylene or quinoline can provide better temperature control and facilitate a smoother reaction.[2]

    • Microwave-Assisted Decarboxylation: Microwave irradiation can dramatically accelerate the decarboxylation, often in the presence of a salt like LiCl in an aqueous medium.[8] This method can be faster and cleaner than conventional heating.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for a scalable synthesis of this compound?

A1: For scalability, 4-bromo-2-methoxytoluene is often an excellent choice. It can be converted to the corresponding benzyl bromide via radical bromination (e.g., using NBS and a radical initiator like AIBN or benzoyl peroxide), which is a high-yielding reaction. This benzyl bromide is a versatile intermediate for both the phenylacetonitrile and malonic ester pathways. This avoids the direct use of the corresponding aldehyde or ketone, which may be more expensive or require additional synthetic steps.

Q2: Are there any specific safety precautions for the phenylacetonitrile route?

A2: Absolutely. This route involves the use of sodium or potassium cyanide, which are acutely toxic.

  • Always work in a well-ventilated fume hood.

  • Never allow cyanide salts or solutions to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. The workup procedure must be carefully designed to quench and neutralize any residual cyanide under basic conditions before acidification.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ensure you have an emergency plan and access to a cyanide antidote kit if your institution requires it.

Q3: Can I perform a Grignard reaction on a bromoanisole derivative to synthesize this molecule?

A3: Yes, this is a plausible route, but it comes with challenges. You could form the Grignard reagent from a protected 4-bromo-2-methoxybenzyl bromide and then carboxylate it with CO₂. However, forming a Grignard reagent in the presence of a methoxy group can sometimes be sluggish. More importantly, the purity of the magnesium used can significantly impact the reaction's success, with trace metal impurities sometimes hindering the reaction.[9] Careful control of anhydrous conditions is critical to prevent quenching of the highly reactive organomagnesium compound.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2-(4-Bromo-2-methoxyphenyl)acetonitrile

This two-step protocol starts from the commercially available 4-bromo-2-methoxytoluene.

Step A: Synthesis of 1-Bromo-4-(bromomethyl)-3-methoxybenzene

  • To a solution of 4-bromo-2-methoxytoluene (1.0 eq) in a suitable solvent like carbon tetrachloride or chlorobenzene, add N-Bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which is often used in the next step without further purification.

Step B: Cyanation and Hydrolysis

  • Dissolve the crude benzyl bromide from Step A in a suitable solvent like acetone or DMSO.

  • Add sodium cyanide (NaCN, 1.5 eq) and a catalytic amount of sodium iodide (0.1 eq). The use of anhydrous acetone can help minimize hydrolysis byproducts.[10]

  • Heat the mixture to reflux for 16-20 hours with vigorous stirring.[10] Monitor by TLC until the starting benzyl bromide is consumed.

  • Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Take the resulting crude 2-(4-bromo-2-methoxyphenyl)acetonitrile and add a mixture of ethanol and 6M aqueous sodium hydroxide (1:1 v/v).

  • Heat the mixture to reflux and monitor the reaction until the nitrile and intermediate amide are fully consumed (this can take 12-24 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any neutral impurities.

  • Carefully acidify the aqueous layer with concentrated HCl in an ice bath until the pH is ~1-2.

  • The desired this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain the final product.

Protocol 2: Synthesis via Willgerodt-Kindler Reaction

This protocol starts from 4'-Bromo-2'-methoxyacetophenone.

  • In a round-bottom flask equipped with a reflux condenser, combine 4'-Bromo-2'-methoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).[3]

  • Heat the mixture with stirring. The internal temperature should be raised to and maintained at approximately 140-150 °C for 5-8 hours.

  • Cool the reaction mixture to room temperature. It will likely be a dark, viscous material.

  • Dissolve the crude mixture in chloroform (or dichloromethane). Transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, then with 2M HCl to remove excess morpholine, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide intermediate.

  • To the crude thioamide, add a 50% (by weight) aqueous solution of sulfuric acid.[3]

  • Heat the mixture to reflux for 10-12 hours. The thioamide will gradually hydrolyze.

  • Cool the hydrolysis mixture in an ice bath. The product may precipitate. If not, extract the cooled mixture with three portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with a 10% sodium bicarbonate solution.

  • Re-acidify the bicarbonate wash with concentrated HCl to precipitate the pure carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield this compound.

References
  • Master Organic Chemistry. (2022).
  • Rhodium. (n.d.).
  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1. Acta Chem. Scand. B, 40, 534–544. [Link]
  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348. [Link]
  • Procter, D. J., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Organic & Biomolecular Chemistry, 11(30), 4933-4939. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Khan Academy. (2014).
  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
  • Guzei, I. A., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • International Union of Crystallography. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
  • Wikipedia. (n.d.). 2C-B. [Link]
  • Meagley, R. (2018). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Grzegorz, M., et al. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. Molecules, 28(22), 7681. [Link]
  • American Elements. (n.d.). This compound. [Link]
  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
  • The Ohio Journal of Science. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline. [Link]
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
  • Google Patents. (n.d.). Impact of trace elements in the grignard reaction.
  • Quick Company. (2016).

Sources

Technical Support Center: Optimizing Functionalization of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the functionalization of 2-(4-bromo-2-methoxyphenyl)acetic acid. This versatile building block is crucial in pharmaceutical and materials science research, offering multiple reaction handles for molecular elaboration.[1][2] However, its substituted phenyl ring presents unique challenges, including steric hindrance from the ortho-methoxy group and potential complications from the free carboxylic acid.

This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate these challenges and achieve optimal reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to consider before beginning your experiments.

Q1: Is it necessary to protect the carboxylic acid group before performing a palladium-catalyzed cross-coupling reaction?

A1: Not always, but it is highly recommended. The acidic proton of the carboxylic acid can interfere with the reaction in several ways:

  • Base Quenching: It will consume at least one equivalent of the base required for the catalytic cycle.

  • Solubility Issues: The resulting carboxylate salt may have poor solubility in common organic solvents like toluene or dioxane.

  • Ligand Poisoning: The carboxylate could potentially coordinate to the palladium center, inhibiting catalysis.

A common and effective strategy is to convert the carboxylic acid to a methyl or ethyl ester via Fischer esterification. This protecting group is stable under most cross-coupling conditions and can be easily removed by hydrolysis post-functionalization.[3][4] If you choose to proceed without protection, you must use at least two extra equivalents of a strong base (like K₃PO₄ or Cs₂CO₃) to form the carboxylate in situ and drive the reaction.

Q2: How does the ortho-methoxy group affect the reactivity of the aryl bromide?

A2: The ortho-methoxy group has two primary effects:

  • Electronic Effect: As an electron-donating group, it increases the electron density on the aryl ring. This can slow down the rate-limiting oxidative addition step in many palladium-catalyzed reactions, as this step is favored by electron-poor aryl halides.[5]

  • Steric Effect: Its position next to the bromine atom creates steric hindrance. This can inhibit the approach of the bulky palladium catalyst complex, further slowing the oxidative addition. This steric challenge often necessitates the use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) which promote the formation of a coordinatively unsaturated, highly active catalyst.[6][7]

Q3: Which cross-coupling reaction is most suitable for my target molecule?

A3: The choice depends on the bond you intend to form:

  • C(sp²)–C(sp²) or C(sp²)–C(sp³) Bonds (Biaryls, Styrenes, etc.): The Suzuki-Miyaura coupling is the most versatile and widely used method.[8][9] It offers a broad substrate scope, high functional group tolerance, and uses organoboron reagents that are generally stable and have low toxicity.[10]

  • C(sp²)–N Bonds (Arylamines): The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[11][12] It allows for the coupling of a wide range of primary and secondary amines, anilines, and even ammonia equivalents with aryl halides.[13][14]

  • C(sp²)–C(sp) Bonds (Alkynes): The Sonogashira coupling is the standard for coupling terminal alkynes with aryl halides.[15][16] It typically requires a palladium catalyst and a copper(I) co-catalyst, though copper-free methods are available.[17][18]

Q4: My reaction is sluggish. Should I increase the temperature or the catalyst loading?

A4: Increasing the temperature is often the first step, as many cross-coupling reactions benefit from thermal energy to overcome activation barriers, especially with challenging substrates.[13] However, excessive heat can lead to catalyst decomposition or side reactions. A systematic approach is best:

  • First, try increasing the temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C).

  • If that fails, consider screening a different, more active ligand or a stronger base.

  • Increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) should be a later option, as it increases costs and the burden of post-reaction purification.

Section 2: Core Functionalization Protocols & Optimization

For optimal results, it is recommended to first convert the starting material to its methyl ester, Methyl 2-(4-bromo-2-methoxyphenyl)acetate .

Workflow: Protecting Group Strategy

G cluster_protection Protection Step cluster_functionalization Functionalization (Core Reactions) cluster_deprotection Deprotection Step Start This compound Ester Methyl 2-(4-bromo-2-methoxyphenyl)acetate Start->Ester Fischer Esterification (MeOH, H₂SO₄ cat.) Suzuki Suzuki Coupling Ester->Suzuki Proceed to Coupling Buchwald Buchwald-Hartwig Amination Ester->Buchwald Proceed to Coupling Sonogashira Sonogashira Coupling Ester->Sonogashira Proceed to Coupling Product_Ester Functionalized Ester Product Suzuki->Product_Ester Buchwald->Product_Ester Sonogashira->Product_Ester Product_Acid Final Functionalized Acid Product Product_Ester->Product_Acid Saponification (NaOH or LiOH, then H⁺)

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the coupling of Methyl 2-(4-bromo-2-methoxyphenyl)acetate with an arylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add Methyl 2-(4-bromo-2-methoxyphenyl)acetate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (see table below, 2.0-3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and ligand.

  • Solvent Addition & Degassing: Add the anhydrous, degassed solvent via syringe. Seal the flask and degas the mixture by sparging with argon for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture with vigorous stirring to the specified temperature for 4-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel.[19]

Table 1: Recommended Suzuki-Miyaura Reaction Parameters

ParameterRecommended Starting ConditionsRationale & Optimization Tips
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Pd₂(dba)₃ is more air-stable. Pre-catalysts like XPhos Pd G3 can also be used for higher activity.[20]
Ligand SPhos or XPhos (2-4 mol%)Bulky biarylphosphine ligands are essential to overcome the steric hindrance of the ortho-methoxy group.
Base K₃PO₄ (3.0 eq.)A strong, non-nucleophilic base is crucial. Cs₂CO₃ is a stronger but more expensive alternative.[9]
Solvent Toluene or 1,4-DioxaneEnsure the solvent is anhydrous and degassed to prevent catalyst deactivation and protodeboronation.[20]
Temperature 100-110 °CHigher temperatures are often needed to drive the sluggish oxidative addition step with this substrate.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the coupling of Methyl 2-(4-bromo-2-methoxyphenyl)acetate with a primary or secondary amine.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base (see table below).

  • Substrate Addition: Add Methyl 2-(4-bromo-2-methoxyphenyl)acetate (1.0 eq.) and the amine (1.1-1.3 eq.).

  • Solvent Addition & Reaction: Add the anhydrous, degassed solvent. Seal the flask and heat with vigorous stirring to the specified temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Table 2: Recommended Buchwald-Hartwig Reaction Parameters

ParameterRecommended Starting ConditionsRationale & Optimization Tips
Palladium Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source. Pre-catalysts are highly recommended for consistency.[13]
Ligand RuPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands are critical for coupling with hindered aryl bromides.[12]
Base NaOtBu or LiHMDS (1.5 eq.)A strong, non-coordinating base is required to deprotonate the amine.[12] Use K₂CO₃ or K₃PO₄ for more sensitive substrates.
Solvent Toluene or DioxaneMust be anhydrous. Toluene is generally preferred.
Temperature 80-110 °CTemperature depends on the nucleophilicity of the amine and the activity of the catalyst system.[13]
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

This protocol details the coupling of Methyl 2-(4-bromo-2-methoxyphenyl)acetate with a terminal alkyne.

Step-by-Step Methodology:

  • Reagent Preparation: To a Schlenk flask, add Methyl 2-(4-bromo-2-methoxyphenyl)acetate (1.0 eq.), the palladium catalyst, and the copper(I) co-catalyst.

  • Solvent and Amine: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine). Degas the solution.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C until completion (typically 2-12 hours).

  • Workup: Remove the solvent in vacuo. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl to remove the copper catalyst, followed by water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify by column chromatography.

Table 3: Recommended Sonogashira Reaction Parameters

ParameterRecommended Starting ConditionsRationale & Optimization Tips
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard, reliable catalyst for this transformation.[5]
Copper Co-catalyst CuI (1-5 mol%)Essential for the standard Sonogashira mechanism.[15] Copper-free conditions exist but may require specialized ligands.[17]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both the base and often as the solvent. Must be anhydrous.[16]
Solvent THF or DMF (if needed)Can be used to improve the solubility of the aryl bromide.
Temperature Room Temperature to 60 °CThe reaction is often run at room temperature but may require gentle heating for this sterically hindered substrate.[17]

Section 3: Troubleshooting Guide

G cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_solutions Potential Solutions Problem Problem Encountered (e.g., Low Yield, No Reaction) Cat_Active Is the catalyst active? Problem->Cat_Active Ligand_Optimal Is the ligand appropriate? Problem->Ligand_Optimal Base_Correct Is the base correct? Problem->Base_Correct Temp_Optimal Is temperature optimized? Problem->Temp_Optimal Anaerobic Is the reaction truly anaerobic? Problem->Anaerobic Solvent_Dry Are solvents anhydrous? Problem->Solvent_Dry Sol_Catalyst Use pre-catalyst Increase loading Cat_Active->Sol_Catalyst Sol_Ligand Screen bulky ligands (e.g., XPhos, SPhos) Ligand_Optimal->Sol_Ligand Sol_Base Screen stronger/weaker bases (K₃PO₄, NaOtBu) Base_Correct->Sol_Base Sol_Temp Increase temperature Temp_Optimal->Sol_Temp Sol_Degas Improve degassing (Freeze-Pump-Thaw) Anaerobic->Sol_Degas Sol_Solvent Use fresh, anhydrous solvent Solvent_Dry->Sol_Solvent

Q: My cross-coupling reaction shows low or no conversion. What are the likely causes?

A: This is the most common issue. Systematically check the following:

  • Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.

    • Cause: Insufficient degassing of solvents and the reaction vessel, or a degraded palladium source.

    • Solution: Ensure all solvents are rigorously degassed (argon sparging or freeze-pump-thaw cycles). Use a freshly opened bottle of the palladium pre-catalyst or store it properly in a glovebox. Using a modern, air-stable pre-catalyst (e.g., a G3 or G4 palladacycle) can significantly improve reproducibility.[14]

  • Inappropriate Ligand/Base Combination: The sterically hindered and electron-rich nature of the substrate makes it very sensitive to ligand choice.

    • Cause: The chosen ligand is not bulky or electron-rich enough to promote efficient oxidative addition and reductive elimination. The base may be too weak to facilitate the catalytic cycle effectively.

    • Solution: For Suzuki and Buchwald-Hartwig reactions, screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). For the base, ensure it is strong enough; K₃PO₄ is a good starting point for Suzuki, and NaOtBu for Buchwald-Hartwig amination.[9][12]

  • Low Reaction Temperature:

    • Cause: The activation energy for the oxidative addition step is too high at the current temperature.

    • Solution: Gradually increase the reaction temperature to the boiling point of the solvent (e.g., 100-110 °C for toluene/dioxane).

Q: I am observing a significant amount of a side product where the bromine has been replaced by hydrogen (protodebromination). How can I prevent this?

A: Protodebromination is a common side reaction, especially with electron-rich aryl halides.

  • Cause A: Water in the Reaction: Trace water can act as a proton source.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Ensure your base is anhydrous.

  • Cause B: Competing Catalytic Pathway: This can sometimes occur as a side reaction from the palladium hydride species.

    • Solution: Optimizing the ligand and base can shift the reaction equilibrium away from this pathway. Sometimes, using a slightly less strong base can mitigate the issue.

Q: In my Suzuki coupling, I see a lot of boronic acid homocoupling. What's wrong?

A: Homocoupling (forming a biaryl from two boronic acid molecules) is a classic sign of oxygen in the reaction.

  • Cause: Oxygen can promote the homocoupling pathway.

  • Solution: This is a strong indicator that your degassing procedure is insufficient. Implement a more rigorous method, such as multiple freeze-pump-thaw cycles, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[8]

Q: My final product is difficult to purify from the residual ligand and its oxide.

A: This is a common challenge with phosphine ligands.

  • Cause: The ligand and its oxidized form (phosphine oxide) can be greasy and have similar polarity to the desired product.

  • Solution:

    • Minimize Excess: Use the lowest effective catalyst and ligand loading.

    • Aqueous Wash: A dilute acid wash (e.g., 1M HCl) can sometimes help by protonating the phosphine ligand, making it more water-soluble.

    • Alternative Chromatography: If silica gel fails, consider using a different stationary phase like alumina or reverse-phase chromatography.

    • Use a Ligand Designed for Easy Removal: Some modern, specialized ligands are designed to be more easily removed by filtration or specific extraction methods.

References

  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. [URL: https://patents.google.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/synthesis-of-functionalized-phenylacetic-acids]
  • CN106278861A - A kind of method preparing substituted phenylacetic acid. [URL: https://patents.google.
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species - ACS Publications. [URL: https://pubs.acs.org/doi/10.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives - Inventiva Pharma. [URL: https://inventivapharma.
  • Preparation method of substituted phenylacetic acid derivative - Eureka | Patsnap. [URL: https://patents.google.
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. [URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-2-(4-bromo-3-methoxyphenyl)acetonitrile]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
  • Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Cross-Coupling Chemistry - University of Rochester. [URL: https://www.sas.rochester.edu/chm/turner/chm204/lectures/CHM204_2010_Lecture_17.pdf]
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - Buchwald Lab, MIT. [URL: https://buchwaldgroup.mit.edu/sites/default/files/2021-02/168.pdf]
  • Sonogashira Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo - Zenodo. [URL: https://zenodo.org/record/1449335]
  • 2-Bromo-4-methoxyphenylacetic acid - Chem-Impex. [URL: https://www.chemsavers.com/products/2-bromo-4-methoxyphenylacetic-acid-cas-100043-70-1]
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200925/]
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-support/product-information-and-method/suzuki-miyaura-cross-coupling-reaction]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003425/]
  • Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo301077r]
  • mechanism of ester hydrolysis - YouTube. [URL: https://www.youtube.
  • WO 2014/030106 A2 - Google Patents. [URL: https://patents.google.
  • Methyl ester hydrolysis - ChemSpider Synthetic Pages. [URL: http://cssp.chemspider.com/443]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6126601/]
  • Sonogashira Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti_and_Czako)/Chapter_01%3A_Reactions_of_Carbon-Carbon_Multiple_Bonds/Sonogashira_Coupling]
  • Sonogashira Coupling Reaction with Diminished Homocoupling - SciSpace. [URL: https://typeset.io/papers/sonogashira-coupling-reaction-with-diminished-homocoupling-2v44i1f0]
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10126514/]
  • This compound | 1026089-09-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/a102435]

Sources

Addressing solubility issues of 2-(4-Bromo-2-methoxyphenyl)acetic acid in experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with 2-(4-Bromo-2-methoxyphenyl)acetic acid, with a specific focus on resolving solubility issues. Our approach is rooted in foundational chemical principles to provide not just solutions, but a deeper understanding of the compound's behavior.

Product Overview & Key Physicochemical Properties

This compound (CAS No. 1026089-09-7) is a solid organic compound. Its structure, featuring a carboxylic acid group, a methoxy group, and a bromine atom on a phenyl ring, dictates its solubility characteristics. Understanding these properties is the first step in successful experimental design.

PropertyValue / ObservationSignificance for Solubility
CAS Number 1026089-09-7Unique identifier for this specific compound.[1]
Molecular Formula C₉H₉BrO₃Indicates a relatively non-polar benzene core with polar functional groups.
Physical Form Solid / Powder Requires dissolution for most experimental applications.
Predicted pKa ~4.2 - 4.3The carboxylic acid is weakly acidic. This is the most critical parameter for aqueous solubility, which will be highly pH-dependent. (Value is estimated based on similar bromo-methoxyphenylacetic acid isomers[2][3]).
Organic Solubility Soluble in Methanol[2][3] (Data for isomers). Suggests good solubility in polar organic solvents like DMSO, DMF, and other alcohols.
Storage Sealed in dry, room temperatureStandard for maintaining chemical integrity.[4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility challenges in a direct question-and-answer format.

Q1: My this compound won't dissolve in neutral water or PBS. Why is this happening?

Answer: This is expected behavior due to the compound's chemical nature. This compound is a weak carboxylic acid. In its protonated (R-COOH) form, which is predominant at neutral or acidic pH, the molecule is not polar enough to dissolve readily in water.[5] The hydrophobic phenyl ring significantly outweighs the hydrophilic character of the single carboxylic acid group, leading to poor aqueous solubility.

The key to aqueous solubility lies in shifting the equilibrium from the neutral acid to its ionized salt form (carboxylate), which is significantly more polar.

Q2: How can I effectively dissolve this compound for use in aqueous buffers (e.g., for cell-based assays)?

Answer: The most effective method is pH adjustment . By raising the pH of the solution, you deprotonate the carboxylic acid, converting it into its highly soluble carboxylate salt (R-COO⁻).[6][7]

A general but highly reliable principle in chemistry is that a weak acid will be predominantly in its soluble salt form when the pH of the solution is at least 2 units higher than its pKa.[8][9] Given the predicted pKa of ~4.2, aiming for a pH of 7.4 or higher will dramatically increase solubility.

See Protocol 1 for a detailed, step-by-step guide to preparing a stock solution using this method.

Q3: My experiment is sensitive to pH changes. What common organic solvents can I use to prepare a concentrated stock solution?

Answer: For applications where pH manipulation is not viable, using a polar aprotic organic solvent is the preferred method. Based on the compound's structure and data from similar molecules, the following solvents are excellent starting points.

SolventClassRationale for Use
DMSO (Dimethyl sulfoxide)Polar aproticExcellent solubilizing power for a wide range of organic compounds. Miscible with water, making it easy to dilute into aqueous media.
Methanol (MeOH) Polar proticIsomers of this compound are documented to be soluble in methanol.[2][3] It is volatile and easily removed if necessary.
Ethanol (EtOH) Polar proticA common, less toxic alternative to methanol. Often used as a co-solvent.[10]
DMF (Dimethylformamide)Polar aproticSimilar to DMSO in its ability to dissolve a wide range of compounds.

Workflow: Always start by dissolving the compound in a small volume of the pure organic solvent to create a concentrated stock (e.g., 10-100 mM). This stock can then be diluted into your experimental medium. See Protocol 2 for details.

Q4: I prepared a 10 mM stock in 1M NaOH, but it precipitates when I dilute it 1:1000 into my neutral pH cell culture medium. What went wrong?

Answer: This is a classic issue of exceeding the solubility limit upon neutralization. Your highly concentrated stock solution is stable because the high pH keeps the compound in its soluble deprotonated form. However, when you add a small volume of this basic stock to a large volume of buffered medium (e.g., at pH 7.4), the buffer neutralizes the base.[11]

The pH of the microenvironment around the compound particles drops rapidly. This forces the soluble carboxylate (R-COO⁻) back into its poorly soluble protonated acid form (R-COOH), causing it to precipitate or "crash out" of the solution.

Solutions:

  • Use an Organic Stock: The most robust solution is to prepare your stock in 100% DMSO (see Q3). A 1:1000 dilution results in a final DMSO concentration of only 0.1%, which is tolerated by most cell lines. The DMSO acts as a co-solvent, keeping the compound dissolved even at neutral pH.[]

  • Lower the Stock Concentration: If you must use an aqueous stock, you cannot exceed the compound's intrinsic solubility at the final pH. You may need to prepare a more dilute stock solution or accept a lower final concentration in your experiment.

Visual Workflow: Solubility Troubleshooting

This diagram outlines the decision-making process for successfully dissolving this compound.

G start Start: Dissolve Compound solvent_type Desired Solvent System? start->solvent_type aqueous Aqueous Buffer solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic ph_check Is pH > (pKa + 2)? (i.e., pH > ~6.2) aqueous->ph_check organic_choice Use DMSO, MeOH, or EtOH (See Protocol 2) organic->organic_choice adjust_ph Add Base (e.g., NaOH) to raise pH > 7.4 (See Protocol 1) ph_check->adjust_ph No dissolved_aq SUCCESS: Compound Dissolved as Carboxylate Salt ph_check->dissolved_aq Yes adjust_ph->dissolved_aq dissolved_org SUCCESS: Compound Dissolved organic_choice->dissolved_org G cluster_0 cluster_1 insoluble Insoluble Form (Protonated Acid) soluble Soluble Form (Deprotonated Salt) insoluble->soluble pKa ~ 4.2 insoluble_img soluble_img low_ph Low pH (Acidic) Favors Insoluble Form low_ph->insoluble high_ph High pH (Basic) Favors Soluble Form high_ph->soluble

Caption: pH-dependent equilibrium of the carboxylic acid.

Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes how to create a 10 mM stock solution in a basic buffer.

  • Weigh Compound: Accurately weigh out the required mass of this compound (M.W. = 245.07 g/mol ). For 1 mL of a 10 mM stock, you need 2.45 mg.

  • Initial Suspension: Add the solid to a sterile microcentrifuge tube or glass vial. Add approximately 80% of your final target volume of purified water (e.g., 800 µL for a 1 mL final volume). The compound will not dissolve and will form a suspension.

  • Basification: Add a small volume of a concentrated base, such as 1 M NaOH, dropwise while vortexing. For a 10 mM solution, a few microliters should be sufficient.

  • Monitor pH: Use a calibrated pH meter or pH strips to monitor the pH. Continue adding base until the pH is stable at ≥ 7.4. The solid should completely dissolve as the pH increases.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add purified water to reach your final desired volume (e.g., bring the total volume to 1 mL).

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

This protocol is recommended for maximum compatibility with biological systems upon dilution.

  • Weigh Compound: Accurately weigh the required mass of the compound into a sterile, solvent-compatible tube (e.g., glass or polypropylene).

  • Add Solvent: Add the appropriate volume of 100% cell-culture grade DMSO to achieve your target concentration (e.g., for a 100 mM stock, add 1 mL of DMSO to 24.5 mg of the compound).

  • Dissolution: Cap the tube securely and vortex at room temperature. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but it is often not required for DMSO. Ensure the solid is completely dissolved before use.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C to protect from moisture and light. DMSO freezes at 19°C, which is normal. Thaw at room temperature before use.

References
  • This compound | CAS 1026089-09-7. (n.d.). American Elements.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library.
  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of pharmaceutical sciences, 70(1), 22–32. [Link]
  • Chemically active extraction. (n.d.). University of Alberta.
  • Isolation of a Carboxylic acid. (2017). Reddit.
  • 2-Bromo-4-methoxyphenylacetic acid. (n.d.). LookChem.
  • Ng, S. W., & Tiekink, E. R. T. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. [Link]
  • pH Adjustment and Neutralization, the basics. (n.d.). Digital Analysis.
  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? (2018). Quora.
  • Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). (n.d.). Human Metabolome Database.
  • What pH for Complete Reprotonation of an Acid? (2017). Reddit.
  • Do acids dissolve in organic solvents? (2021). Quora.
  • Ionization and Neutralization of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube.
  • Aqueous and cosolvent solubility data for drug-like organic compounds. (2019, August 7). ResearchGate.
  • Moseson, D. E., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 585. [Link]

Sources

Safe handling procedures and storage of 2-(4-Bromo-2-methoxyphenyl)acetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS No: 1026089-09-7). This document is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, storage, and troubleshooting of common experimental issues encountered with this compound. As your dedicated support partner, we aim to equip you with the necessary expertise to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Core Safety Directives & Hazard Identification

This compound is a valuable building block in organic synthesis. However, like any chemical reagent, it requires careful handling to mitigate potential risks. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3]

Hazard Identification:

Hazard StatementClassificationSource(s)
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2[1][2][3]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A[1]
H335: May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3[1][2][3]
H301/H302: Toxic/Harmful if swallowedAcute Toxicity, Oral, Category 3 or 4[4]

Note: Hazard classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) provided with your product.

II. Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to ensuring a safe laboratory environment. The following guidelines are based on established safety protocols for handling solid chemical compounds with irritant properties.

A. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][5][6] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

B. Personal Protective Equipment (PPE):

The selection of appropriate PPE is your primary defense against direct exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[6]Prevents skin contact, which can cause irritation.[1]
Eye/Face Protection Safety glasses with side-shields or goggles are mandatory.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]Protects against dust particles and splashes that can cause serious eye irritation.[1]
Skin and Body Protection A lab coat is required.[9] For larger quantities or when there is a risk of significant contamination, consider wearing impervious clothing or an apron.[6][7][10]Minimizes the risk of the compound coming into contact with your skin.
Respiratory Protection A NIOSH-approved dust mask (e.g., N95) or a respirator with a particle filter is required when dusts are generated and ventilation is inadequate.[6][9]Prevents inhalation of the compound, which can lead to respiratory tract irritation.[1]

III. Storage and Stability

Proper storage is crucial for maintaining the chemical integrity and efficacy of this compound.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store at room temperature or refrigerated (0-8 °C), as specified by the supplier.[11][12]Stable under recommended storage conditions.[7] Some suppliers may recommend refrigeration for long-term stability.
Atmosphere Store in a dry environment.[11] Keep the container tightly closed.[1]The compound is a solid and should be protected from moisture to prevent potential degradation.
Light While not explicitly stated as light-sensitive, it is good practice to store in an opaque container in a dark location.Protects against potential light-induced degradation over long-term storage.
Container Keep in the original, tightly sealed container.Ensures proper labeling and prevents contamination.

IV. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments.

Q1: I am having trouble dissolving the compound. What solvents are recommended?

A1:

  • Initial Recommendation: The compound is reported to be soluble in methanol.[11]

  • Troubleshooting Steps:

    • Common Organic Solvents: For many substituted phenylacetic acids, solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are effective. We recommend starting with a small-scale solubility test.

    • Aqueous Solutions: As an acetic acid derivative, the compound's solubility in aqueous solutions is pH-dependent. It will be significantly more soluble in basic aqueous solutions (e.g., 1M NaOH, aqueous sodium bicarbonate) due to the formation of the carboxylate salt. To create a neutral or acidic solution, you can dissolve it in a base and then carefully neutralize it with an acid like HCl. Be aware that the compound may precipitate out if the pH is lowered back to its acidic form.

    • Gentle Warming: Gentle warming can aid in dissolution, but be cautious of potential degradation. We advise not exceeding 40-50°C. Always perform a small-scale test first.

Q2: My solution of the compound has developed a yellow or brownish tint. Is it degrading?

A2: A color change can indicate degradation.

  • Potential Cause: Phenylacetic acids, especially those with electron-donating groups like methoxy and halides, can be susceptible to oxidation over time, particularly when in solution and exposed to air and light.

  • Preventative Measures:

    • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

    • Storage of Solutions: If you must store a stock solution, aliquot it into smaller vials to minimize freeze-thaw cycles and headspace.[13] Store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

    • Purity Check: Before use in a critical experiment, you may want to re-analyze the compound's purity via LC-MS or ¹H NMR to check for the presence of degradation products.

Q3: I am performing a reaction and suspect the compound is not reacting as expected. What could be the issue?

A3: Assuming the compound's purity is confirmed, consider the following:

  • Steric Hindrance: The bromine atom ortho to the acetic acid side chain and the methoxy group can create steric hindrance. This might slow down or inhibit reactions that involve the carboxylic acid group or the aromatic ring. Reaction conditions may need to be optimized (e.g., higher temperature, longer reaction time, or a more potent catalyst).

  • Reagent Incompatibility: Ensure that your reaction conditions are compatible with the functional groups present. For example, strong reducing agents could potentially affect the bromo-substituent. Strong bases will deprotonate the carboxylic acid, which may not be the desired reactive form for certain transformations.

  • Moisture: Ensure your reaction is performed under anhydrous conditions if you are using moisture-sensitive reagents.

Q4: How should I handle spills of this compound?

A4: For minor spills of the solid material, follow these steps while wearing your full PPE:

  • Evacuate and Ventilate: Cordon off the area and ensure adequate ventilation.[5]

  • Containment: Prevent the powder from becoming airborne.

  • Clean-up: Carefully sweep or vacuum up the spilled solid.[5] Avoid generating dust. Place the collected material into a sealed, labeled container for proper disposal.

  • Decontamination: Clean the affected area with soap and water.[5]

The following diagram outlines the general workflow for handling a chemical spill:

Spill_Response_Workflow Start Spill Occurs Assess Assess Situation (Minor/Major Spill) Start->Assess Alert Alert Personnel & Evacuate Area Assess->Alert Major PPE Don Appropriate PPE Assess->PPE Minor Alert->PPE Contain Contain the Spill (Prevent Spread) PPE->Contain Cleanup Clean Up Spill (Use appropriate kit) Contain->Cleanup Dispose Package & Label Waste Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report End End Report->End

Caption: Workflow for a chemical spill response.

Q5: What is the correct procedure for disposing of waste containing this compound?

A5: Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Solid Waste: Unused or contaminated solid material should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[14]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

V. References

  • 2-Bromo-4-methoxyphenylacetic acid - LookChem. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • UNIT 7: Personal Protective Equipment - CTAHR. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. [Link]

  • Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG. [Link]

  • 2C-B - Wikipedia. [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. [Link]

  • Common Name: BROMOACETIC ACID HAZARD SUMMARY - NJ.gov. [Link]

Sources

Technical Support Center: Understanding the Degradation of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Bromo-2-methoxyphenyl)acetic acid. This document provides in-depth insights into the potential degradation pathways of this compound, along with practical troubleshooting advice and detailed experimental protocols to ensure the integrity and stability of your research. Our goal is to equip you with the necessary knowledge to anticipate and interpret degradation profiles, leading to more robust and reliable experimental outcomes.

Postulated Degradation Pathways

Understanding the inherent stability of this compound is crucial for its development and application. The following sections outline the scientifically plausible degradation pathways under various stress conditions, based on the compound's chemical structure.

Hydrolytic Degradation

Hydrolysis can be a significant degradation pathway, particularly under acidic or basic conditions. The primary sites susceptible to hydrolysis are the methoxy ether linkage and, to a lesser extent, the carbon-bromine bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether linkage can be protonated, making it more susceptible to nucleophilic attack by water. This would lead to the cleavage of the methyl group, yielding 2-(4-Bromo-2-hydroxyphenyl)acetic acid and methanol.

  • Base-Catalyzed Hydrolysis: In a basic medium, direct nucleophilic attack on the methyl carbon of the methoxy group is less likely. However, under forcing conditions, cleavage of the ether is possible. A more probable pathway under strong basic conditions and heat would be the nucleophilic aromatic substitution of the bromine atom, although this is generally difficult without activating groups in the ortho or para positions.

parent This compound acid_product 2-(4-Bromo-2-hydroxyphenyl)acetic acid parent->acid_product Acidic Hydrolysis (H+/H2O)

Caption: Acid-catalyzed hydrolytic degradation pathway.

Oxidative Degradation

Oxidative stress can lead to a variety of degradation products, primarily through reactions involving the aromatic ring and the benzylic carbon.

  • Benzylic Oxidation: The methylene group adjacent to the aromatic ring is susceptible to oxidation, which could lead to the formation of a ketone, 2-oxo-2-(4-bromo-2-methoxyphenyl)acetic acid, or even cleavage of the acetic acid side chain.

  • Aromatic Ring Oxidation: The electron-rich methoxy-substituted aromatic ring can be oxidized, potentially forming quinone-like structures or leading to ring opening under harsh oxidative conditions.

parent This compound product1 2-Oxo-2-(4-bromo-2-methoxyphenyl)acetic acid parent->product1 Oxidation ([O]) product2 Ring-opened products parent->product2 Harsh Oxidation

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. The carbon-bromine bond is the most likely site for photolytic cleavage.

  • Dehalogenation: The C-Br bond can undergo homolytic cleavage upon exposure to UV light, generating a phenyl radical intermediate. This radical can then abstract a hydrogen atom from the solvent or another molecule to form 2-(2-methoxyphenyl)acetic acid. This is often a primary degradation pathway for brominated aromatic compounds.

parent This compound product 2-(2-Methoxyphenyl)acetic acid parent->product Photolysis (hν)

Caption: Primary photolytic degradation pathway.

Thermal Degradation

At elevated temperatures, the molecule can undergo thermal decomposition. The carboxylic acid moiety is the most likely functional group to be affected.

  • Decarboxylation: Heating the compound, especially above its melting point, can lead to the loss of carbon dioxide from the carboxylic acid group, resulting in the formation of 1-bromo-3-methoxy-2-methylbenzene.

parent This compound product 1-Bromo-3-methoxy-2-methylbenzene parent->product Thermal Degradation (Δ)

Caption: Likely thermal degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products I should look for during stability studies?

Based on the chemical structure, the most probable primary degradation products under common stress conditions are:

  • Hydrolysis (acidic): 2-(4-Bromo-2-hydroxyphenyl)acetic acid

  • Oxidation: 2-Oxo-2-(4-bromo-2-methoxyphenyl)acetic acid

  • Photolysis: 2-(2-Methoxyphenyl)acetic acid

  • Thermal: 1-Bromo-3-methoxy-2-methylbenzene

Q2: Which analytical technique is best suited for monitoring the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[1] A reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point. Detection is typically done using a UV detector, as the aromatic ring provides strong chromophores. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.

Q3: My compound appears to be degrading even under ambient storage conditions. What could be the cause?

If you observe degradation under normal storage, it is likely due to photolytic degradation if the compound is exposed to light. Ensure the compound is stored in an amber vial or otherwise protected from light. Another possibility is slow hydrolysis if the compound is stored in a non-anhydrous solvent or exposed to humidity.

Q4: How can I differentiate between primary and secondary degradation products?

To distinguish between primary and secondary degradants, it is essential to perform time-course studies.[1] By analyzing samples at multiple, early time points during a forced degradation study, you can observe the formation of primary degradation products first, followed by the appearance of secondary products as the primary ones degrade further.

Q5: Are there any special handling precautions I should take during degradation studies?

Yes, given the potential for the formation of unknown and potentially toxic degradation products, it is crucial to handle all samples in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. - Stress conditions are too mild (temperature too low, reagent concentration too low, exposure time too short).- The compound is highly stable under the tested conditions.- Analytical method is not stability-indicating.- Increase the severity of the stress conditions (e.g., higher temperature, higher concentration of acid/base/oxidizing agent).- Extend the duration of the study.- Ensure your analytical method can separate the parent compound from potential degradation products.
Excessive degradation (>20%) is observed. [2]- Stress conditions are too harsh.[2]- Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower reagent concentration).- For photostability, reduce the light intensity or exposure duration.
Multiple unexpected peaks appear in the chromatogram. - Formation of secondary or tertiary degradation products.- Interaction with excipients or impurities in the solvent.- Radical side reactions, especially under oxidative or photolytic stress.- Analyze samples at earlier time points to identify primary degradants.- Use high-purity solvents and reagents.- Consider adding a radical scavenger in photolytic studies to probe the mechanism.
Poor peak shape or shifting retention times. - pH of the mobile phase is close to the pKa of the analyte or degradants.- Column degradation due to harsh pH.- Sample overload.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.- Use a column designed for use at extreme pH values if necessary.- Reduce the injection volume or sample concentration.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Acid and Base-Induced Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Control: A solution of the compound in the solvent without acid or base should be kept under the same conditions as a control.

Oxidative Degradation
  • Preparation: To 1 mL of the stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Sampling: At appropriate time intervals, withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis. Quenching the reaction is generally not necessary if the analysis is performed promptly.

  • Control: A solution of the compound in the solvent without hydrogen peroxide should be kept under the same conditions.

Photolytic Degradation
  • Sample Preparation: Place a solution of the compound (1 mg/mL) in a transparent vial (e.g., quartz or borosilicate glass).

  • Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • Control: Prepare a control sample by wrapping a vial with the same solution in aluminum foil to protect it from light and keep it alongside the exposed sample.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Thermal Degradation
  • Solid State: Place a small amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 80°C) for a specified period. At time intervals, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution State: Heat the stock solution (1 mg/mL) at 60-80°C for a specified period. Analyze aliquots at different time points by HPLC.

  • Control: Keep a sample of the solid and solution at room temperature, protected from light.

References

  • Hewitt, E., Franklin, C. L., & Wang, J. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1555.
  • Nascimento, V. V., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4803.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Meyyanathan, S.N., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences.

Sources

Minimizing side reactions during the synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common side reactions. Our approach is rooted in mechanistic principles to provide a deep understanding of the chemical transformations involved.

Synthetic Strategy Overview

The synthesis of this compound can be approached through several viable routes. The most common strategies involve the construction of the acetic acid side chain on a pre-functionalized aromatic ring. This guide will focus on two primary pathways:

  • The Acetonitrile Route: This pathway involves the benzylic bromination of a suitable toluene precursor, followed by cyanation and subsequent hydrolysis of the nitrile to the desired carboxylic acid.

  • The Malonic Ester Route: This alternative pathway also starts with a benzylic bromide, which is then used to alkylate a malonic ester. The resulting diester is then hydrolyzed and decarboxylated to yield the final product.

Each of these routes has its own set of potential challenges and side reactions. The following troubleshooting guide will address these issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: The Acetonitrile Route

This route is a popular choice due to the widespread availability of the starting materials and the generally high yields of the individual steps. However, careful control of reaction conditions is crucial to avoid the formation of impurities.

Acetonitrile_Route Start 4-Bromo-2-methoxytoluene BenzylicBromination Benzylic Bromination (e.g., NBS, AIBN) Start->BenzylicBromination BenzylBromide 4-Bromo-2-methoxybenzyl bromide BenzylicBromination->BenzylBromide Cyanation Cyanation (e.g., NaCN, KCN) BenzylBromide->Cyanation Nitrile 2-(4-Bromo-2-methoxyphenyl)acetonitrile Cyanation->Nitrile Hydrolysis Hydrolysis (Acid or Base) Nitrile->Hydrolysis End This compound Hydrolysis->End

Caption: A schematic overview of the Acetonitrile Route.

A1: This is a common issue arising from the competitive nature of radical substitution at the benzylic position and electrophilic substitution on the aromatic ring. The methoxy group is a strong activating group, making the aromatic ring susceptible to bromination.

Causality:

  • Radical vs. Electrophilic Bromination: Benzylic bromination with NBS is a radical chain reaction, typically initiated by light or a radical initiator like AIBN (azobisisobutyronitrile). However, NBS can also be a source of electrophilic bromine, especially in the presence of acid catalysts or polar solvents, leading to ring bromination.

  • Over-bromination: The desired benzylic bromide product can undergo further radical bromination to form a dibromomethyl species, especially if the reaction is left for too long or if an excess of NBS is used.

Troubleshooting Strategies:

ParameterRecommendationRationale
Solvent Use a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.Minimizes the formation of ionic bromine species that lead to electrophilic aromatic substitution.
Initiator Ensure a sufficient amount of a radical initiator (e.g., AIBN or benzoyl peroxide) is used, or irradiate the reaction with a suitable lamp.Promotes the desired radical pathway over the electrophilic pathway.
NBS Purity Use freshly recrystallized NBS.Impurities in old NBS, such as succinimide and bromine, can catalyze side reactions.
Reaction Time Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.Prevents the formation of over-brominated byproducts.
Acid Scavenger Consider adding a small amount of a non-nucleophilic base like calcium carbonate.Neutralizes any trace amounts of HBr that can catalyze ring bromination.

A patent for the synthesis of a similar compound, 2-bromo-4,5-dimethoxybenzyl bromide, describes a one-pot reaction involving both electrophilic ring bromination followed by radical side-chain bromination. This highlights the delicate balance between these two reaction pathways.[1]

A2: The formation of the corresponding benzyl alcohol is a classic example of a competing hydrolysis reaction. Benzyl bromides are reactive electrophiles and can undergo SN1-type reactions, especially in the presence of water.

Causality:

  • Hydrolysis: Trace amounts of water in the solvent or reagents can react with the benzyl bromide to form the benzyl alcohol. The carbocation intermediate in an SN1 reaction is stabilized by the adjacent aromatic ring, making this a facile process.

  • Solvent Polarity: Highly polar aprotic solvents like DMSO or DMF, while good for SN2 reactions, can also stabilize the carbocation intermediate, potentially favoring the SN1 pathway if water is present.

Troubleshooting Strategies:

ParameterRecommendationRationale
Anhydrous Conditions Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.Minimizes the competing hydrolysis reaction.
Solvent Choice A less polar solvent like acetone can be effective.[2]Reduces the rate of SN1 hydrolysis while still allowing for the SN2 cyanation to proceed.
Phase-Transfer Catalyst Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic system.Facilitates the reaction between the aqueous cyanide solution and the organic-soluble benzyl bromide.
Reaction Temperature Maintain a moderate reaction temperature.Higher temperatures can favor elimination and other side reactions.

A3: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common problem, especially if the reaction conditions are not sufficiently forcing.

Causality:

  • Reaction Kinetics: The hydrolysis of the amide to the carboxylic acid is often slower than the hydrolysis of the nitrile to the amide.

  • Reaction Conditions: Insufficiently strong acidic or basic conditions, or too short a reaction time, can result in the accumulation of the amide intermediate.

Troubleshooting Strategies:

ParameterRecommendationRationale
Reaction Conditions For acidic hydrolysis, use a strong acid like concentrated HCl or H₂SO₄ and heat to reflux. For basic hydrolysis, use a concentrated solution of NaOH or KOH, also at reflux.Provides the necessary conditions to drive the hydrolysis of the amide to the carboxylate.
Reaction Time Increase the reaction time and monitor the progress by TLC until the amide is no longer observed.Ensures the reaction goes to completion.
Work-up (for basic hydrolysis) After basic hydrolysis, ensure the reaction mixture is thoroughly acidified with a strong acid (e.g., concentrated HCl) to a low pH (e.g., pH 1-2) to precipitate the carboxylic acid.Converts the carboxylate salt to the free carboxylic acid.

A protocol for a structurally similar compound suggests using a 6M NaOH solution at reflux to ensure complete hydrolysis.[3]

Part 2: The Malonic Ester Route

This classical approach offers a reliable way to form the acetic acid side chain. However, it involves more steps than the acetonitrile route and requires careful control of stoichiometry to prevent side reactions.

Malonic_Ester_Route Start 4-Bromo-2-methoxybenzyl bromide Alkylation Alkylation of Diethyl Malonate Start->Alkylation Diester Diethyl 2-(4-bromo-2-methoxybenzyl)malonate Alkylation->Diester HydrolysisDecarboxylation Hydrolysis & Decarboxylation Diester->HydrolysisDecarboxylation End This compound HydrolysisDecarboxylation->End

Caption: A schematic overview of the Malonic Ester Route.

A4: The formation of a dialkylated product is a common side reaction in malonic ester synthesis. This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the benzyl bromide.

Causality:

  • Stoichiometry: Using more than one equivalent of the base or the benzyl bromide will promote dialkylation.

  • Reaction Conditions: The pKa of the remaining acidic proton in the mono-alkylated product is similar to that of the starting diethyl malonate, making it susceptible to deprotonation and further reaction.

Troubleshooting Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (e.g., 1.1 equivalents) of diethyl malonate relative to the benzyl bromide and the base.Ensures that the benzyl bromide is consumed before significant deprotonation of the mono-alkylated product can occur.
Order of Addition Add the benzyl bromide to the pre-formed enolate of diethyl malonate.This ensures that the concentration of the benzyl bromide is kept low throughout the reaction, disfavoring the second alkylation.
Base Use a bulky base like potassium tert-butoxide.The steric hindrance of the base can disfavor the deprotonation of the more sterically hindered mono-alkylated product.

A5: Incomplete hydrolysis or decarboxylation, or side reactions during these steps, can lead to a reduced yield of the final product.

Causality:

  • Incomplete Hydrolysis: The saponification of the two ester groups requires harsh conditions. If the hydrolysis is incomplete, you will have a mixture of the diacid, mono-acid/mono-ester, and starting diester.

  • Incomplete Decarboxylation: The decarboxylation of the malonic acid derivative requires elevated temperatures. Insufficient heating will result in the presence of the dicarboxylic acid in the final product.

  • Side Reactions: At high temperatures, other degradation pathways may become accessible.

Troubleshooting Strategies:

ParameterRecommendationRationale
Hydrolysis Ensure complete saponification by using a sufficient excess of a strong base (e.g., NaOH or KOH) and heating for an extended period. Monitor the reaction by TLC.Drives the hydrolysis to completion.
Acidification After basic hydrolysis, carefully acidify the reaction mixture to a low pH with a strong acid.This is necessary to form the dicarboxylic acid which will undergo decarboxylation upon heating.
Decarboxylation Heat the acidified mixture to a sufficiently high temperature (often reflux) to ensure complete decarboxylation. The evolution of CO₂ gas is an indicator of the reaction's progress.Provides the activation energy required for the loss of carbon dioxide.

References

  • Butcher, R. J., et al. (2012). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1427. [Link]
  • Google Patents. (n.d.). Cyanation of aromatic halides.
  • Patsnap. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide.
  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. (n.d.). No cyanation of benzyl bromide in the absence of Cu.
  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1337. [Link]
  • The Royal Society of Chemistry. (n.d.). Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction.
  • Google Patents. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Semantic Scholar. (n.d.). Malonic ester synthesis.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Royal Society of Chemistry. (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions.
  • American Elements. (n.d.). This compound.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1013. [Link]

Sources

Technical Support Center: Recrystallization of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS: 66916-99-2). As a key intermediate in pharmaceutical development and biochemical research, achieving high purity of this compound is critical for reliable downstream applications.[1] This guide, designed for researchers and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles.

Key Physicochemical Properties

Understanding the properties of your compound is the foundation of a successful purification strategy. The characteristics of this compound dictate the optimal conditions for its recrystallization.

PropertyValueSource(s)
CAS Number 66916-99-2[2][3][4]
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1][3]
Appearance White to cream-colored powder/solid[1][2]
Melting Point 127-131 °C (lit.)[1][3][5]
Solubility Soluble in Methanol[5]
pKa 4.20 ± 0.10 (Predicted)[5]
Recommended Recrystallization Protocol

This protocol is designed as a robust starting point for achieving high-purity crystals. The principle relies on the differential solubility of the compound in a solvent system at different temperatures.

Method 1: Mixed Solvent System (Ethanol/Water)

This is the most common and generally effective method for moderately polar organic acids. Ethanol acts as the "good" solvent in which the compound is soluble when hot, while water acts as the "poor" or "anti-solvent" in which the compound is insoluble, inducing crystallization upon cooling.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Stir and gently heat the mixture (e.g., on a hot plate) to facilitate dissolution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration. Pre-heat a stemless funnel and a new receiving flask to prevent premature crystallization.[6] Filter the hot solution quickly. If the crude material is colored, you may add a small amount of activated charcoal to the solution before heating and then filter it out at this stage.

  • Induce Cloudiness: To the clear, hot filtrate, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the saturation point.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again. This ensures the solution is perfectly saturated at that high temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by suction filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent. The final product should be a white or off-white crystalline solid with a sharp melting point.

Workflow Diagram: Mixed Solvent Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_saturation Step 3: Saturation cluster_crystallization Step 4: Crystal Growth cluster_isolation Step 5: Isolation & Drying A Place crude solid in flask B Add minimum hot ethanol to dissolve A->B C Hot filtration (optional) B->C If insoluble impurities present D Add water dropwise until cloudy B->D If no filtration needed C->D E Add minimal hot ethanol to clarify D->E F Slow cool to room temperature E->F G Cool in ice bath F->G H Collect via suction filtration G->H I Wash with cold solvent H->I J Dry crystals under vacuum I->J

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting Guide (Q&A Format)

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature that is above its melting point.[8] For this compound, with a melting point of ~127-131 °C, this can happen if a high-boiling point solvent is used or if significant impurities are present, which can depress the melting point.

Causality & Solution:

  • Re-heat and Add Solvent: Gently re-heat the solution until the oil completely redissolves.

  • Add More "Good" Solvent: Add a small amount more of the "good" solvent (e.g., ethanol). This lowers the saturation temperature of the solution, meaning crystallization will begin at a lower temperature, which is hopefully below the compound's melting point.

  • Ensure Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. Very slow cooling favors the formation of crystals over oil.[8]

  • Scratch or Seed: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth.[7] If you have a pure crystal from a previous batch, adding a tiny "seed crystal" can also initiate crystallization.[8]

Q2: After cooling, no crystals have formed. What should I do?

A2: This is a very common issue and usually points to one of two problems: too much solvent was used, or the solution is supersaturated.

Causality & Solution:

  • Too Much Solvent: This is the most frequent cause.[8] The concentration of your compound is too low to crystallize even when cold. The remedy is to gently heat the solution and evaporate some of the solvent to increase the concentration. Re-cool the solution and observe.

  • Supersaturation: The solution contains more dissolved compound than it should at that temperature, but crystal growth has not been initiated.[8]

    • Induce Nucleation: Try scratching the inner surface of the flask with a glass rod.

    • Seed Crystals: Add a seed crystal of the pure compound.

    • Extreme Cooling: If the above methods fail, try cooling the flask in a dry ice/acetone bath, but be aware this can sometimes cause the product to "crash out" as a powder, potentially trapping impurities.[6]

Q3: My final yield is very low. How can I improve it?

A3: A low yield typically results from using too much solvent during the dissolution step or losing material during transfers and filtration.

Causality & Solution:

  • Minimize Solvent: Always use the absolute minimum volume of hot solvent to dissolve your crude product. Any excess solvent will retain some of your product in the solution (the "mother liquor") even after cooling, reducing your yield.[7]

  • Prevent Premature Crystallization: During hot filtration, your product can crystallize on the funnel or in the filter paper if they are too cold. Always pre-heat your filtration apparatus.[6]

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by evaporating a portion of the solvent and re-cooling it. This will often yield a second "crop" of crystals, which can be combined with the first if purity is acceptable.

Troubleshooting Decision Tree

G Start Recrystallization Issue Occurs OilingOut Compound 'oiled out'? Start->OilingOut NoCrystals No crystals formed? Start->NoCrystals LowYield Yield is very low? Start->LowYield OilingOut_Yes Yes OilingOut->OilingOut_Yes NoCrystals_Yes Yes NoCrystals->NoCrystals_Yes LowYield_Yes Yes LowYield->LowYield_Yes Reheat Re-heat to re-dissolve oil OilingOut_Yes->Reheat AddSolvent Add more 'good' solvent Reheat->AddSolvent SlowCool Cool solution very slowly AddSolvent->SlowCool Seed Scratch flask or add seed crystal SlowCool->Seed TooMuchSolvent Suspect too much solvent? NoCrystals_Yes->TooMuchSolvent Supersaturated Suspect supersaturation? NoCrystals_Yes->Supersaturated Evaporate Evaporate some solvent & re-cool TooMuchSolvent->Evaporate Yes ScratchSeed Scratch flask or add seed crystal Supersaturated->ScratchSeed Yes CheckSolventVol Used minimal hot solvent? LowYield_Yes->CheckSolventVol CheckFiltration Pre-heated filtration gear? LowYield_Yes->CheckFiltration Recover Concentrate mother liquor for 2nd crop LowYield_Yes->Recover CheckSolventVol->Recover No CheckFiltration->Recover No

Caption: Decision tree for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for this compound? A1: For a compound with a carboxylic acid group and a substituted aromatic ring, a polar protic solvent mixed with an anti-solvent is an excellent starting point. An ethanol/water or methanol/water system is highly recommended. For a non-polar alternative, literature on a similar isomer reports success with hot xylene , suggesting that solvent systems like toluene/hexane could also be effective if the compound proves less polar than anticipated.[9][10]

Q2: What are the likely impurities in my sample? A2: Potential impurities depend on the synthetic route. If prepared via bromination of 4-methoxyphenylacetic acid, impurities could include the unreacted starting material or regioisomers (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid).[9] Incomplete hydrolysis from an ester precursor could also leave residual ester. Recrystallization is effective at removing these types of structurally similar impurities.

Q3: How do I know if my recrystallization was successful? A3: The two primary indicators of successful purification are the appearance of the product and its melting point. The purified compound should be a uniform crystalline solid, often with a lighter color than the crude material. Most importantly, a pure compound will have a sharp, narrow melting point range (e.g., 1-2 °C range) that corresponds to the literature value (~127-131 °C).[3][5]

Q4: Can I use a single solvent instead of a mixed solvent system? A4: Yes, if you can find a single solvent that meets the criteria: the compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). Methanol is listed as a solvent, but its effectiveness as a single recrystallization solvent depends on the compound's solubility at low temperatures.[5] A single solvent system simplifies the process but finding the ideal solvent can require more screening.

References
  • 2-Bromo-4-methoxyphenylacetic acid - LookChem.[Link]
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.[Link]
  • Recrystallization Techniques - University of Colorado Boulder.[Link]
  • How to purify a carboxylic acid by recrystallis
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit.[Link]
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.[Link]
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a uniquely powerful tool. It provides a detailed fingerprint of a molecule's structure by mapping the chemical environment of its hydrogen atoms.

This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-(4-Bromo-2-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative that serves as a valuable building block in organic synthesis. We will move beyond a simple peak-by-peak description to explore the causal relationships between the molecule's structure and its spectral features. By comparing its expected spectrum with that of a related, simpler analogue, we will illuminate the diagnostic impact of specific substituents on chemical shifts and coupling patterns. This comparative approach, grounded in fundamental principles, is designed to enhance the interpretative skills of researchers and scientists in the field.

Structural Analysis and Spectral Prediction

Before delving into the spectrum, a thorough analysis of the molecule's structure is essential to predict the number of signals, their relative positions (chemical shifts), their intensities (integrations), and their splitting patterns (multiplicities).

The structure of this compound contains five distinct sets of non-equivalent protons, as illustrated below.

Figure 1: Structure of this compound with distinct proton environments labeled (a-c for aromatic, plus CH₂, COOH, and OCH₃).

Based on this structure, we can predict the characteristics of each proton signal:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects of the carbonyl group. It is expected to appear far downfield, typically as a broad singlet.[1][2][3] This broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Hₐ, Hₑ, Hₑ): The aromatic region will show signals for three protons. Their chemical shifts are influenced by the electronic effects of the three substituents. The methoxy group (-OCH₃) is an electron-donating group, causing shielding (upfield shift), particularly at the ortho and para positions.[4][5] Conversely, the bromine (-Br) and the acetic acid moiety (-CH₂COOH) are electron-withdrawing, causing deshielding (downfield shift). The interplay of these effects results in a distinct pattern.

    • Hₐ: This proton is ortho to the electron-withdrawing acetic acid group and meta to the electron-donating methoxy group. It is expected to be relatively deshielded. It will be split by Hₑ, resulting in a doublet.

    • Hₑ (at C5): This proton is ortho to the electron-withdrawing bromine atom and meta to both the methoxy and acetic acid groups. It is expected to be the most deshielded of the aromatic protons. It will be split by Hₐ (ortho coupling) and Hₑ (at C3) (meta coupling), likely appearing as a doublet of doublets.

    • Hₑ (at C3): This proton is ortho to the electron-donating methoxy group and para to the electron-withdrawing bromine. It is expected to be the most shielded of the aromatic protons. It will be split by Hₑ (at C5) (meta coupling), appearing as a doublet.

  • Methylene Protons (-CH₂-): These benzylic protons are adjacent to both the aromatic ring and the carboxylic acid group.[6] This environment causes a downfield shift compared to a simple alkyl chain. They will appear as a singlet as there are no adjacent protons to couple with.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded by being attached to an oxygen atom, which is in turn attached to the aromatic ring. They will appear as a sharp singlet.[7]

The predicted ¹H NMR data is summarized in the table below.

Proton Label Chemical Environment Predicted δ (ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz)
H (Carboxyl)R-COOH 10.0 - 13.01Hbroad singlet (br s)N/A
Hₑ (at C5)Aromatic~7.3 - 7.51Hdoublet of doublets (dd)Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz
HₐAromatic~7.0 - 7.21Hdoublet (d)Jortho ≈ 7-10 Hz
Hₑ (at C3)Aromatic~6.8 - 7.01Hdoublet (d)Jmeta ≈ 2-3 Hz
H (Methylene)Ar-CH₂ -COOH~3.6 - 3.82Hsinglet (s)N/A
H (Methoxy)Ar-OCH₃ ~3.8 - 4.03Hsinglet (s)N/A

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Comparative Analysis: The Impact of Substitution

To better understand the spectral features of our target molecule, it is instructive to compare its predicted spectrum with the known spectrum of a simpler analogue, 4-methoxyphenylacetic acid . This comparison highlights the electronic and steric effects of moving the methoxy group to the C2 position and introducing a bromine atom at C4.

Proton Label Chemical Environment Experimental δ (ppm) for 4-Methoxyphenylacetic acid Integration Multiplicity
H (Carboxyl)R-COOH ~11.51Hbroad singlet
H (Aromatic)ortho to -CH₂COOH7.232Hdoublet
H (Aromatic)ortho to -OCH₃6.882Hdoublet
H (Methylene)Ar-CH₂ -COOH3.592Hsinglet
H (Methoxy)Ar-OCH₃ 3.803Hsinglet

Table 2: Experimental ¹H NMR Data for 4-Methoxyphenylacetic acid (Reference Compound) in CDCl₃.[8]

Key Comparative Insights:

  • Loss of Symmetry: 4-Methoxyphenylacetic acid is a para-substituted, symmetrical molecule, resulting in only two signals for the four aromatic protons (an AA'BB' system appearing as two doublets).[9] Our target molecule is unsymmetrical, leading to three distinct signals for the three aromatic protons.

  • Effect of Bromine: The introduction of the strongly electron-withdrawing bromine atom at C4 in our target molecule is expected to cause a general downfield shift for the remaining aromatic protons compared to the reference compound.

  • Positional Isomerism: Moving the methoxy group from C4 to C2 breaks the molecule's symmetry. This leads to more complex splitting patterns. The proton at C3 is strongly shielded by the ortho-methoxy group, while the protons at C5 and C6 are influenced by a combination of all three substituents, resulting in the predicted doublet and doublet of doublets.[10][11]

Standard Operating Protocol: ¹H NMR Spectrum Acquisition

Trustworthy and reproducible data begins with a robust experimental protocol. The following is a standard procedure for preparing and analyzing a small organic molecule like this compound.

G A Sample Weighing (5-10 mg) B Solvent Addition (~0.7 mL CDCl₃) A->B Accurate Mass C Internal Standard (Add 1 drop of TMS solution) B->C Deuterated Solvent D Dissolution (Vortex/sonicate until clear) C->D Reference (0 ppm) E Transfer to NMR Tube D->E Homogeneous Solution F Instrument Setup (Insert sample, lock, and shim) E->F G Acquisition (Acquire ¹H spectrum) F->G Optimize B₀ Field H Data Processing (Fourier transform, phase, baseline correct) G->H I Analysis (Integrate, assign peaks) H->I Calibrate Reference

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a good starting point for many organic compounds.

    • Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[12]

    • Ensure complete dissolution of the sample by vortexing or brief sonication. The solution must be clear and free of particulate matter.

    • Using a pipette, transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The instrument "locks" onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field over time.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. Poor shimming can lead to broad lines and distorted multiplets.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse angle, 2-5 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing & D₂O Exchange (Optional but Recommended):

    • The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

    • To definitively identify the carboxylic acid proton, a D₂O shake can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[1][2] This is a self-validating step that confirms the presence of the carboxylic acid functional group.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic interpretation, beginning with prediction based on first principles and augmented by comparison with simpler analogues, allows for the confident assignment of every signal. The expected spectrum will feature a broad downfield singlet for the carboxylic acid proton, two distinct singlets for the methylene and methoxy protons, and a complex, unsymmetrical pattern of three signals in the aromatic region. The specific chemical shifts and coupling constants observed are direct consequences of the electronic and steric interplay between the bromo, methoxy, and acetic acid substituents. By following a rigorous experimental protocol, researchers can acquire high-quality data that, when properly interpreted, provides unambiguous confirmation of the molecular structure, an indispensable step in the journey of drug discovery and chemical synthesis.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [https://chem.libretexts.
  • CHEM220 Laboratory Course.
  • Jasperse, J.
  • Wähälä, K., & Hase, T. A. (1999). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. The Journal of Organic Chemistry, 64(1), 280-283. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • TheElkchemist.
  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
  • ACS Publications. Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. [Link]
  • OrganicChemGuide. 1H NMR Chemical Shifts. [Link]
  • Iowa State University. NMR Coupling Constants. [Link]
  • University of Wisconsin-Madison. 1H NMR Coupling Constants. [Link]
  • Millersville University. NMR Chemical Shifts. [Link]
  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]
  • University of Calgary. NMR Chart. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Oregon State University. 1H NMR Chemical Shift. [Link]
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
  • Indian Journal of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
  • ACD/Labs. Methoxy groups just stick out. [Link]
  • ACS Publications. The Proton Resonance Spectra of the Methoxybenzenes. [Link]
  • National Institutes of Health. 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
  • The Royal Society of Chemistry.
  • Beilstein Journals.
  • Natural Products Magnetic Resonance Database. Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). [Link]4)

Sources

A Senior Application Scientist's Guide to the 13C NMR Characterization of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for elucidating the carbon framework of organic molecules.[1][2][3][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the 13C NMR spectral data for 2-(4-Bromo-2-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative of interest in medicinal chemistry.

Predicted 13C NMR Spectral Data for this compound

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established substituent effects and analysis of similar compounds.

Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment
1~157C-OCH3
2~112C-H
3~130C-H
4~118C-Br
5~133C-H
6~125C-CH2
7~35-CH2-
8~175-COOH
9~56-OCH3

Comparative Spectral Analysis

To substantiate the predicted data, a comparative analysis with experimentally determined 13C NMR data of 2-methoxyphenylacetic acid and 4-bromophenylacetic acid is invaluable. This comparison allows for the dissection of individual substituent effects on the carbon chemical shifts.

Carbon Atom This compound (Predicted, δ, ppm) 2-Methoxyphenylacetic acid (Experimental, δ, ppm) 4-Bromophenylacetic acid (Experimental, δ, ppm)
C1 (ipso-CH2)~125~127.6~134.4
C2 (ortho to CH2)~157 (C-OCH3) / ~133 (C-H)~157.5 (C-OCH3) / ~128.9 (C-H)~131.7 (C-H)
C3 (meta to CH2)~112 (C-H) / ~130 (C-H)~110.6 (C-H) / ~120.9 (C-H)~131.7 (C-H)
C4 (para to CH2)~118 (C-Br)~120.9~121.3 (C-Br)
-CH2-~35~35.7~40.3
-COOH~175~174.4~177.5
-OCH3~56~55.2-

Note: Experimental data for 2-methoxyphenylacetic acid and 4-bromophenylacetic acid are sourced from publicly available spectral databases.[6][7][8][9]

The electron-donating methoxy group (-OCH3) at the C2 position in 2-methoxyphenylacetic acid causes a significant downfield shift for the carbon it is attached to (C2) and an upfield shift for the ortho (C1, C3) and para (C5) carbons due to resonance effects. Conversely, the electron-withdrawing bromine atom in 4-bromophenylacetic acid leads to a downfield shift for the carbon it is attached to (C4) and has a more moderate effect on the other ring carbons.

In our target molecule, this compound, the interplay of these two substituents dictates the final chemical shifts. The methoxy group's influence is expected to dominate the shifts of the carbons in its vicinity (C1, C2, C3), while the bromine at C4 will primarily affect C3, C4, and C5.

Experimental Protocol for 13C NMR Data Acquisition

For the successful acquisition of a high-quality 13C NMR spectrum of this compound, the following detailed protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the 13C probe to the correct frequency.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
  • Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (typically 0-220 ppm).[10][11][12]
  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.
  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Perform baseline correction to ensure a flat baseline.
  • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
  • Integrate the peaks if desired, although 13C peak integrals are not always directly proportional to the number of carbons under standard acquisition conditions.

Workflow for 13C NMR Data Acquisition and Analysis

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(4-Bromo-2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Bromo-2-methoxyphenyl)acetic acid. In the world of drug discovery and metabolomics, unambiguous structural confirmation is paramount. Mass spectrometry serves as a cornerstone analytical technique, and a thorough understanding of fragmentation patterns is essential for identifying novel compounds, characterizing metabolites, and ensuring the integrity of synthetic pathways.

This document moves beyond a simple recitation of data. It is designed for researchers and drug development professionals, offering a predictive analysis grounded in the fundamental principles of mass spectrometry. We will dissect the probable fragmentation pathways, compare its behavior to a relevant structural analog to highlight the influence of its substituents, and provide a robust experimental protocol for acquiring high-quality data.

The Analytical Imperative: Why Fragmentation Matters

Before delving into the specifics, it's crucial to understand the causality behind this analysis. When a new chemical entity is synthesized or an unknown metabolite is detected, its mass spectrum is a unique chemical fingerprint. For a molecule like this compound, which contains multiple functional groups—a carboxylic acid, a methoxy ether, and a bromine atom—the fragmentation pattern provides a roadmap to its structure. Each peak in the spectrum corresponds to a specific, charged fragment of the original molecule, and by piecing together these fragments, we can confirm its identity with a high degree of confidence. The choice of Electron Ionization (EI) at a standard 70 eV is deliberate; it imparts sufficient energy to induce reproducible and extensive fragmentation, creating a rich spectrum ideal for structural elucidation and library comparison.[1][2]

Proposed Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the generation of a reliable and interpretable mass spectrum, a validated methodology is critical. The following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile organic acids after derivatization, or Direct Insertion Probe for pure compounds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dissolve sample in appropriate solvent (e.g., Methanol) p2 Optional: Derivatize with BSTFA/TMCS for GC analysis to increase volatility p1->p2 a1 Inject sample into GC p2->a1 a2 Separation on capillary column (e.g., DB-5ms) a1->a2 a3 Elution into MS Source a2->a3 a4 Electron Ionization (70 eV) a3->a4 a5 Mass Analyzer (Quadrupole) a4->a5 d1 Acquire Mass Spectrum a5->d1 d2 Identify Molecular Ion Peak d1->d2 d3 Analyze Fragmentation Pattern d2->d3 d4 Compare to Library/ Theoretical Prediction d3->d4

Caption: High-level workflow for GC-MS analysis and structural elucidation.

Step-by-Step GC-MS Parameters:
  • Sample Preparation: Dissolve the pure compound in a volatile solvent like methanol or ethyl acetate. For GC analysis, derivatization to its methyl ester or trimethylsilyl (TMS) ester is often recommended to improve thermal stability and chromatographic peak shape.

  • Chromatograph: Agilent 6890 GC or equivalent.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Splitless mode, with an injection volume of 1 µL at 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1][2]

  • Source Temperature: 230°C.[2]

  • Quadrupole Temperature: 150°C.[2]

  • Mass Scan Range: m/z 40-350.

Predictive Fragmentation Analysis of this compound

The molecular formula of the target compound is C₉H₉BrO₃, with a molecular weight of 245.07 g/mol .[3][4] The following analysis predicts the primary fragmentation pathways under EI conditions.

Key Fragmentation Pathways

Caption: Predicted EI fragmentation pathways for this compound.

  • The Molecular Ion (m/z 245/247): The first and most critical feature to identify is the molecular ion (M•+). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks (a doublet) at m/z 245 and m/z 247 with nearly equal intensity (1:1 ratio).[5][6] The presence of this doublet is a definitive indicator of a compound containing a single bromine atom. A prominent molecular ion is expected due to the stability conferred by the aromatic ring.[5]

  • Pathway 1: Loss of the Carboxylic Acid Radical (m/z 200/202): The cleavage of the bond between the alpha-carbon and the carboxyl group is a highly favorable fragmentation for phenylacetic acids.[7] This results in the loss of a carboxylic acid radical (•COOH, 45 Da), leading to the formation of a stable 4-bromo-2-methoxybenzyl cation. This fragment is expected to be highly abundant and will also exhibit the characteristic 1:1 bromine isotope pattern at m/z 200 and m/z 202.

  • Pathway 2: Loss of a Bromine Radical (m/z 166): Alpha-cleavage resulting in the loss of the bromine radical (Br•, 79 or 81 Da) from the molecular ion is another plausible pathway. This would yield a fragment ion at m/z 166. This fragment corresponds to the molecular ion of the non-brominated analog, 2-(2-methoxyphenyl)acetic acid, providing a direct comparative link.[8]

  • Pathway 3: Subsequent Fragmentations:

    • From m/z 200/202: The 4-bromo-2-methoxybenzyl cation can undergo further fragmentation. A likely step is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, resulting in a fragment at m/z 185/187.[9]

    • From m/z 166: The fragment corresponding to the 2-methoxyphenylacetic acid radical cation (m/z 166) would be expected to fragment further by losing a •COOH radical, yielding a major fragment at m/z 121 . This m/z 121 ion corresponds to a stable methoxybenzyl or tropylium-type cation, a very common fragment in the spectra of methoxy-substituted benzyl compounds.[8]

Data Summary and Comparative Analysis

To provide a clear overview, the predicted fragmentation data is summarized below.

Predicted m/zIon FormulaProposed Structure/PathwayPredicted Abundance
245/247[C₉H₉BrO₃]⁺•Molecular Ion (M⁺•)Moderate
200/202[C₈H₈BrO]⁺[M - •COOH]⁺ (Loss of carboxylic acid)High
185/187[C₇H₅BrO]⁺•[M - •COOH - •CH₃]⁺• (Subsequent loss of methyl)Moderate
166[C₉H₉O₃]⁺[M - Br•]⁺ (Loss of bromine)Moderate to High
121[C₈H₉O]⁺[M - Br• - •COOH]⁺ (Methoxybenzyl/tropylium ion)High
Comparison Guide: this compound vs. 2-(2-Methoxyphenyl)acetic acid

The most insightful comparison is with its non-brominated analog, 2-(2-methoxyphenyl)acetic acid. This objective comparison highlights the specific diagnostic contributions of the bromine substituent.

FeatureThis compound (Predicted) 2-(2-Methoxyphenyl)acetic acid (Experimental) [8]Significance for Identification
Molecular Ion m/z 245/247 (1:1 doublet)m/z 166 (single peak)The M/M+2 pattern is a definitive marker for the presence of one bromine atom.
Loss of Br• Present (M⁺• → m/z 166)Not ApplicableThis fragmentation pathway is unique to the brominated compound and directly confirms the M.W. of the non-halogenated backbone.
Major Benzyl Cation m/z 200/202m/z 121 ([M-COOH]⁺)The 80 Da mass shift (mass of Br minus H) in this primary fragment clearly indicates the location of the bromine on the aromatic ring.
Base Peak Likely m/z 200/202 or m/z 121m/z 91 (tropylium) followed by m/z 121 and m/z 166The bromine atom stabilizes the benzyl cation, potentially making m/z 200/202 the base peak over the tropylium-type ion.

This comparison demonstrates that while both molecules share common fragmentation behaviors (e.g., loss of the carboxylic acid group), the presence of bromine introduces unique and highly diagnostic ions and isotopic patterns that make its identification straightforward and reliable.

Conclusion

The EI mass spectrum of this compound is predicted to be rich in structural information. The key diagnostic features for its unambiguous identification are:

  • The presence of the molecular ion doublet at m/z 245/247 .

  • An abundant fragment ion doublet at m/z 200/202 , corresponding to the loss of the carboxylic acid moiety.

  • A significant fragment at m/z 166 , resulting from the loss of the bromine atom.

  • A likely base peak at m/z 121 or m/z 200/202 , indicative of stable benzyl/tropylium cations.

By understanding these predictable fragmentation pathways, researchers can confidently identify this molecule in complex matrices, distinguish it from structural isomers, and validate its presence in synthetic or biological samples.

References

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. (n.d.). International Letters of Chemistry, Physics and Astronomy. [Link]
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2015). Taylor & Francis Online. [Link]
  • McMaster, C. (n.d.).
  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2015).
  • The fragmentations of substituted cinnamic acids after electron impact. (1979). CORE. [Link]
  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Semantic Scholar. [Link]
  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018). St. Francis Xavier University. [Link]
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2011). National Institutes of Health (NIH). [Link]
  • Epling, G. A., & Lopes, A. (1979). Fragmentation pathways in the photolysis of phenylacetic acid. Journal of the American Chemical Society. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
  • Fragmentation mechanisms in mass spectrometry. (1972).
  • Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. (2018). MDPI. [Link]
  • Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. (2014). National Institutes of Health (NIH). [Link]
  • 2-Methoxyphenylacetic acid. (n.d.). PubChem. [Link]

Sources

A Comparative Guide to the Reactivity of 2-(4-Bromo-2-methoxyphenyl)acetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, substituted phenylacetic acids are pivotal scaffolds. Their utility as building blocks for more complex bioactive molecules is largely dictated by the reactivity of the carboxylic acid moiety. This guide provides an in-depth comparison of the reactivity of 2-(4-Bromo-2-methoxyphenyl)acetic acid and its positional isomers. We will delve into the electronic and steric effects that govern their behavior in key synthetic transformations, supported by theoretical principles and detailed experimental protocols for quantitative assessment.

Introduction: The Subtle Influence of Substituent Positioning

The reactivity of a carboxylic acid is fundamentally tied to the electrophilicity of its carbonyl carbon and the acidity of the carboxylic proton. In the context of substituted phenylacetic acids, the nature and position of substituents on the aromatic ring can profoundly alter these properties through a combination of electronic (inductive and resonance) and steric effects. For the isomers of bromomethoxyphenylacetic acid, the interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group creates a fascinating case study in predicting and understanding chemical reactivity.

The isomers under consideration in this guide are:

  • This compound

  • 2-(2-Bromo-4-methoxyphenyl)acetic acid

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid

  • 2-(4-Bromo-3-methoxyphenyl)acetic acid

  • 2-(5-Bromo-2-methoxyphenyl)acetic acid

  • 2-(2-Bromo-5-methoxyphenyl)acetic acid

  • 2-(3-Bromo-5-methoxyphenyl)acetic acid

  • 2-(2-Bromo-6-methoxyphenyl)acetic acid

Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions in, for example, amide bond formation for the synthesis of novel drug candidates.

Theoretical Framework for Reactivity Comparison

The reactivity of these isomers can be predicted by analyzing the electronic and steric influence of the bromo and methoxy substituents on the phenylacetic acid core.

Electronic Effects: Inductive vs. Resonance

The electronic influence of a substituent can be dissected into two components: the inductive effect and the resonance effect. These effects are quantified by Hammett substituent constants (σ).[1]

  • Inductive Effect (-I): This is an effect transmitted through the sigma bonds of the molecule. Both bromine and the oxygen of the methoxy group are more electronegative than carbon, and thus exert an electron-withdrawing inductive effect. The strength of the inductive effect diminishes with distance.[2]

  • Resonance Effect (+M or -M): This effect is transmitted through the pi system of the aromatic ring.

    • The methoxy group has a lone pair of electrons on the oxygen atom that can be delocalized into the aromatic ring, making it a strong electron-donating group by resonance (+M effect). This effect is most pronounced when the methoxy group is ortho or para to the side chain.

    • The bromo group , while having lone pairs, is a weak deactivator. Its inductive effect generally outweighs its weak resonance-donating effect.

The net effect of these substituents on the acidity of the carboxylic acid, and by extension, the electrophilicity of the carbonyl carbon, depends on their relative positions. An increase in acidity (lower pKa) generally correlates with increased reactivity in many nucleophilic acyl substitution reactions.

Steric Hindrance and the "Ortho-Effect"

Substituents in the ortho position to the acetic acid side chain can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate. However, a phenomenon known as the "ortho-effect" can also lead to an increase in the acidity of ortho-substituted benzoic acids, regardless of the electronic nature of the substituent.[3] This is often attributed to the substituent forcing the carboxylic acid group out of the plane of the aromatic ring, which reduces resonance stabilization of the neutral acid, making it more acidic.[3]

Predicted Reactivity Ranking

Based on these principles, we can establish a predicted order of reactivity for the isomers. A higher reactivity is generally associated with a more acidic carboxylic acid, which results from a greater net electron-withdrawing effect from the substituents.

A detailed qualitative analysis suggests the following trends:

  • Most Reactive: Isomers with the bromo group exerting a strong inductive effect and the methoxy group's donating effect being minimized. For example, 2-(3-Bromo-5-methoxyphenyl)acetic acid , where both groups are meta to the side chain, would experience strong inductive withdrawal from both without significant resonance donation to the carbon bearing the side chain.

  • Least Reactive: Isomers where the electron-donating resonance effect of the methoxy group is maximized, and the electron-withdrawing effect of the bromine is either distant or counteracted. For instance, This compound has a strongly donating methoxy group ortho to the side chain, which would decrease the acidity and electrophilicity of the carbonyl group.

  • Ortho-Substituted Isomers: Isomers like 2-(2-Bromo-4-methoxyphenyl)acetic acid and 2-(2-Bromo-6-methoxyphenyl)acetic acid will be significantly influenced by the ortho-effect. The steric hindrance from the ortho-bromo group could decrease the rate of reactions with bulky nucleophiles, while the acidity might be increased.

A precise quantitative ranking requires experimental data.

Experimental Data: A Comparative Overview

Table 1: Predicted pKa and Reactivity Trends for Isomers of Bromomethoxyphenylacetic Acid

IsomerPredicted Relative pKaPredicted Relative ReactivityRationale
2-(3-Bromo-5-methoxyphenyl)acetic acidLowestHighestStrong inductive withdrawal from both Br and OMe at the meta positions, with minimal resonance donation affecting the benzylic carbon.
2-(2-Bromo-5-methoxyphenyl)acetic acidLowHighOrtho-bromo increases acidity (ortho-effect). Meta-methoxy has a weaker donating effect.
2-(3-Bromo-4-methoxyphenyl)acetic acidIntermediate-LowHigh-IntermediatePara-methoxy is strongly donating, but meta-bromo is strongly withdrawing.
2-(4-Bromo-3-methoxyphenyl)acetic acidIntermediateIntermediatePara-bromo is withdrawing. Meta-methoxy has a weaker donating effect.
2-(5-Bromo-2-methoxyphenyl)acetic acidIntermediate-HighIntermediate-LowOrtho-methoxy is strongly donating. Meta-bromo is withdrawing.
This compoundHighLowOrtho-methoxy is strongly donating, increasing electron density at the benzylic position. Para-bromo is withdrawing but its effect is attenuated.
2-(2-Bromo-4-methoxyphenyl)acetic acidVariable (ortho-effect)Variable (steric hindrance)Ortho-bromo likely increases acidity but sterically hinders the reaction site.
2-(2-Bromo-6-methoxyphenyl)acetic acidVariable (ortho-effect)Lowest (steric hindrance)Two ortho substituents will provide significant steric hindrance.

Note: This table presents a qualitative prediction based on established chemical principles. Experimental verification is essential.

Experimental Protocols for Quantitative Comparison

To empirically determine the relative reactivity of these isomers, a robust and reproducible experimental setup is required. Here, we outline protocols for comparing their reactivity in two fundamental reactions: amide bond formation and esterification.

Comparative Kinetics of Amide Bond Formation via HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the rate of amide formation, providing quantitative data for comparing the reactivity of the isomers.

Workflow for Comparative Amide Coupling Kinetics

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_sols Prepare stock solutions of isomeric acids, amine (e.g., benzylamine), and an internal standard in a suitable solvent (e.g., ACN). react_setup In separate temperature-controlled vials, mix each isomeric acid with the amine and internal standard. prep_sols->react_setup initiate Initiate the reaction by adding a coupling reagent (e.g., EDC/HOBt). Start timer. react_setup->initiate quench At timed intervals, withdraw aliquots and quench the reaction (e.g., with excess acid). initiate->quench hplc Inject quenched aliquots into the HPLC system. quench->hplc data_acq Acquire chromatograms and integrate peak areas of the starting acid, amide product, and internal standard. hplc->data_acq plot Plot concentration of starting acid vs. time. data_acq->plot rate Determine the initial reaction rate from the slope of the curve. plot->rate compare Compare the initial rates of all isomers to establish the reactivity order. rate->compare

Caption: Workflow for determining the comparative kinetics of amide bond formation.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of each bromomethoxyphenylacetic acid isomer in acetonitrile (ACN).

    • Prepare a 10 mM stock solution of benzylamine in ACN.

    • Prepare a 5 mM stock solution of an internal standard (e.g., naphthalene) in ACN.

    • Prepare a 20 mM solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 20 mM solution of hydroxybenzotriazole (HOBt) in ACN.

  • Reaction Setup:

    • In a series of temperature-controlled vials (e.g., at 25°C), add 1.0 mL of each isomeric acid stock solution, 1.0 mL of the internal standard stock solution, and 0.9 mL of ACN.

    • Equilibrate the vials to the reaction temperature.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 0.1 mL of the benzylamine stock solution followed by 0.5 mL of the EDC/HOBt solution to each vial. Start a timer immediately.

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of ACN with 0.1% trifluoroacetic acid (TFA).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use a gradient elution method with mobile phases of water with 0.1% TFA (A) and ACN with 0.1% TFA (B).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • For each time point, calculate the concentration of the starting acid and the amide product by normalizing their peak areas to the peak area of the internal standard.

    • Plot the concentration of the starting acid versus time for each isomer.

    • Determine the initial rate of reaction from the initial slope of this plot.

    • Compare the initial rates to establish the relative reactivity of the isomers.

Fischer Esterification and Kinetic Monitoring

The Fischer esterification provides another avenue for comparing the reactivity of these carboxylic acids. The reaction progress can be monitored by gas chromatography (GC) or HPLC.

Workflow for Comparative Fischer Esterification Kinetics

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reactants Prepare solutions of each isomeric acid in a large excess of alcohol (e.g., methanol) containing an acid catalyst (e.g., H2SO4). react_setup Place reaction mixtures in a temperature-controlled heating block or oil bath with reflux condensers. prep_reactants->react_setup initiate Start heating and timing simultaneously. react_setup->initiate sampling At timed intervals, withdraw aliquots. initiate->sampling workup Perform a mini-quench and extraction (e.g., add to ice-water and extract with ether). sampling->workup gc_hplc Analyze the organic extracts by GC or HPLC. workup->gc_hplc quantify Quantify the amount of ester formed relative to the starting acid. plot Plot the percentage conversion to ester vs. time. quantify->plot rate_const Calculate pseudo-first-order rate constants. plot->rate_const

Caption: Workflow for determining the comparative kinetics of Fischer esterification.

Detailed Methodology:

  • Reaction Setup:

    • In separate round-bottom flasks equipped with reflux condensers, dissolve a known amount (e.g., 1 mmol) of each isomeric acid in a large excess of methanol (e.g., 20 mL).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask.

  • Reaction and Sampling:

    • Heat the reaction mixtures to reflux in a temperature-controlled oil bath.

    • At specified time intervals (e.g., 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction.

  • Sample Work-up:

    • Quench each aliquot by adding it to a vial containing ice-cold water (5 mL).

    • Extract the mixture with diethyl ether (2 x 5 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the ether extracts by GC-MS or HPLC to determine the ratio of the starting carboxylic acid to the methyl ester product.

  • Data Analysis:

    • Calculate the percentage conversion to the ester at each time point.

    • Plot ln([Acid]t/[Acid]0) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

    • Compare the rate constants for each isomer to determine their relative reactivity in esterification.

Intramolecular Cyclization: A Case for Ortho-Substituted Isomers

For isomers with the acetic acid side chain ortho to another suitable functional group, intramolecular cyclization reactions can be a key transformation. For instance, ortho-halophenylacetic acids can undergo intramolecular C-C bond formation to form oxindoles under appropriate conditions. The rate of such cyclizations will be highly dependent on the electronic nature of the other substituents on the ring. The presence of an electron-donating methoxy group could influence the electron density of the aromatic ring and thereby affect the rate of electrophilic attack by the side chain.

Conclusion

The reactivity of the isomers of 2-(bromomethoxyphenyl)acetic acid is a nuanced interplay of electronic and steric factors. While a qualitative prediction of their relative reactivity can be made based on fundamental principles of physical organic chemistry, a definitive ranking necessitates empirical data. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the reactivity of these and other substituted phenylacetic acids in key synthetic transformations. Such data is invaluable for the rational design of synthetic routes and the efficient development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • BenchChem. (2025).
  • Scribd. (n.d.).
  • Laha, J. K., Gulati, U., Malik, S., Schulte, T., & Breugst, M. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. The Journal of Organic Chemistry, 87(10), 6638–6656. [Link]
  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1963). The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols. Journal of the Chemical Society B: Physical Organic, 128. [Link]
  • Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555–o1556. [Link]
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
  • Wikipedia. (2024).
  • Chemistry Stack Exchange. (2021). Acidic nature comparison; benzoic acid and phenylacetic acid. [Link]
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
  • ResearchGate. (2015). pKa values for hydroxyphenylacetic acid isomers and its radical cations calculated using the PM6 semiempirical method. [Link]
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Chemistry LibreTexts. (2021). 26.

Sources

A Senior Application Scientist's Comparative Guide to the Biological Effects of Brominated Phenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bromination in Phenylacetic Acid Scaffolds

Phenylacetic acid (PAA) represents a foundational scaffold in medicinal chemistry, present in a wide array of biologically active compounds. Its simple structure, consisting of a phenyl group attached to an acetic acid moiety, belies its chemical versatility. Chemical modification of the phenyl ring is a common strategy to modulate the molecule's physicochemical properties and, consequently, its biological activity. Among these modifications, halogenation—and specifically bromination—is a powerful tool for enhancing potency, altering metabolic stability, and fine-tuning target selectivity.

The introduction of a bromine atom can profoundly impact a molecule's lipophilicity, electronic distribution, and steric profile. These changes dictate how the analog interacts with biological targets such as enzymes and receptors. This guide provides a comparative analysis of the biological effects of the primary positional isomers of brominated phenylacetic acid (BPAA)—2-bromophenylacetic acid (ortho), 3-bromophenylacetic acid (meta), and 4-bromophenylacetic acid (para)—synthesizing data from disparate studies to build a cohesive structure-activity relationship (SAR) narrative.

Physicochemical Properties: The Foundation of Biological Action

The position of the bromine atom on the phenyl ring directly influences the molecule's physical and chemical characteristics. These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with a specific biological target.

Property2-Bromophenylacetic Acid3-Bromophenylacetic Acid4-Bromophenylacetic Acid
CAS Number 18698-97-0[1]1878-67-7[2]1878-68-8[3]
Molecular Formula C₈H₇BrO₂[1]C₈H₇BrO₂[2]C₈H₇BrO₂[3]
Molecular Weight 215.04 g/mol [1]215.04 g/mol [2]215.04 g/mol [3]
Melting Point (°C) 103-10598-102[4]114-117[3]
pKa (Predicted) ~4.0~4.12[4]~4.2
Appearance White to pale cream crystalline powder[5]White crystalline powder or needles[4]White to off-white crystalline powder[6]

Comparative Biological Activities: An Isomer-Specific Analysis

Direct comparative studies evaluating all three isomers under identical conditions are limited. However, by collating data from various sources, a picture of their distinct biological profiles emerges.

Enzyme Inhibition

The BPAA isomers demonstrate selective inhibitory effects on different enzyme classes, a clear indication of how bromine placement dictates target specificity.

  • 4-Bromophenylacetic Acid (4-BPAA): This isomer has been identified as a phosphatase inhibitor .[7][8] Phosphatases are critical enzymes in signal transduction pathways, and their inhibition can have significant therapeutic implications, particularly in oncology and immunology. The para-position of the bromine likely orients the molecule favorably within the enzyme's active site.

  • 3-Bromophenylacetic Acid (3-BPAA): In contrast, 3-BPAA has been shown to inhibit penicillin biosynthetic enzymes .[4][9] This suggests potential applications in modifying antibiotic production pathways or as a scaffold for developing new antibacterial agents. It also possesses general anti-oxidative properties.[4][9]

  • 2-Bromophenylacetic Acid (2-BPAA): Specific enzyme inhibition data for the ortho-isomer is less prevalent in the literature, highlighting a potential area for future investigation.

This differentiation underscores a critical principle in medicinal chemistry: subtle structural changes can lead to dramatic shifts in biological targets.

Caption: Isomer-specific enzyme inhibition by BPAA analogs.
Cytotoxicity and Anticancer Potential

While data on the free acids is sparse, a study on a series of phenylacetamide derivatives provides valuable insight into the role of halogen position on cytotoxicity. The study evaluated compounds against various cancer cell lines, including MDA-MB-468 (breast cancer).

Compound (Derivative)R GroupIC₅₀ (μM) vs. MDA-MB-468 Cells
3f 4-Cl1.0 ± 0.13
3b 3-F1.5 ± 0.12
3k 4-Br 87 ± 0.13
3c 4-F87 ± 0.05
(Data adapted from Tavallaei, et al., Pharmaceutical Sciences, 2025)[10]

Analysis & Causality: The most striking observation is the dramatically lower cytotoxicity of the 4-bromo phenylacetamide derivative (3k), with an IC₅₀ of 87 µM.[10] This is in sharp contrast to the 4-chloro analog (3f), which was one of the most potent compounds in the series (IC₅₀ = 1 µM).[10] The large size of the bromine atom at the para-position may introduce steric hindrance, preventing the molecule from binding effectively to its cytotoxic target. This suggests that for this particular scaffold, a 4-bromo substitution is detrimental to anticancer activity. This finding is crucial for drug development, as it guides chemists away from this substitution pattern when designing cytotoxic agents based on this core structure.

Neuroactivity and Receptor Binding

Research has shown that phenylacetic acids, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac, can bind to specific γ-hydroxybutyric acid (GHB) binding sites in the brain.[11][12][13] While specific comparative data for the brominated analogs is not available, this established activity for the parent scaffold suggests that BPAAs could also modulate GHB signaling. Given the distinct electronic and steric profiles of the ortho, meta, and para isomers, it is highly probable that they would exhibit differential binding affinities and functional activities at these sites. This remains a compelling area for future neuropharmacological research.

Applications in Drug Synthesis and Development

Beyond their intrinsic biological activities, brominated phenylacetic acids are invaluable intermediates in organic synthesis. The carbon-bromine bond is a versatile functional handle, readily participating in cross-coupling reactions (e.g., Suzuki, Heck) that are fundamental to modern drug discovery.[14]

An exemplary case is the synthesis of the antiplatelet agent clopidogrel. Patent literature reveals that using an α-bromo-phenylacetic acid derivative in a key nucleophilic substitution step results in significantly higher reaction yields compared to its α-chloro counterpart.[15][16]

Causality: This enhanced reactivity is due to fundamental chemical principles. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond. This makes the bromide ion (Br⁻) a much better leaving group than the chloride ion (Cl⁻) in nucleophilic substitution reactions (like Sₙ2), leading to faster reaction rates and higher yields under milder conditions.[15] This choice directly impacts the efficiency and cost-effectiveness of pharmaceutical manufacturing.

Caption: Reactivity comparison in synthesis.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental designs are paramount. Below is a standard protocol for assessing the primary biological effect discussed: cytotoxicity.

Protocol: MTT Assay for Cellular Cytotoxicity

This protocol provides a robust method for quantifying the cytotoxic effects of BPAA analogs on a given cancer cell line (e.g., MDA-MB-468).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MDA-MB-468 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each BPAA analog in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis in software like GraphPad Prism.

Conclusion and Future Directions

The comparative analysis of brominated phenylacetic acid analogs reveals a compelling story of structure-driven biological specificity. The positional isomerism of the bromine atom dictates the molecule's interaction with distinct enzyme classes and significantly influences its cytotoxic potential.

  • 4-BPAA emerges as a phosphatase inhibitor.[7][8]

  • 3-BPAA acts as an inhibitor of penicillin biosynthetic enzymes.[4][9]

  • The 4-bromo substitution on a related phenylacetamide scaffold was found to be detrimental to cytotoxic activity against breast cancer cells.[10]

For drug development professionals, this guide highlights two key takeaways. First, BPAAs are not interchangeable; each isomer possesses a unique biological profile that must be considered. Second, their utility as synthetic intermediates, particularly the enhanced reactivity of bromo-derivatives, makes them valuable assets in the efficient construction of complex pharmaceutical agents.[15]

Future research should focus on direct, head-to-head comparative studies of these isomers in various biological assays, particularly in neuroactivity and anti-inflammatory models, to fully elucidate their therapeutic potential and build a more comprehensive SAR landscape.

References

  • 4-Bromophenylacetic Acid: An Essential Intermediate for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • CAS No : 1878-67-7 | Product Name : 3-Bromophenylacetic Acid | Pharmaffiliates.
  • Cas 1878-67-7,3-Bromophenylacetic acid - LookChem. LookChem. [Link]
  • 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem. PubChem. [Link]
  • (3-Bromophenyl)acetic acid | C8H7BrO2 | CID 74653 - PubChem. PubChem. [Link]
  • The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Exploring the Synthesis and Chemical Properties of 4-Bromophenylacetic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Tavallaei, et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
  • US Patent US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain.
  • Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in R
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in r

Sources

A Senior Application Scientist's Guide to Validating a Synthetic Route for 2-(4-Bromo-2-methoxyphenyl)acetic Acid via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the journey from a chemical concept to a viable active pharmaceutical ingredient (API) is paved with rigorous scientific validation. Intermediates like 2-(4-Bromo-2-methoxyphenyl)acetic acid are critical building blocks in the synthesis of complex therapeutic agents.[1] The integrity of the final API is fundamentally dependent on the purity and consistency of such precursors. Therefore, validating the synthetic route is not merely a procedural step but a cornerstone of quality assurance, ensuring that the process is robust, reproducible, and yields a product of defined purity.

This guide provides a comprehensive framework for validating a hypothetical synthetic route to this compound. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each experimental choice. As your partner in the laboratory, my goal is to equip you with the expertise to develop a self-validating system of analysis, grounded in authoritative principles and field-proven insights. We will focus on High-Performance Liquid Chromatography (HPLC), the gold standard for purity determination and assay in modern pharmaceutical chemistry, leveraging its precision, sensitivity, and resolving power.

The Synthetic Pathway: A Plausible Route and Its Analytical Challenges

To establish a context for our validation study, let us consider a common and efficient synthetic strategy for aryl acetic acids: the electrophilic bromination of a substituted phenylacetic acid. A plausible route starts from the commercially available 2-methoxyphenylacetic acid.

Hypothetical Synthesis:

  • Reaction: Electrophilic aromatic substitution (bromination) of 2-methoxyphenylacetic acid using a brominating agent (e.g., N-Bromosuccinimide or Bromine in acetic acid).

  • Target Molecule: this compound.

  • Key Analytical Challenges: The primary challenge is to develop an analytical method capable of separating the final product from:

    • Unreacted starting material (2-methoxyphenylacetic acid).

    • Potential positional isomers (e.g., 2-(6-Bromo-2-methoxyphenyl)acetic acid).

    • Di-brominated byproducts.

    • Other process-related impurities.

A robust HPLC method must possess the specificity to resolve these closely related structures, ensuring an accurate assessment of product purity.

Part 1: Foundational HPLC Method Development

The development of a reliable HPLC method is a systematic process of optimizing separation parameters. Each choice is a deliberate step towards achieving the desired resolution, peak shape, and analysis time.

Causality Behind Experimental Choices
  • Column Selection: The Separation Engine

    • Choice: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Rationale: The target analyte is a moderately nonpolar aromatic carboxylic acid. A C18 stationary phase, with its long alkyl chains, provides a hydrophobic environment ideal for retaining such molecules through hydrophobic interactions. This is the workhorse of reversed-phase chromatography and offers a predictable starting point for method development. While mixed-mode columns can offer unique selectivity for aromatic acids[2][3], a C18 phase provides a robust and widely applicable solution.

  • Mobile Phase Optimization: Driving the Separation

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol.

    • Rationale: While both are common reversed-phase solvents, acetonitrile often provides better peak shapes for acidic compounds and has a lower UV cutoff, which is beneficial for detection at low wavelengths. Its lower viscosity also results in lower backpressure. The choice of organic modifier is a powerful tool to influence selectivity.[4]

    • Aqueous Phase and pH Control: A buffered aqueous phase set to a low pH is critical.

    • Rationale: Our target is a carboxylic acid with an estimated pKa around 4.3.[5] To ensure consistent retention and sharp, symmetrical peaks, the analysis must be conducted at a pH where the acid is fully protonated (in its neutral, more hydrophobic form). A common practice is to set the mobile phase pH at least two units below the analyte's pKa.[4][6] Therefore, a pH of ~2.5 is ideal. A phosphate buffer or 0.1% formic acid in water are excellent choices. The latter is also compatible with mass spectrometry (LC-MS) if further characterization is needed.[2]

  • Detection Wavelength: Seeing the Analyte

    • Choice: UV detection at 210 nm and 254 nm.

    • Rationale: The phenyl ring and carboxylic acid group absorb UV light. A low wavelength like 210 nm is often used for the general detection of organic acids and can provide high sensitivity.[7] However, a higher wavelength like 254 nm, characteristic of aromatic systems, can offer greater specificity and reduce interference from solvent impurities.[8] The optimal approach is to use a photodiode array (PDA) detector to monitor both, and to confirm peak purity by comparing UV spectra across the peak.

Experimental Protocol: The Developed HPLC Method

This protocol serves as our validated method for monitoring the synthesis and qualifying the final product.

ParameterSpecification
Instrument HPLC system with quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
Column C18 Reversed-Phase Column (150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Phosphoric Acid in Water (pH adjusted to ~2.4).
Mobile Phase B Acetonitrile (ACN).
Elution Mode Gradient Elution.
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection PDA detection at 210 nm and 254 nm.
Injection Volume 10 µL.
Sample Diluent Acetonitrile:Water (50:50, v/v).

Part 2: The Validation Framework: A Self-Validating System

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] We will adhere to the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]

G cluster_synthesis Synthesis & Analysis Workflow cluster_validation HPLC Method Validation Protocol synthesis Synthesize Crude Product ipc In-Process Control (IPC) via HPLC synthesis->ipc workup Work-up & Purification ipc->workup final_product Isolate Final Product workup->final_product specificity Specificity final_product->specificity Submit for Validation linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness

Caption: Overall workflow from synthesis to HPLC method validation.

Specificity
  • Purpose: To demonstrate that the method can unequivocally measure the analyte in the presence of components that may also be present, such as starting materials, byproducts, or degradants.[10]

  • Protocol:

    • Analyze blank diluent to show no interfering peaks.

    • Analyze a pure standard of this compound.

    • Analyze standards of potential impurities (starting material, known isomers) individually.

    • Prepare a "spiked" sample by mixing the main analyte with known amounts of all potential impurities.

    • Analyze the spiked sample to confirm that all components are baseline resolved from the main analyte peak. Resolution (Rs) between adjacent peaks should be >1.5.

Linearity and Range
  • Purpose: To establish a linear relationship between the concentration of the analyte and the detector's response over a defined range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the known concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area
50451023
75674589
100902112
1251123567
1501350987
Result R² = 0.9998
Accuracy
  • Purpose: To determine the closeness of the measured value to the true value, often expressed as percent recovery.

  • Protocol:

    • Prepare a sample matrix (placebo) without the analyte.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (for a total of nine determinations).

    • Analyze the samples and calculate the percent recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.3100.3%
120%120.0121.1100.9%
Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[12]

Precision Study%RSD of Peak Area
Repeatability (Day 1)0.85%
Intermediate (Day 2)1.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: Based on the signal-to-noise (S/N) ratio.

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria: The precision (%RSD) at the LOQ should not exceed 10%.

Robustness
  • Purpose: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.[9]

  • Protocol: Introduce small changes to the method and observe the effect on the results.

    • Vary mobile phase pH (e.g., ± 0.1 units).

    • Vary column temperature (e.g., ± 2 °C).

    • Vary flow rate (e.g., ± 0.1 mL/min).

    • Vary mobile phase composition (e.g., ± 2% acetonitrile).

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor, etc.) should remain within acceptable limits, and the final calculated result should not significantly change.

G Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD_LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Core parameters for HPLC method validation under ICH guidelines.

Conclusion: From Validated Method to Assured Quality

This guide has outlined a comprehensive strategy for the development and validation of an HPLC method to support the synthesis of this compound. By grounding our choices in established chromatographic principles and adhering to the rigorous framework of ICH guidelines, we have built more than just a protocol; we have created a self-validating system of quality control.

The validated method described herein provides a trustworthy tool for in-process monitoring, final product release, and stability testing. It ensures that every batch of the synthetic intermediate meets the stringent purity requirements necessary for downstream API manufacturing. For the research scientist and drug development professional, this level of analytical rigor is non-negotiable. It is the foundation upon which product quality, safety, and efficacy are built, transforming a synthetic route from a procedure into a controlled, validated process.

References

  • National Center for Biotechnology Information. (n.d.). Study on reversed-phase high performance liquid chromatography separation condition and determination method of organic acids. PubMed.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
  • National Center for Biotechnology Information. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • University of Texas at Austin. (n.d.). GENERAL HPLC METHODS.
  • YouTube. (2024, April 19). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations.
  • AMERICAN ELEMENTS. (n.d.). This compound.
  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • SIELC Technologies. (n.d.). Separation of Bromoacetic acid on Newcrom R1 HPLC column.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • ResearchGate. (n.d.). (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Wikipedia. (n.d.). Phenylacetic acid.

Sources

A Comparative Spectroscopic Guide to Phenylacetic Acid Derivatives: Characterization of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Phenylacetic acid derivatives, in particular, serve as crucial building blocks in the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7), a compound of interest in medicinal chemistry.[1]

While complete, formally published spectroscopic data for this specific isomer is not widely available in the public domain, this guide will construct a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). To provide a robust, scientifically-grounded comparison, we will contrast this predicted data with the experimentally verified spectroscopic data of its close structural isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid, as well as other related phenylacetic acid derivatives.[2] This comparative approach will empower researchers to confidently identify and differentiate these compounds, ensuring the integrity of their synthetic pathways and downstream applications.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from foundational spectroscopic principles and analysis of the spectra of structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet, highly dependent on concentration and solvent.
~7.15Doublet1HAr-HAromatic proton ortho to the acetic acid group.
~7.05Doublet of doublets1HAr-HAromatic proton meta to the acetic acid group and ortho to the bromine.
~6.90Doublet1HAr-HAromatic proton ortho to the methoxy group.
~3.85Singlet3H-OCH₃The methoxy group protons are shielded and appear as a sharp singlet.
~3.65Singlet2H-CH₂-The methylene protons adjacent to the aromatic ring and the carbonyl group appear as a singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~178C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~156Ar-C (C-OCH₃)The aromatic carbon attached to the electron-donating methoxy group is deshielded.
~134Ar-C (C-Br)The aromatic carbon attached to the bromine atom.
~130Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~115Ar-C (C-CH₂COOH)The aromatic carbon attached to the acetic acid moiety.
~112Ar-CHAromatic methine carbon.
~56-OCH₃The carbon of the methoxy group.
~40-CH₂-The methylene carbon.

Table 3: Predicted IR Spectroscopic Data

Frequency (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
~1050C-O stretchCarboxylic Acid
~800-880C-H bendAromatic (para-substitution)
~600-700C-Br stretchAryl Bromide

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
244/246[M]⁺ Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
199/201[M-COOH]⁺ Loss of the carboxylic acid group.
120[M-Br-COOH]⁺ Loss of bromine and the carboxylic acid group.

Comparative Analysis with 2-(3-Bromo-4-methoxyphenyl)acetic acid

A study published by the National Institutes of Health provides detailed experimental spectroscopic data for 2-(3-Bromo-4-methoxyphenyl)acetic acid, a structural isomer of our target compound.[2] By comparing our predicted data with this published data, we can highlight the key differences that arise from the altered substitution pattern on the aromatic ring.

¹H NMR Comparison:

In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the aromatic protons are reported at δ 7.48 (d), 7.19 (dd), and 6.86 (d).[2] The key difference in the predicted spectrum of this compound would be the coupling patterns and chemical shifts of the aromatic protons due to the different positions of the substituents. The ortho, meta, and para relationships between the protons and the electron-donating (-OCH₃) and electron-withdrawing (-Br, -CH₂COOH) groups will result in a distinct splitting pattern and downfield/upfield shifts.

¹³C NMR Comparison:

The published ¹³C NMR data for 2-(3-Bromo-4-methoxyphenyl)acetic acid shows signals at δ 178.0, 155.5, 134.6, 129.6, 127.0, 112.2, 111.9, 56.5, and 39.9.[2] While many of these shifts will be similar for the 2-(4-Bromo-2-methoxyphenyl) isomer (e.g., the carbonyl, methoxy, and methylene carbons), the chemical shifts of the aromatic carbons will differ significantly due to the change in the electronic environment.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are standardized, step-by-step methodologies for the key experiments discussed.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H and ¹³C NMR):

    • The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.[4]

    • A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

    • The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

  • Sample Introduction (Electron Ionization - EI):

    • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Data Acquisition:

    • The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Figure 1: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This guide has provided a detailed, albeit predicted, spectroscopic profile for this compound. By leveraging established spectroscopic principles and making direct comparisons with a known structural isomer, we have outlined the key spectral features that researchers can expect to observe. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As with any analytical endeavor, the combination of multiple spectroscopic techniques provides the most robust and unambiguous structural confirmation.

References

  • National Institutes of Health. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC. [Link]
  • American Elements. This compound | CAS 1026089-09-7. [Link]
  • MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. [Link]
  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
  • NIST WebBook. 4-Bromophenylacetic acid. [Link]
  • NIST WebBook. Acetic acid, bromo-. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Bromo-2-methoxyphenyl)acetic Acid: A Comparative Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the strategic selection of synthetic pathways is paramount to achieving efficiency, scalability, and cost-effectiveness. 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7), a substituted phenylacetic acid derivative, serves as a valuable building block for a range of complex molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid for amide couplings and further derivatization, the aryl bromide for cross-coupling reactions, and the methoxy group which influences the electronic properties of the aromatic ring.

This guide provides an in-depth comparative analysis of two robust synthetic methodologies for preparing this key intermediate. We will move beyond a mere recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and a practical comparison of their respective advantages and limitations.

Methodology 1: The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a powerful, albeit sometimes underutilized, transformation in organic synthesis that converts aryl alkyl ketones into terminal carboxylic acids (or their derivatives) with the same number of carbon atoms.[1] This is achieved by the remarkable migration of the carbonyl function to the end of the alkyl chain. This pathway offers a convergent approach, building the acetic acid side chain in a single oxidative rearrangement step from a readily available acetophenone precursor.

Causality and Mechanistic Rationale

The reaction is initiated by the formation of an enamine from the starting ketone, 1-(4-Bromo-2-methoxyphenyl)ethanone, and a secondary amine, typically morpholine.[1][2] This enamine then attacks elemental sulfur. The subsequent cascade of rearrangements is thought to proceed through a thio-substituted iminium-aziridinium intermediate, which ultimately leads to the formation of a thioamide.[1][3] This stable intermediate, a phenylacetylthiomorpholide in this case, is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.[4] The choice of morpholine is historical and practical; it is an inexpensive, high-boiling secondary amine that effectively facilitates the reaction, and the resulting thioamide is typically a stable, crystalline solid that is easily purified.[5]

Willgerodt_Kindler_Reaction Start 1-(4-Bromo-2-methoxyphenyl)ethanone Thioamide Phenylacetylthiomorpholide Intermediate Start->Thioamide Heat Reagents + Morpholine + Sulfur (S₈) End This compound Thioamide->End Hydrolysis Hydrolysis (e.g., aq. NaOH, then H₃O⁺) Multistep_Synthesis cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis Start 4-Bromo-2-methoxytoluene BenzylBromide Benzyl Bromide Intermediate Start->BenzylBromide CCl₄ or MeCN, Δ Reagents1 + NBS + AIBN (cat.) Nitrile Phenylacetonitrile Intermediate BenzylBromide->Nitrile Acetone, Δ Reagents2 + NaCN End This compound Nitrile->End Reagents3 + aq. NaOH, Δ + H₃O⁺

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of Phenylacetic Acid Derivatives: A Case Study of Brominated vs. Non-Brominated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystal structures of two phenylacetic acid derivatives: 2-(3-Bromo-4-methoxyphenyl)acetic acid and 2-(2-methoxyphenyl)acetic acid. While the primary focus was initially on 2-(4-Bromo-2-methoxyphenyl)acetic acid, a comprehensive search of crystallographic databases revealed a lack of publicly available structural data for this specific compound. Therefore, this guide has been adapted to offer a robust comparison between a brominated isomer and its non-brominated counterpart, providing valuable insights into the influence of halogen substitution on crystal packing and molecular conformation.

This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules. It offers not only a comparison of crystallographic data but also a detailed overview of the experimental workflow, from synthesis and crystallization to data collection and structure refinement, underscoring the causality behind key experimental choices.

The Crucial Role of Single-Crystal X-ray Diffraction

In the realm of drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, which collectively govern the physicochemical properties of a compound, including its solubility, stability, and biological activity.

The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage requiring careful consideration and optimization. This guide will walk you through this process, using our subject molecules as illustrative examples.

Experimental Workflow: A Step-by-Step Guide

The successful determination of a crystal structure hinges on a logical and well-executed experimental plan. The following diagram outlines the typical workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 1: Synthesis and Crystallization - The Art of Obtaining Quality Crystals

The adage "garbage in, garbage out" is particularly pertinent to crystallography; the quality of the crystal dictates the quality of the diffraction data and, ultimately, the resolution of the final structure.

Synthesis:

Our comparative analysis begins with the synthesis of the two compounds. 2-(3-Bromo-4-methoxyphenyl)acetic acid can be synthesized via the regioselective bromination of 4-methoxyphenylacetic acid.[2]

  • Protocol for the Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid:

    • Dissolve 4-methoxyphenylacetic acid in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution over a period of 30 minutes.

    • Continue stirring the mixture at room temperature for one hour.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and air-dry.

    • Recrystallize the crude product from a suitable solvent, such as hot xylene, to obtain high-purity crystals.[2]

2-(2-methoxyphenyl)acetic acid is commercially available and can be purified by recrystallization if necessary.

Crystallization:

The goal of crystallization is to encourage molecules to pack in a highly ordered, repeating lattice. The choice of solvent and crystallization technique is critical and often requires empirical screening. Common techniques for small molecules include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For the compounds in this guide, suitable crystals for SCXRD were obtained through slow evaporation from appropriate solvents.

Part 2: Data Collection and Processing - Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. Modern diffractometers, often equipped with CCD or CMOS detectors, rotate the crystal through a series of orientations, collecting a complete sphere of diffraction data.

  • Key Considerations During Data Collection:

    • Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • X-ray Source: The choice of X-ray wavelength (e.g., from a copper or molybdenum source) can be important, particularly for determining the absolute configuration of chiral molecules.

The collected diffraction images are then processed to integrate the intensities of the individual reflections and apply various corrections (e.g., for absorption and polarization). This results in a file containing a list of unique reflections and their corresponding intensities.

Part 3: Structure Solution and Refinement - From Data to a 3D Model

Structure Solution:

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods are computational techniques used to determine these initial phases. For small molecules, "direct methods" are highly effective and are implemented in software packages like SHELXS or SHELXT.

Structure Refinement:

Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the refinement is assessed by the R-factor (or residual factor), with lower values indicating a better fit of the model to the data.

Comparative Crystallographic Analysis

The following table summarizes the key crystallographic data for 2-(3-Bromo-4-methoxyphenyl)acetic acid and 2-(2-methoxyphenyl)acetic acid, providing a quantitative basis for our comparison.

Parameter2-(3-Bromo-4-methoxyphenyl)acetic acid[3]2-(2-methoxyphenyl)acetic acid[3]
Chemical Formula C₉H₉BrO₃C₉H₁₀O₃
Molecular Weight 245.06 g/mol 166.17 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 12.5022 (4)14.2570 (6)
b (Å) 8.2690 (2)7.9250 (4)
c (Å) 9.0199 (3)29.8796 (13)
α (°) 9090
β (°) 93.573 (1)90
γ (°) 9090
Volume (ų) 930.67 (5)3376.0 (3)
Z 416
Temperature (K) 120200
Key IntermolecularInteractions O-H···O hydrogen bonds formingcentrosymmetric dimers (R²₂(8) motif)O-H···O hydrogen bonds formingcentrosymmetric dimers
Structural Insights and Comparison

Molecular Conformation:

In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid moiety is significantly twisted out of the plane of the ring, with a dihedral angle of approximately 78.15°.[2] This perpendicular orientation is a common feature in phenylacetic acid derivatives and is influenced by steric hindrance between the substituents on the phenyl ring and the carboxylic acid group.

The crystal structure of 2-(2-methoxyphenyl)acetic acid also shows a non-planar conformation, with the acetic acid group twisted relative to the phenyl ring.[3] A detailed comparison of the torsion angles would reveal subtle differences in the preferred conformations of the two molecules, likely influenced by the different substitution patterns on the phenyl ring.

Crystal Packing and Intermolecular Interactions:

A striking similarity between the two structures is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2][3] This is a very common and robust supramolecular synthon in carboxylic acids.

The presence of the bromine atom in 2-(3-Bromo-4-methoxyphenyl)acetic acid introduces the possibility of halogen bonding and other weak intermolecular interactions involving the bromine atom, which are absent in the 2-methoxy analogue. These additional interactions can significantly influence the crystal packing and the overall solid-state architecture. The difference in crystal systems and space groups (monoclinic P2₁/c vs. orthorhombic Pbca) is a direct consequence of these different packing arrangements.

The following diagram illustrates the hydrogen-bonded dimer formation common to both structures:

dimer_formation cluster_dimer Centrosymmetric Dimer mol1 R-C(=O)OH mol2 HO(O=)C-R mol1->mol2 O-H···O mol2->mol1 O-H···O

Figure 2: Schematic of the R²₂(8) hydrogen-bonding motif forming a centrosymmetric dimer.

Conclusion and Future Directions

This comparative guide has detailed the process of X-ray crystal structure analysis and highlighted the structural similarities and differences between 2-(3-Bromo-4-methoxyphenyl)acetic acid and 2-(2-methoxyphenyl)acetic acid. Both molecules exhibit the characteristic hydrogen-bonded dimer formation of carboxylic acids. However, the presence of the bromine atom and the different substitution patterns lead to distinct crystal packing arrangements, as evidenced by their different crystal systems and space groups.

The lack of available crystal structure data for this compound underscores the ongoing need for the crystallographic community to characterize and deposit the structures of even seemingly simple organic molecules. Such data is invaluable for building a comprehensive understanding of structure-property relationships and for the rational design of new materials and pharmaceuticals. Future work should focus on the synthesis and crystallization of this compound and its derivatives to enable a more direct and complete comparative analysis.

References

  • Hosten, E. C., & Betz, R. (2020). The crystal structure of 2-(2-methoxyphenyl)acetic acid, C9H10O3. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1-3. [Link]
  • Guzei, A. A., Gunderson, A. R., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555–o1556. [Link]
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.

Sources

A Comparative Guide to Purity Determination: Elemental Analysis of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and toxicological data are built. For intermediates like 2-(4-Bromo-2-methoxyphenyl)acetic acid, a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), ensuring high purity is paramount. This guide provides an in-depth examination of elemental analysis as a primary method for purity verification, comparing its utility against orthogonal chromatographic and spectroscopic techniques.

The Principle and Primacy of Elemental Analysis

Elemental analysis, particularly through high-temperature combustion, remains a fundamental technique for determining the elemental composition of a pure organic compound.[1][2] Its power lies in its directness: the method quantifies the absolute percentage by mass of core elements—typically Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O)—and compares this to the theoretical composition derived from the compound's molecular formula.[3][4]

This technique is uniquely positioned to detect impurities that other common methods might miss. Unlike High-Performance Liquid Chromatography (HPLC), which relies on a chromophore for UV detection, or Nuclear Magnetic Resonance (NMR) spectroscopy, elemental analysis can identify the presence of inorganic impurities (e.g., salts from purification) or excess residual water, which can significantly skew a compound's perceived molar mass and subsequent reaction stoichiometries.[5]

For this compound, the molecular formula is C₉H₉BrO₃ .[6][7] The theoretical elemental composition is the gold standard against which experimental results are measured.

ElementSymbolAtomic Mass (amu)Molar Mass Contribution ( g/mol )Theoretical Mass %
CarbonC12.011108.09944.11%
HydrogenH1.0089.0723.70%
BromineBr79.90479.90432.60%
OxygenO15.99947.99719.58%
Total 245.072 100.00%
Table 1: Theoretical elemental composition of this compound (C₉H₉BrO₃).

Experimental Protocol: Purity Confirmation by CHN/O Analysis

This protocol outlines a self-validating system for determining the C, H, and O content. While standard CHNS analyzers are most common, oxygen is typically determined separately by pyrolysis.[4][8] Bromine requires other methods, such as titration or ion chromatography, but confirming the C, H, and O percentages provides a robust indication of purity.

Causality in Experimental Design

The choice of combustion analysis is deliberate. It serves as a bulk property measurement, providing an assessment of the entire sample rather than just the components visible to a specific detection method.[9] This approach is vital for ensuring that the material's identity and integrity are consistent throughout the batch.

Detailed Step-by-Step Methodology
  • Sample Preparation (Homogenization & Drying):

    • Action: Finely grind a representative sample of this compound using an agate mortar and pestle.

    • Action: Dry the homogenized sample in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved. This typically requires several hours.

    • Rationale: Grinding ensures sample homogeneity.[4] Drying is critical to remove adsorbed water, which would otherwise inflate the hydrogen percentage and deflate the carbon percentage, leading to an inaccurate purity assessment.[8]

  • Instrument Calibration & System Suitability:

    • Action: Calibrate the elemental analyzer using a certified, ultra-pure standard with a known elemental composition (e.g., Acetanilide). The calibration should be performed according to the instrument manufacturer's guidelines.

    • Action: Following calibration, analyze a known check standard to verify the calibration's accuracy. The results must fall within the laboratory's predefined acceptance limits (e.g., ±0.3% of the known value).

    • Rationale: Calibration establishes the relationship between the detector response and the elemental amount. The check standard provides a trustworthy, independent verification that the system is performing correctly before analyzing the unknown sample.

  • Sample Weighing and Encapsulation:

    • Action: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a tin or silver capsule. Record the weight to at least five decimal places.

    • Action: Crimp the capsule to ensure no sample is lost and a tight seal is formed.

    • Rationale: The final elemental percentages are calculated based on the initial sample weight, making accurate weighing the most critical step for a precise result.[4] A microbalance is essential due to the small sample size.

  • Combustion and Analysis:

    • Action: Place the encapsulated sample into the elemental analyzer's autosampler.

    • Action: Initiate the analysis sequence. The sample undergoes flash combustion in a high-temperature (≥950°C) furnace in a pure oxygen environment.[3][8]

    • Action (for CHN): The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂. They are then chromatographically separated and quantified by a thermal conductivity detector (TCD).[10]

    • Action (for Oxygen): In a separate run, the sample is pyrolyzed in a high-temperature furnace over platinized carbon. The oxygen in the sample is converted to carbon monoxide (CO), which is then separated and detected.[8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data & Purity Assessment Grind Homogenize Sample (Grinding) Dry Dry to Constant Weight (Vacuum Oven) Grind->Dry Ensures homogeneity Weigh Accurate Weighing (1-3 mg, Microbalance) Dry->Weigh Combust Flash Combustion (≥950°C in O₂) Weigh->Combust Encapsulated Sample Separate Gas Separation (GC Column) Combust->Separate CO₂, H₂O, N₂ Detect Detection (TCD / IR) Separate->Detect Calculate Calculate Mass % Detect->Calculate Compare Compare to Theoretical Calculate->Compare Purity Confirm Purity (Acceptance Criteria) Compare->Purity Within ±0.4%

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the proper and safe disposal of 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS Number: 1026089-09-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist. It elucidates the rationale behind each step, ensuring a culture of safety and regulatory compliance within the laboratory. Our commitment is to empower you with the knowledge to not only follow protocols but to understand the fundamental principles of chemical waste management, thereby fostering a safer research environment.

I. Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by a hierarchy of controls and regulations designed to protect laboratory personnel, the public, and the environment. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the federal framework for hazardous waste management.[1] It is imperative to recognize that state and local regulations may be more stringent, and your institution's Environmental Health and Safety (EHS) department is the ultimate authority for specific protocols at your facility.

II. Hazard Profile of this compound

Understanding the specific hazards of a chemical is the foundation of its safe handling and disposal. Based on available safety data, this compound is classified with the following hazards:

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H332 Harmful if inhaled.
H335 May cause respiratory irritation.

Source: Ambeed, Inc. Safety Data Sheet via Sigma-Aldrich[1]

This compound is a halogenated organic acid, and as such, it should be handled with the appropriate precautions for corrosive and toxic materials.[2] The presence of bromine, a halogen, necessitates its segregation into a halogenated waste stream.

III. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including preparation for disposal, the following minimum PPE must be worn:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact and irritation.
Eye Protection Safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Chemical-resistant lab coat or apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Use in a certified chemical fume hood.To prevent inhalation of dust or vapors, which can cause respiratory irritation.
IV. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Initial Assessment: All waste streams containing this compound must be treated as hazardous waste.

  • Segregation: This is a critical step to prevent dangerous chemical reactions.[3] This waste must be collected in a designated container for halogenated organic waste . Do not mix with non-halogenated solvents, strong bases, or oxidizing agents.[4][5]

2. Container Selection and Labeling:

  • Container Compatibility: Use a container made of a material compatible with acidic and halogenated waste, such as borosilicate glass or high-density polyethylene (HDPE).[2] Avoid metal containers. The container must have a secure, leak-proof screw cap.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Toxic," "Irritant")

    • The date of waste accumulation initiation.

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): The waste container should be kept in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.[3]

  • Container Fullness: Do not overfill the waste container. A good practice is to fill it to no more than 90% of its capacity to allow for expansion.

4. Final Disposal:

  • EHS Coordination: Once the waste container is full or has been in the SAA for the maximum allowed time (per institutional policy, often not exceeding one year for partially filled containers), contact your institution's EHS department to arrange for pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste in accordance with all federal, state, and local regulations.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe segregate Segregate as Halogenated Organic Acid Waste ppe->segregate container Select Compatible Container (Glass or HDPE) segregate->container label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) container->label store Store in Designated SAA with Secondary Containment label->store full Container Full or Max Storage Time Reached? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end Professional Disposal (Licensed Vendor) contact_ehs->end

A flowchart depicting the proper disposal workflow for this compound.

V. Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large or uncontrolled spills, contact your institution's emergency response team or EHS immediately.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[2] Do not use combustible materials like sawdust.[2]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the incident to your supervisor and EHS department, regardless of the size of the spill.

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

VI. Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a regulatory burden but a professional responsibility. By understanding the hazards, adhering to the established protocols, and preparing for emergencies, you contribute to a robust safety culture that protects yourself, your colleagues, and the wider community. Always prioritize safety and consult your institution's EHS department for guidance on specific disposal policies and procedures.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 2-Bromo-4-methoxyphenylacetic acid.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-methoxyphenylacetic acid.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.

Sources

Personal protective equipment for handling 2-(4-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(4-Bromo-2-methoxyphenyl)acetic Acid

This guide provides essential, field-proven safety protocols and logistical plans for handling this compound. As Senior Application Scientists, our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity. The following procedures are designed to be a self-validating system, grounded in authoritative safety data.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 66916-99-2) is a solid, cream-colored powder used as a versatile building block in pharmaceutical and chemical research.[1] While invaluable in synthesis, it presents specific hazards that necessitate rigorous safety precautions. According to safety data sheets (SDS), this compound is classified as hazardous.[2]

The primary risks associated with handling this chemical are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation (Category 2/2A): The compound can cause significant eye irritation upon contact.[2][3][4]

  • Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): Inhalation of the dust may lead to respiratory tract irritation.[2][3][4][5]

  • Acute Oral Toxicity (Category 3): Some suppliers classify this chemical as toxic if swallowed.

Given its nature as a fine powder, the primary routes of exposure are inhalation and direct contact with skin or eyes. Therefore, all handling procedures must be designed to minimize dust formation and prevent contact.[5][6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of PPE must be based on a thorough risk assessment and adhere to established safety standards such as the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8]

PPE CategoryRequired EquipmentSpecifications & Rationale
Eye & Face Protection Safety glasses with side-shields or safety goggles. A face shield is required when there is a significant risk of splashing or dust generation.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9][10] This provides a crucial barrier against airborne particles entering the eyes, which are particularly sensitive to this irritant.[2][4]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[5][6] Dispose of contaminated gloves immediately after use in accordance with institutional guidelines.[6]
Skin & Body Protection A fully buttoned laboratory coat.Impervious clothing should be used to protect against chemical splashes.[6][9] This prevents the compound from settling on personal clothing and causing prolonged skin contact.
Respiratory Protection Use is contingent on ventilation. In a certified chemical fume hood, respiratory protection may not be required. For handling outside of a fume hood or when dust is generated, a NIOSH-approved N95 dust mask or higher is essential.A risk assessment should determine the specific type of respirator needed.[8] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended; for higher-level protection, cartridges suitable for organic vapors and particulates (OV/AG/P99) should be used.[5][6]

Procedural Guide: From Handling to Disposal

Adherence to standardized operating procedures is critical for minimizing exposure risk.[11]

Experimental Workflow: Safe Handling Protocol

This protocol outlines the essential steps for weighing and transferring this compound.

  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood or a well-ventilated area, to minimize inhalation exposure.[12][13] Ensure eyewash stations and safety showers are accessible and unobstructed.[9][10]

  • PPE Donning: Before handling the chemical, don all required PPE as specified in the table above.

  • Handling the Compound:

    • Handle the container carefully to avoid generating dust.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder directly.

    • If weighing, do so within the fume hood or on a draft shield to contain any airborne particles.

    • Keep the container tightly closed when not in use.[2][4]

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Remove PPE carefully, avoiding contamination of skin or personal clothing.

    • Wash hands thoroughly with soap and water after handling is complete.[2][5]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Evaluate the size and nature of the spill. For large spills or if you feel it is unsafe to clean up, contact your institution's Environmental Health & Safety (EHS) department.[13]

  • Containment & Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Do NOT use water to clean up, as this may spread contamination.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6][14] Avoid creating dust.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to local and institutional regulations.[12]

Logistical Plan: Waste Disposal

Chemical waste must be managed in accordance with federal, state, and local regulations.[7]

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's authorized hazardous waste management service.[12] Do not dispose of this chemical down the drain.[4][6]

Visualized Workflow: Safe Handling of this compound

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound.

start Start: Task Requiring This compound assess 1. Assess Hazards (Review SDS) start->assess ppe_don 2. Don Required PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe_don handle 3. Perform Chemical Handling (Weighing, Transfer, Reaction) ppe_don->handle spill_check Spill Occurred? handle->spill_check spill_protocol 4a. Execute Spill Protocol (Contain, Clean, Decontaminate) spill_check->spill_protocol Yes complete 4. Task Complete spill_check->complete No waste 5. Segregate & Label Hazardous Waste spill_protocol->waste complete->waste ppe_doff 6. Doff PPE Correctly waste->ppe_doff hygiene 7. Wash Hands Thoroughly ppe_doff->hygiene end End hygiene->end

Caption: Workflow for handling this compound.

References

  • Toxicity of selected brominated arom
  • Safety First: Best Practices for Handling Research Chemicals.XPRESS CHEMS.
  • Laboratory Safety and Chemical Hygiene Plan.Northwestern University.
  • Chemical Safety in Research and Teaching.
  • Safety Data Sheet: 2-Bromo-4-methoxyphenylacetic acid.Fisher Scientific.
  • 2-Bromo-4-methoxyphenylacetic acid 97.Sigma-Aldrich.
  • PHENYL ACETIC ACID, Natural (Manufacturing) - SDS.Aurochemicals.
  • (2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)
  • Safety Data Sheet: 2-methoxyphenylacetic acid.Sigma-Aldrich.
  • Chemical Safety for Laboratory Employees.Rosalind Franklin University.
  • Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Benzyl phenylacet
  • Safety Data Sheet: 4-Methoxyphenylacetic acid.Fisher Scientific.
  • Laboratory Safety Guidance.
  • Safety Data Sheet: Phenylacetic acid.Sigma-Aldrich.
  • 2-Bromo-4-methoxyphenylacetic acid.Chem-Impex.
  • PHENYLACETIC ACID MSDS.Loba Chemie.
  • Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats.
  • Bromine: toxicological overview.GOV.UK.
  • 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid - Safety D
  • Safety Data Sheet: 4-Bromophenylacetic acid.Thermo Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2-methoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.